Product packaging for 9-Methyltritriacontane(Cat. No.:CAS No. 58349-86-3)

9-Methyltritriacontane

Cat. No.: B15464985
CAS No.: 58349-86-3
M. Wt: 478.9 g/mol
InChI Key: QAPBJPAUNVSNJQ-UHFFFAOYSA-N
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Description

9-Methyltritriacontane is a high-molecular-weight branched-chain alkane with the molecular formula C34H70 and a molecular weight of 478.92 g/mol . This compound is classified as a hydrocarbon lipid molecule and is characterized by its very hydrophobic nature, making it practically insoluble in water . As a methyl-substituted alkane, it is of significant interest in chemical ecology and entomological research; the mass spectrometry data for this compound is held by the NIST Mass Spectrometry Data Center, underscoring its use as a reference material for the identification of novel compounds in biological systems . While specific biological mechanisms of action for this compound are not fully elaborated in the available literature, related long-chain alkanes have been identified as potential biomarkers in plants and are studied in the context of complex biological pathways . Researchers value this compound for its utility in gas chromatography-mass spectrometry (GC-MS) method development and as an analytical standard for the identification of similar branched hydrocarbons in complex natural mixtures. This compound is provided with a minimum purity of 95% and is supplied as a solid. This product is intended for research and analysis purposes exclusively. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H70 B15464985 9-Methyltritriacontane CAS No. 58349-86-3

Properties

CAS No.

58349-86-3

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

9-methyltritriacontane

InChI

InChI=1S/C34H70/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-33-34(3)32-30-28-11-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

QAPBJPAUNVSNJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 9-Methyltritriacontane: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyltritriacontane is a long-chain branched alkane with the molecular formula C34H70.[1] As a member of the extensive family of hydrocarbons, its physicochemical properties are of interest in various fields, including organic geochemistry, chemical synthesis, and potentially in the study of biological systems where long-chain hydrocarbons can play roles in signaling and as structural components of membranes. This technical guide provides a summary of the known properties of this compound and presents generalized experimental protocols for the synthesis, purification, and analysis of similar long-chain branched alkanes, given the limited specific data available for this particular compound.

Core Physical and Chemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its basic chemical identifiers have been established.

PropertyValueSource
Molecular Formula C34H70NIST[1]
Molecular Weight 478.9196 g/mol NIST[1]
CAS Registry Number 58349-86-3NIST[1]
IUPAC Name This compoundNIST
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Experimental Protocols

Due to the lack of specific documented procedures for this compound, the following sections detail generalized yet comprehensive experimental protocols applicable to the synthesis and characterization of long-chain branched alkanes.

Synthesis of Long-Chain Branched Alkanes

The synthesis of a molecule like this compound can be approached through methods that allow for the controlled coupling of alkyl chains. A common and effective strategy involves the use of Grignard reagents or organocuprates.

Protocol: Synthesis via Grignard Reagent Coupling

  • Preparation of the Grignard Reagent:

    • React an appropriate long-chain alkyl halide (e.g., 1-bromooctane) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent (octylmagnesium bromide).

  • Preparation of the Second Alkyl Halide:

    • Synthesize the second component, which would be a 2-halo-substituted long-chain alkane (e.g., 2-bromohexacosane). This can be prepared from the corresponding alcohol via bromination with a reagent like phosphorus tribromide.

  • Coupling Reaction:

    • In a separate reaction vessel, dissolve the 2-bromohexacosane in anhydrous THF.

    • Slowly add the prepared Grignard reagent to the solution of the second alkyl halide at a controlled temperature, often at 0°C or room temperature. The use of a copper catalyst, such as copper(I) iodide, can improve the yield of the cross-coupling reaction.

    • The reaction mixture is typically stirred for several hours to ensure completion.

  • Work-up and Initial Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the organic layer with a suitable solvent like diethyl ether or hexane.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification of long-chain alkanes is typically achieved through chromatographic techniques.

Protocol: Column Chromatography Purification

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent such as hexane.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the non-polar eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a non-polar solvent system, typically starting with 100% hexane. The polarity of the eluent can be gradually increased if necessary, but for alkanes, a non-polar mobile phase is usually sufficient.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • The oven temperature program should be optimized to achieve good separation of long-chain alkanes. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and then hold at the final temperature for a period to ensure elution of all components.[2]

  • MS Detection:

    • The eluting compounds are ionized, typically using electron ionization (EI).

    • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.

    • The fragmentation pattern of straight-chain and branched alkanes can be analyzed to confirm the structure. For alkanes, characteristic fragment ions are observed at m/z values corresponding to the loss of alkyl radicals.[3]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., deuterated chloroform, CDCl3).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. For a branched alkane like this compound, the spectrum will show overlapping signals in the aliphatic region (typically 0.8-1.5 ppm). The methyl protons of the branch will likely appear as a doublet, while the methine proton at the branch point will be a multiplet.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. This is particularly useful for confirming the number of unique carbon environments in the molecule. The carbon at the branch point and the methyl carbon of the branch will have distinct chemical shifts compared to the methylene carbons of the long chain.[4] 2D NMR techniques like COSY and HSQC can be used to further elucidate the structure by showing correlations between protons and carbons.[5][6]

Biological Activity

While there is no specific biological activity reported for this compound, branched-chain alkanes are known to play significant roles in chemical communication in insects, often acting as components of contact sex pheromones.[7] The specific positioning of methyl branches can be crucial for biological recognition.[7] The biological relevance of this compound, if any, would require dedicated biological assays.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Alkyl Halides) grignard Grignard Reagent Formation start->grignard coupling Copper-Catalyzed Cross-Coupling start->coupling grignard->coupling workup Reaction Work-up & Extraction coupling->workup crude Crude Product workup->crude column_chromatography Column Chromatography crude->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/GC) column_chromatography->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_product Purified Product solvent_removal->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_product->nmr final_confirmation Structural Confirmation & Purity Assessment gcms->final_confirmation nmr->final_confirmation

Caption: Workflow for the synthesis and characterization of a long-chain branched alkane.

References

Unveiling the Presence of 9-Methyltritriacontane Isomers in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources and occurrence of long-chain methyl-branched alkanes, with a specific focus on isomers of methyltritriacontane. While direct evidence for the natural occurrence of 9-Methyltritriacontane is limited in publicly accessible scientific literature, a closely related structural isomer, 15-Methyltritriacontane, has been identified as a significant component of insect cuticular hydrocarbons. This document provides a comprehensive overview of the known sources of this isomer, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.

Natural Occurrence of Methyltritriacontane Isomers

Long-chain branched alkanes are integral components of the epicuticular wax layer in many plants and the cuticular hydrocarbons (CHCs) of insects. These compounds play crucial roles in preventing desiccation and mediating chemical communication. While the specific isomer this compound has not been prominently reported, 15-Methyltritriacontane has been identified in the ant species Tetraponera rufonigra.

Quantitative Data Summary

The following table summarizes the known occurrence of 15-Methyltritriacontane. It is important to note that quantitative data remains sparse, with current literature primarily describing it as a "major" constituent without specifying precise concentrations or relative abundance.

Compound NameChemical FormulaNatural SourceOrganism ClassificationLocation/TissueRelative AbundanceReference
15-MethyltritriacontaneC34H70Cuticular HydrocarbonsInsecta: Hymenoptera: Formicidae (Tetraponera rufonigra)CuticleMajor Component[1]

Experimental Protocols

The isolation and analysis of long-chain branched alkanes from natural sources typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). The following protocols are representative of the methodologies employed in the study of insect cuticular hydrocarbons and can be adapted for the analysis of 15-Methyltritriacontane.

Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for the solvent extraction of CHCs from insect samples.

Materials:

  • Insect specimens (e.g., Tetraponera rufonigra workers)

  • n-Hexane (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Micropipettes

  • Whatman No. 1 filter paper or equivalent syringe filter

Procedure:

  • Collect a known number or mass of insect specimens. If live, euthanize by freezing.

  • Place the specimens into a clean glass vial.

  • Add a sufficient volume of n-hexane to completely submerge the specimens (e.g., 1 mL for a small number of ants).

  • Seal the vial and agitate using a vortex mixer for 2 minutes.

  • Allow the specimens to extract for a longer period (e.g., 10 minutes to 48 hours, depending on the desired extraction efficiency) at room temperature.[1]

  • Carefully decant the hexane extract into a clean vial, or filter the extract to remove any particulate matter.

  • The resulting extract contains the cuticular hydrocarbons and can be concentrated under a gentle stream of nitrogen if necessary before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of CHC extracts by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Injection: Inject 1-2 µL of the hexane extract into the GC inlet.

  • Inlet Parameters:

    • Inlet temperature: 250-300°C

    • Injection mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp 1: Increase temperature at a rate of 15-25°C/min to 200°C.

    • Ramp 2: Increase temperature at a rate of 5-10°C/min to 320°C.

    • Final hold: Hold at 320°C for 10-15 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 40-600.

    • Source temperature: 230-250°C.

    • Quadrupole temperature: 150°C.

  • Data Analysis: Identify the compound peaks by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns characteristic of methyl-branched alkanes.

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes in insects is a complex process that occurs in specialized cells called oenocytes. The pathway involves the extension of a fatty acid chain with the incorporation of a methyl group from methylmalonyl-CoA. The resulting long-chain methyl-branched fatty acid is then converted to the corresponding alkane.

Biosynthesis_of_Methyl_Branched_Alkanes AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Elongase Complex AcetylCoA->FAS Initiation MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS Methyl Branch Incorporation VLCFA Very Long-Chain Fatty Acid Precursor FAS->VLCFA Methyl_VLCFA Methyl-Branched Very Long-Chain Fatty Acid FAS->Methyl_VLCFA Reduction Reduction Methyl_VLCFA->Reduction Decarbonylation Decarbonylation Reduction->Decarbonylation Fatty Acyl-CoA Reductase Aldehyde Decarbonylase Methyl_Alkane Methyl-Branched Alkane (e.g., 15-Methyltritriacontane) Decarbonylation->Methyl_Alkane

References

The Biological Role of 9-Methyltritriacontane and Related Methyl-Branched Alkanes in Insect Communication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of lipids found on the exoskeleton of nearly all insects, where they primarily serve to prevent desiccation.[1] Beyond this fundamental physiological role, CHCs have evolved to become critical mediators of chemical communication, influencing a wide array of behaviors essential for survival and reproduction.[1][2] Among the vast array of CHCs, long-chain methyl-branched alkanes have been identified as particularly important signaling molecules in various insect taxa.[1][3] This technical guide provides a comprehensive overview of the biological role of these compounds, with a focus on the available data for alkanes structurally related to 9-Methyltritriacontane. While specific research singling out this compound as a primary signaling molecule is limited in the currently available scientific literature, the principles of action, experimental methodologies, and signaling pathways described for other long-chain methyl-branched alkanes provide a robust framework for understanding its potential functions.

This guide will delve into the role of these compounds in insect communication, present quantitative data from key studies, detail the experimental protocols used to elucidate their function, and provide visualizations of the associated biological and experimental processes.

The Role of Methyl-Branched Alkanes in Insect Communication

Long-chain methyl-branched alkanes are integral components of the complex CHC profiles of many insects and play a significant role in mediating social and sexual interactions.[4][5] Their structural diversity, including variations in chain length and the position of methyl groups, allows for a high degree of signal specificity.[5]

1.1. Mate Recognition and Sex Pheromones

In numerous insect species, particularly within the order Coleoptera (beetles), methyl-branched alkanes function as contact sex pheromones.[2] These non-volatile or low-volatility compounds are perceived upon direct contact or at very close range, typically through antennal chemoreceptors.[2] They allow individuals to discern the sex, species, and reproductive status of a potential mate.

For instance, in several species of longhorned beetles (family Cerambycidae), specific methyl-branched alkanes on the female cuticle elicit courtship and mating behaviors in males.[2] The presence and relative abundance of these compounds can signal female receptivity and quality.

1.2. Nestmate and Species Recognition

In social insects such as ants, bees, and wasps, methyl-branched alkanes contribute to the "colony odor," a unique chemical signature that allows nestmates to recognize each other and distinguish them from foreign individuals. This chemical recognition is crucial for maintaining colony cohesion and defending against intruders. While specific data on this compound is not prominent, a study on the ant Tetraponera rufonigra identified 15-Methyltritriacontane and 13-Methylhentriacontane as major components of their CHC profile, underscoring the importance of long-chain methyl-branched alkanes in this context.[6]

1.3. Host Recognition by Parasitoids

Parasitoid wasps, which lay their eggs in or on other insects, utilize the CHCs of their hosts as kairomones to locate and identify suitable targets. Methyl-branched alkanes on the cuticle of a host larva can be a key cue for a female parasitoid, indicating that it is an appropriate species for oviposition.[3][7]

Quantitative Data on the Behavioral Effects of Methyl-Branched Alkanes

Table 1: Behavioral Responses of Male Longhorned Beetles to Female Cuticular Hydrocarbons

SpeciesBioassay TypeTreatmentMale Behavioral ResponseQuantitative Result
Neoclytus acuminatus acuminatusDecoy BioassayGlass decoy + 7-methylheptacosaneMating attempt (copulation)Significantly higher response than solvent control
Xylotrechus colonusDecoy BioassayGlass decoy + blend of n-alkanes and branched alkanesMating attempt (copulation)Significant restoration of activity compared to solvent-washed decoys
Lariophagus distinguendus (parasitic wasp)Dummy BioassayAged male dummy + (R)- or (S)-3-methylheptacosaneWing-fanning (courtship)Both enantiomers restored attractiveness of dummies

Data synthesized from studies on cerambycid beetles and parasitic wasps where methyl-branched alkanes are key mediators of mate recognition.[2][4]

Table 2: Relative Abundance of Selected Methyl-Branched Alkanes in Insect Cuticular Profiles

SpeciesCompoundSexRelative Abundance (%)Analytical Method
Tetraponera rufonigra (ant)15-MethyltritriacontaneWorkerMajor ComponentGC-MS
Tetraponera rufonigra (ant)13-MethylhentriacontaneWorkerMajor ComponentGC-MS
Lariophagus distinguendus (parasitic wasp)3-methylheptacosaneFemalePresentGC-MS
Lariophagus distinguendus (parasitic wasp)3-methylheptacosaneYoung MalePresentGC-MS
Lariophagus distinguendus (parasitic wasp)3-methylheptacosaneOld MaleAbsentGC-MS

This table highlights the presence of long-chain methyl-branched alkanes in different insect species and their variation with sex and age, suggesting a dynamic role in chemical signaling.[4][6]

Experimental Protocols

The identification and functional characterization of methyl-branched alkanes as communication signals involve a combination of chemical analysis and behavioral bioassays.

3.1. Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and identify the chemical composition of an insect's CHC profile.

Methodology:

  • Extraction:

    • Individual insects are submerged in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal lipids.

    • Alternatively, a non-lethal method using solid-phase microextraction (SPME) can be employed, where a fiber is wiped over the insect's cuticle to adsorb the CHCs.[8]

  • Fractionation (Optional):

    • The crude extract can be fractionated using column chromatography with silica gel to separate the hydrocarbons from more polar compounds.

  • Analysis:

    • The hydrocarbon fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]

    • GC Separation: A capillary column (e.g., DB-5) is used to separate the individual compounds based on their boiling points and polarity.

    • MS Identification: The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum for each. These spectra are compared to libraries (e.g., NIST) and known standards for identification. The position of methyl branches is determined by analyzing the fragmentation patterns.

3.2. Behavioral Bioassays

Objective: To determine the behavioral function of specific CHCs.

Methodology:

  • Preparation of Stimuli:

    • Solvent Washes: Decoys (e.g., dead insects of the same species or glass dummies) are washed with a solvent to remove their native CHCs.

    • Reconstitution: The washed decoys are then treated with the crude CHC extract, a specific fraction, or a synthetic version of the compound of interest (e.g., synthetic this compound).

  • Bioassay Arena:

    • A male insect is placed in an arena (e.g., a petri dish) with a treated decoy.

  • Behavioral Observation:

    • The male's behaviors are observed and recorded for a set period. Key behaviors to quantify include:

      • Antennal contact with the decoy

      • Courtship displays (e.g., wing fanning, abdominal curling)

      • Copulation attempts

  • Controls:

    • Positive controls may include unwashed decoys or decoys treated with the full female extract.

    • Negative controls include decoys treated only with the solvent.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of methyl-branched alkanes in insect communication.

Signaling_Pathway cluster_insect1 Signaling Insect (e.g., Female) cluster_insect2 Receiving Insect (e.g., Male) Biosynthesis CHC Biosynthesis (Oenocytes) Transport Transport to Cuticle Biosynthesis->Transport CHC_Profile Cuticular Hydrocarbon Profile (includes this compound) Transport->CHC_Profile Antennal_Contact Antennal Contact with CHC Profile CHC_Profile->Antennal_Contact Contact Chemoreception Chemoreception Chemoreceptor Activation Antennal_Contact->Chemoreception Signal_Transduction Neural Signal Transduction Chemoreception->Signal_Transduction Brain_Processing Pheromone Processing in Brain Signal_Transduction->Brain_Processing Behavioral_Response Behavioral Response (e.g., Mating Attempt) Brain_Processing->Behavioral_Response

Caption: Conceptual signaling pathway for contact pheromones.

Experimental_Workflow cluster_extraction CHC Extraction and Identification cluster_bioassay Behavioral Bioassay Insect_Collection Insect Collection Solvent_Extraction Solvent Extraction (e.g., Hexane) Insect_Collection->Solvent_Extraction GCMS_Analysis GC-MS Analysis Solvent_Extraction->GCMS_Analysis Compound_ID Identification of This compound and other CHCs GCMS_Analysis->Compound_ID Synthetic_Application Apply Synthetic This compound Compound_ID->Synthetic_Application Informs Synthesis Decoy_Prep Prepare Decoys (Solvent Wash) Decoy_Prep->Synthetic_Application Behavioral_Observation Observe Male Response Synthetic_Application->Behavioral_Observation Data_Analysis Statistical Analysis Behavioral_Observation->Data_Analysis

References

9-Methyltritriacontane as a Putative Semiochemical: A Technical Examination of Methyl-Branched Alkanes in Insect Communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Semiochemicals are chemical substances that carry information between organisms, playing a pivotal role in mediating interactions such as mate finding, host selection, and defense. A critical subclass of semiochemicals is pheromones, which facilitate communication between individuals of the same species. While volatile pheromones that act over long distances are well-studied, non-volatile contact pheromones, which are perceived upon physical contact, are equally crucial for behaviors like mate recognition and copulation initiation.

These contact pheromones are often components of the complex mixture of cuticular hydrocarbons (CHCs) that coat an insect's exoskeleton. CHCs are primarily composed of straight-chain alkanes, alkenes, and methyl-branched alkanes. The specific composition and ratio of these hydrocarbons can convey information about an individual's species, sex, age, and reproductive status.

This guide focuses on 9-methyltritriacontane, a methyl-branched alkane, as a representative of a class of compounds increasingly implicated in insect chemical communication. While direct evidence for the semiochemical role of this compound is limited in the currently available scientific literature, this document will provide a comprehensive overview of the function of methyl-branched alkanes as contact pheromones, with a particular focus on the longhorned beetles (family Cerambycidae), a group where these compounds are of known importance.

Chemical Properties of this compound

This compound is a long-chain saturated hydrocarbon with a methyl group at the ninth carbon position. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C34H70
Molecular Weight 478.92 g/mol
IUPAC Name This compound
CAS Number 58349-86-3

Methyl-Branched Alkanes as Contact Pheromones in Cerambycidae

The longhorned beetles (family Cerambycidae) are a diverse group of insects where chemical communication plays a vital role in their life cycle. While volatile, long-range pheromones have been identified in many species, there is growing evidence for the critical function of non-volatile, contact-based chemical cues in mate recognition.

Case Study: Monochamus galloprovincialis (Pine Sawyer Beetle)

Monochamus galloprovincialis is a significant pest of pine trees and the primary vector of the pine wood nematode. Research into its chemical ecology has revealed the presence of a contact sex pheromone on the cuticle of females. While the complete blend of active compounds has not been fully elucidated, studies have demonstrated that male beetles can distinguish between sexes based on cuticular chemical cues perceived by their antennae upon contact.

Solvent extracts of female cuticles, when applied to dead, washed females, were able to restore male mating behavior, confirming that the active compounds are non-volatile and present on the epicuticle. Analysis of the cuticular hydrocarbon profiles of male and female M. galloprovincialis has shown significant sexual dimorphism, with a number of compounds being present in different ratios between the sexes. These differences are believed to be the basis for mate recognition. Although a comprehensive list of all identified cuticular hydrocarbons for this specific species is not available in the cited literature, the general composition includes a mixture of n-alkanes and methyl-branched alkanes.

Quantitative Data on Cuticular Hydrocarbons in Cerambycidae

While specific quantitative data for this compound in a pheromonal context is not available, the following table presents a representative example of the classes of cuticular hydrocarbons found in a cerambycid beetle, Anoplophora glabripennis, to illustrate the complexity of these blends and the presence of methyl-branched alkanes.

Compound ClassRelative Abundance (%) in FemalesRelative Abundance (%) in Males
n-Alkanes45.352.1
Monomethylalkanes35.831.5
Dimethylalkanes18.916.4

Note: This data is illustrative of CHC profiles in Cerambycidae and is not specific to this compound.

Experimental Protocols

The identification and characterization of contact pheromones involve a combination of behavioral bioassays and analytical chemistry techniques.

Behavioral Bioassays for Contact Pheromones

A common experimental setup to demonstrate the presence of a contact sex pheromone is as follows:

  • Subject Preparation: Adult male beetles are isolated shortly after emergence to ensure sexual maturity and naivety.

  • Stimulus Preparation:

    • Positive Control: A freshly killed, intact female beetle.

    • Negative Control: A female beetle of the same age as the positive control is thoroughly washed with a non-polar solvent (e.g., hexane) to remove the cuticular lipids.

    • Reconstitution: The hexane extract from the washed female is reapplied to her cuticle.

  • Bioassay Arena: A simple arena, such as a Petri dish, is used to observe the interactions.

  • Procedure: A male beetle is introduced into the arena with one of the prepared female stimuli. The male's behaviors are observed and recorded for a set period. Key behaviors to note include antennal contact, mounting, and copulation attempts.

  • Data Analysis: The frequency and duration of mating behaviors in response to each stimulus are compared statistically. A significant increase in mating behavior towards the positive control and the reconstituted female compared to the negative control indicates the presence of a contact pheromone.

Extraction and Analysis of Cuticular Hydrocarbons

The chemical composition of the cuticular lipids is determined using the following methods:

  • Extraction:

    • Solvent Extraction: The entire insect or specific body parts are immersed in a non-polar solvent like hexane for a short period to dissolve the cuticular lipids. The solvent is then evaporated to concentrate the extract.

    • Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is wiped over the surface of the insect's cuticle to adsorb the CHCs directly. This method is less invasive and can sample specific body regions.

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted CHCs are separated based on their boiling points and volatility using a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of each compound, allowing for their identification.

    • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is used for the accurate quantification of the identified hydrocarbons.

Mandatory Visualizations

Experimental_Workflow_for_Contact_Pheromone_Identification cluster_behavior Behavioral Bioassay cluster_chemistry Chemical Analysis Male_Beetle Sexually Mature Male Female_Intact Intact Female (Positive Control) Male_Beetle->Female_Intact Introduction Female_Washed Solvent-Washed Female (Negative Control) Male_Beetle->Female_Washed Introduction Female_Reconstituted Reconstituted Female Male_Beetle->Female_Reconstituted Introduction Observation Observation Female_Intact->Observation Elicits Mating Behavior Female_CHC_Extraction Cuticular Hydrocarbon Extraction (Hexane) Female_Intact->Female_CHC_Extraction Female_Washed->Observation No Mating Behavior Female_Reconstituted->Observation Restores Mating Behavior Conclusion Conclusion: Contact Pheromone Present (CHC Blend is Active) Observation->Conclusion GCMS_Analysis GC-MS Analysis Female_CHC_Extraction->GCMS_Analysis Compound_Identification Compound Identification (e.g., Methyl-Branched Alkanes) GCMS_Analysis->Compound_Identification Compound_Identification->Conclusion

Caption: Experimental workflow for the identification of contact sex pheromones.

Signaling_Pathway_Contact_Pheromone cluster_male Male Insect cluster_female Female Insect Antennal_Contact Antennal Contact Chemoreceptors Chemoreceptors on Antennae Antennal_Contact->Chemoreceptors Perception Signal_Transduction Signal Transduction Cascade Chemoreceptors->Signal_Transduction Binding CNS_Processing Central Nervous System Processing Signal_Transduction->CNS_Processing Neural Signal Behavioral_Response Behavioral Response (Mating Attempt) CNS_Processing->Behavioral_Response Initiation CHC_Blend Cuticular Hydrocarbon Blend (includes Methyl-Branched Alkanes) CHC_Blend->Antennal_Contact Physical Interaction

Caption: Logical pathway of mate recognition mediated by contact pheromones.

Conclusion

The study of contact pheromones, particularly the role of cuticular hydrocarbons, is a rapidly advancing field in chemical ecology. While the specific function of this compound as a semiochemical has yet to be definitively established in the scientific literature, its structural class—methyl-branched alkanes—is of clear importance in mediating close-range interactions in a variety of insect taxa, including the economically significant Cerambycidae.

The evidence from species such as Monochamus galloprovincialis underscores the role of complex CHC profiles in mate recognition. Future research should focus on the precise identification of the active components within these blends and the elucidation of the neural and molecular mechanisms of their perception. Such studies will not only enhance our fundamental understanding of insect communication but may also pave the way for the development of novel, species-specific pest management strategies that target these intricate chemical signaling systems. The synthesis of specific methyl-branched alkanes, including this compound, and their testing in rigorous behavioral and electrophysiological assays will be crucial in determining their potential as semiochemicals.

An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Branched Alkanes in Insects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the biosynthesis of long-chain branched alkanes, which are critical components of the insect cuticle, serving as a barrier against desiccation and as chemical signals.[1][2] This document details the enzymatic pathway, presents available quantitative data, outlines key experimental methodologies, and provides visual diagrams of the core processes.

The Biosynthesis Pathway of Long-Chain Branched Alkanes

Insects synthesize the majority of their cuticular hydrocarbons (CHCs) de novo in specialized cells called oenocytes.[3] The pathway is intricately linked with fatty acid metabolism and involves a series of enzymatic steps to produce very-long-chain fatty acyl-CoAs, which are then converted to aldehydes and finally to hydrocarbons.[2]

The biosynthesis of long-chain branched alkanes follows a multi-step enzymatic process:

  • Initiation with Fatty Acid Synthase (FAS): The process begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS). For the creation of methyl-branched alkanes, the synthesis is initiated with a branched starter unit or incorporates methylmalonyl-CoA instead of malonyl-CoA during the elongation process.[4][5][6] This incorporation of methylmalonyl-CoA is a key step in introducing methyl branches into the hydrocarbon chain.[4][5]

  • Elongation of the Carbon Chain: The resulting acyl-CoA is then elongated by a series of membrane-bound fatty acid elongases (ELOs). Each cycle of elongation adds two carbon units to the growing acyl chain. The substrate specificity of the various ELOs contributes to the diversity of chain lengths observed in insect CHC profiles.[6][7]

  • Reduction to Aldehydes: The very-long-chain acyl-CoAs are subsequently reduced to their corresponding aldehydes by fatty acyl-CoA reductases (FARs).[8]

  • Oxidative Decarbonylation to Alkanes: The final step is the oxidative decarbonylation of the long-chain aldehydes to form hydrocarbons with one less carbon atom. This reaction is catalyzed by a cytochrome P450 enzyme of the CYP4G family.[9][10] This enzyme is highly expressed in the oenocytes and is crucial for the production of cuticular hydrocarbons.[10]

Diagram of the Biosynthesis Pathway

Biosynthesis_Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas methylmalonyl_coa->fas fatty_acyl_coa Fatty Acyl-CoA fas->fatty_acyl_coa elo Elongases (ELO) vlcfa Very-Long-Chain Acyl-CoA elo->vlcfa far Fatty Acyl-CoA Reductase (FAR) aldehyde Long-Chain Aldehyde far->aldehyde cyp4g Cytochrome P450 (CYP4G) branched_alkane Long-Chain Branched Alkane cyp4g->branched_alkane fatty_acyl_coa->elo vlcfa->far aldehyde->cyp4g

Caption: Biosynthesis pathway of long-chain branched alkanes in insects.

Quantitative Data

Table 1: Enzyme Kinetics of Metazoan Fatty Acid Synthase (mFAS) with Methylmalonyl-CoA

This table presents kinetic parameters for a metazoan FAS, which provides insight into the initial steps of branched-chain fatty acid synthesis. It is important to note that these data are not from an insect-specific enzyme but offer a relevant model.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)
Acetyl-CoA3.8 ± 0.5120 ± 100.05
(R,S)-Methylmalonyl-CoA150 ± 208 ± 10.003

(Data adapted from studies on metazoan FAS and may not be fully representative of all insect species.)[4][5][11]

Note: There is a general lack of detailed kinetic data (Km, Vmax) for insect-specific elongases (ELOs), fatty acyl-CoA reductases (FARs), and cytochrome P450 (CYP4G) enzymes involved in branched-chain alkane synthesis in the reviewed literature.

Table 2: Relative Abundance of Major Methyl-Branched Alkanes in Selected Insect Species

The composition of cuticular hydrocarbons, including the relative abundance of different branched alkanes, varies significantly among insect species. This table provides examples from three well-studied species.

Insect SpeciesMethyl-Branched AlkaneRelative Abundance (%)Reference
Drosophila melanogaster7,11-HeptacosadieneMajor female CHC[12]
7-TricoseneMajor female CHC[12]
Blattella germanica3,11-Dimethylnonacosane~30-40%[13][14]
3,9-Dimethylnonacosane~10-15%[13][14]
Anopheles gambiaeMethyl-C31~10-15%[1][15][16]
Methyl-C29~5-10%[1][15][16]

(Relative abundances are approximate and can vary based on age, sex, and environmental conditions.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of long-chain branched alkanes in insects.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cuticular Hydrocarbons

This protocol is for the extraction and analysis of CHCs from insect cuticles.

1. Sample Preparation:

  • For each sample, place the insect(s) (e.g., two puparia or a single adult) into a 2 mL glass GC vial.[17]

  • Submerge the sample in 350-500 µL of hexane for 10-15 minutes to extract the cuticular hydrocarbons.[17]

  • Carefully transfer the hexane extract to a clean 2 mL vial.

  • Evaporate the solvent completely, for example, under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of hexane (e.g., 30 µL) before analysis.[17]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar, coupled to a mass selective detector.

  • Column: Restek Rxi-1MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent.[17]

  • Injector: Split/splitless injector at 250°C.[17]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[17]

  • Oven Temperature Program:

    • Hold at 50°C for 2 minutes.

    • Ramp to 200°C at 25°C/min.

    • Ramp to 260°C at 3°C/min.

    • Ramp to 320°C at 20°C/min and hold for 2 minutes.[17]

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.[17]

3. Data Analysis:

  • Identify hydrocarbons using a library search (e.g., NIST), diagnostic fragmented ions, and Kovats retention indices.[17]

  • Quantify the relative abundance of each hydrocarbon by integrating the peak areas in the chromatogram.

RNA Interference (RNAi) for Gene Function Analysis

This generalized protocol outlines the steps for knocking down the expression of genes involved in CHC biosynthesis.

1. dsRNA Synthesis (In Vitro Transcription):

  • Design primers with a T7 promoter sequence (TAATACGACTCACTATAGGG) at the 5' end to amplify a 300-600 bp region of the target gene from cDNA.[17]

  • Perform PCR to generate the DNA template.

  • Use a commercially available in vitro transcription kit (e.g., MEGAscript™ T7 Kit) to synthesize sense and antisense RNA strands from the PCR template.[18][19]

  • Anneal the sense and antisense strands to form dsRNA by heating to 95°C and slowly cooling to room temperature.

  • Purify the dsRNA and determine its concentration.

2. dsRNA Injection:

  • Anesthetize insects by chilling on ice.

  • Use a microinjection system to inject a small volume (e.g., 50-100 nL) of dsRNA solution (typically 1-4 µg/µL) into the insect's thorax or abdomen.

  • Inject a control group with dsRNA targeting a non-related gene (e.g., GFP) or with the injection buffer alone.

3. Analysis of Gene Knockdown and Phenotype:

  • After a suitable incubation period (e.g., 3-5 days), dissect the oenocytes or use the whole insect for RNA extraction and quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene.

  • Analyze the CHC profile of the treated insects using the GC-MS protocol described above to determine the effect of the gene knockdown on branched-alkane biosynthesis.

General Principles of Other Key Experimental Techniques

1. Radiolabeling Studies:

  • Principle: To trace the metabolic fate of precursors in the biosynthesis pathway.

  • Methodology: Insects are injected with a radiolabeled precursor, such as [1-¹⁴C]propionate (for methyl-branched chains) or [1-¹⁴C]acetate. After an incubation period, the cuticular lipids are extracted and separated by thin-layer chromatography (TLC) or gas chromatography. The radioactivity in the different lipid fractions is then quantified to determine the incorporation of the label into the final hydrocarbon products.

2. Enzyme Assays:

  • Principle: To measure the activity and substrate specificity of the enzymes involved in the pathway.

  • Methodology: Microsomal preparations from oenocytes or heterologously expressed enzymes are used. For example, a FAR assay could involve incubating the enzyme preparation with a fatty acyl-CoA substrate and a reducing agent (e.g., NADPH), and then quantifying the resulting fatty alcohol product by GC-MS. For CYP4G, an assay would involve providing a long-chain aldehyde substrate and monitoring the formation of the corresponding alkane.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for identifying and characterizing genes involved in the biosynthesis of long-chain branched alkanes.

Experimental_Workflow start Identify Candidate Genes (e.g., from transcriptome analysis of oenocytes) dsrna_synthesis Synthesize dsRNA for RNAi start->dsrna_synthesis rnai_injection Inject dsRNA into Insects dsrna_synthesis->rnai_injection qpc_validation Validate Gene Knockdown (qRT-PCR) rnai_injection->qpc_validation chc_analysis Analyze Cuticular Hydrocarbons (GC-MS) rnai_injection->chc_analysis phenotype Observe Phenotypic Changes (e.g., altered branched-alkane profile) qpc_validation->phenotype chc_analysis->phenotype enzyme_expression Heterologous Expression of Candidate Enzyme phenotype->enzyme_expression enzyme_assay In Vitro Enzyme Assay enzyme_expression->enzyme_assay substrate_specificity Determine Substrate Specificity and Kinetics enzyme_assay->substrate_specificity end Functional Characterization Complete substrate_specificity->end

Caption: Experimental workflow for gene identification and characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Occurrence of 9-Methyltritriacontane in Plant Epicuticular Wax

Abstract

Plant epicuticular wax is a complex mixture of hydrophobic compounds that forms the outermost layer of the plant cuticle, playing a crucial role in protecting the plant from various environmental stresses. Among the diverse chemical constituents of this wax are very-long-chain alkanes, including methyl-branched alkanes such as this compound. This technical guide provides a comprehensive overview of the occurrence, quantitative analysis, and biosynthesis of this compound in the epicuticular wax of plants. Detailed experimental protocols for its extraction and analysis are presented, along with a proposed biosynthetic pathway. This information is of significant value to researchers in the fields of plant science, natural product chemistry, and drug development, offering insights into the chemical ecology of plant surfaces and potential new avenues for the discovery of bioactive compounds.

Introduction

The epicuticular wax layer of plants is a critical interface between the plant and its environment. Composed primarily of very-long-chain fatty acids and their derivatives, such as alkanes, alcohols, aldehydes, ketones, and esters, this waxy coating serves as a protective barrier against uncontrolled water loss, UV radiation, and pathogen attack. The composition of epicuticular wax is highly variable among plant species and is influenced by environmental conditions.

Branched-chain alkanes, a less common but significant class of wax components, are thought to influence the physical properties of the wax layer, such as its crystallinity and permeability. This compound, a C34 methyl-branched alkane, has been identified in the epicuticular wax of various plant species, particularly within the Solanaceae family. Understanding the distribution, biosynthesis, and function of this compound can provide valuable insights into plant adaptation and may reveal novel bioactive molecules with potential applications in medicine and agriculture.

Occurrence and Quantitative Data

While straight-chain alkanes, particularly those with odd carbon numbers like hentriacontane (C31) and tritriacontane (C33), are often the most abundant alkanes in plant epicuticular wax, methyl-branched alkanes such as this compound can also be present in significant quantities in certain species. The Solanaceae family, which includes tobacco (Nicotiana spp.), is a notable source of branched alkanes.

For instance, studies on the epicuticular wax of Nicotiana glauca (tree tobacco) have shown that its wax is predominantly composed of n-hentriacontane (C31), often representing over 75% of the total wax load.[1] While specific quantitative data for this compound in N. glauca is not extensively reported in publicly available literature, the presence of various branched alkanes in the epicuticular wax of other Solanaceae species, such as Cestrum nocturnum, has been documented, suggesting that methyl-branched alkanes are a characteristic feature of this plant family.

A detailed quantitative analysis of the n-alkane profile of Cestrum nocturnum leaves revealed a range of alkanes from n-C18 to n-C34, with hentriacontane (n-C31) being the major component. Although this particular study did not identify this compound, it highlights the diversity of alkanes within the Solanaceae family and the potential for the presence of branched isomers.

Table 1: Quantitative Data of n-Alkanes in the Epicuticular Wax of Cestrum nocturnum

n-AlkaneRetention Time (min)Relative Abundance (%)
Octadecane (n-C18)7.6780.27
Nonadecane (n-C19)9.6760.13
Eicosane (n-C20)11.7020.62
Heneicosane (n-C21)13.6921.31
Docosane (n-C22)15.5105.31
Tricosane (n-C23)17.47211.04
Tetracosane (n-C24)19.23614.68
Pentacosane (n-C25)20.93413.49
Hexacosane (n-C26)22.56310.29
Heptacosane (n-C27)24.1297.09
Octacosane (n-C28)25.6304.33
Nonacosane (n-C29)27.0880.29
Triacontane (n-C30)28.6352.62
Hentriacontane (n-C31)30.44315.47
Dotriacontane (n-C32)32.5921.83
Tritriacontane (n-C33)35.1973.75
Tetratriacontane (n-C34)--

Source: Adapted from Chowdhury et al., (2010). Note: The original study did not report the retention time or relative abundance for tetratriacontane.

Further research is required to establish a comprehensive database of the quantitative occurrence of this compound across a wider range of plant species.

Experimental Protocols

The analysis of this compound in plant epicuticular wax involves two main stages: extraction of the wax from the plant surface and subsequent analysis of the extract by gas chromatography-mass spectrometry (GC-MS).

Epicuticular Wax Extraction

A common and effective method for the selective extraction of epicuticular wax is through brief immersion of the plant material in a non-polar solvent.

Materials:

  • Fresh plant leaves

  • Hexane or chloroform (analytical grade)

  • Glass beakers

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Glass vials

Protocol:

  • Collect fresh, mature leaves from the plant of interest.

  • Carefully dip a known surface area of the leaves into a beaker containing hexane or chloroform for 30-60 seconds. The brief immersion time is crucial to minimize the extraction of intracuticular waxes and cellular lipids.

  • Remove the leaves and allow the solvent to drip back into the beaker.

  • Filter the solvent extract through Whatman No. 1 filter paper to remove any solid debris.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.

  • Redissolve the dried wax residue in a known volume of hexane or chloroform and transfer to a glass vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for the separation, identification, and quantification of individual components within the complex mixture of epicuticular wax.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 3°C/min to 320°C, hold for 30 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-600

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with that of an authentic standard or with reference spectra from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound will show a characteristic molecular ion peak (M+) and fragmentation pattern.

  • Quantification: The quantification of this compound is performed by integrating the peak area of the corresponding chromatogram. An internal standard (e.g., n-tetracosane) should be added to the sample before injection to correct for variations in injection volume and instrument response. A calibration curve is constructed using known concentrations of an authentic this compound standard to determine the absolute amount of the compound in the sample.

Biosynthesis of this compound

The biosynthesis of very-long-chain methyl-branched alkanes in plants is an extension of the fatty acid synthase (FAS) and elongation (FAE) pathways. The carbon backbone is assembled in the plastids and subsequently elongated in the endoplasmic reticulum. The branching is believed to occur through the incorporation of a methylmalonyl-CoA extender unit instead of a malonyl-CoA unit during the elongation process.

Proposed Biosynthetic Pathway

The proposed pathway for the biosynthesis of this compound begins with the de novo synthesis of C16 and C18 fatty acids in the plastid. These are then exported to the endoplasmic reticulum and elongated to very-long-chain fatty acids (VLCFAs).

Biosynthesis_of_9_Methyltritriacontane cluster_0 Plastid cluster_1 Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum (ER) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC1 C16_C18_FA C16-C18 Fatty Acids Malonyl_CoA->C16_C18_FA FAS VLCFA_Elongase VLCFA Elongase Complex C16_C18_FA->VLCFA_Elongase Branched_VLCFA 9-Methyl-C34 Acyl-CoA VLCFA_Elongase->Branched_VLCFA Incorporation of Methylmalonyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->VLCFA_Elongase Decarbonylation Decarbonylation Pathway Branched_VLCFA->Decarbonylation Nine_Methyltritriacontane This compound Decarbonylation->Nine_Methyltritriacontane Epicuticular_Wax Epicuticular Wax Nine_Methyltritriacontane->Epicuticular_Wax

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Elucidating the specific enzymes and regulatory mechanisms involved in this compound biosynthesis requires a multi-faceted approach.

Experimental_Workflow Plant_Material Plant Material Rich in This compound Wax_Analysis Epicuticular Wax Analysis (GC-MS) Plant_Material->Wax_Analysis Transcriptome_Analysis Transcriptome Analysis (RNA-Seq) Plant_Material->Transcriptome_Analysis Candidate_Gene_ID Candidate Gene Identification (e.g., KCS, ECR, CER1) Wax_Analysis->Candidate_Gene_ID Transcriptome_Analysis->Candidate_Gene_ID Gene_Cloning Gene Cloning and Functional Characterization Candidate_Gene_ID->Gene_Cloning Mutant_Analysis Generation and Analysis of Plant Mutants Candidate_Gene_ID->Mutant_Analysis Heterologous_Expression Heterologous Expression (e.g., Yeast, Nicotiana benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Pathway_Validation Pathway Validation Heterologous_Expression->Pathway_Validation Enzyme_Assays->Pathway_Validation Mutant_Analysis->Pathway_Validation

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Conclusion

This compound is a methyl-branched alkane found in the epicuticular wax of certain plant species, particularly within the Solanaceae family. While its precise function is still under investigation, it likely plays a role in modulating the physical properties of the wax layer and may be involved in plant-insect or plant-pathogen interactions. This guide has provided an overview of its occurrence, detailed protocols for its extraction and analysis, and a proposed biosynthetic pathway. Further research, including broader surveys of its distribution in the plant kingdom and detailed molecular studies of its biosynthesis, will be crucial to fully understand the significance of this and other branched-chain alkanes in plant biology. The methodologies and information presented here serve as a valuable resource for researchers and professionals in plant science and natural product discovery.

References

The Role of Methyl-Branched Alkanes in Insect Desiccation Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insects, with their high surface-area-to-volume ratio, are particularly vulnerable to water loss.[1][2] A critical adaptation for terrestrial life is the cuticular hydrocarbon (CHC) layer, a waxy coating that acts as a primary barrier against desiccation.[2][3] This guide delves into the specific function of methyl-branched alkanes (mbCHCs), a key component of the CHC profile, in conferring desiccation resistance. Through a comprehensive review of current research, this document provides quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and regulatory pathways governing mbCHC production. This information is intended to serve as a valuable resource for researchers investigating insect physiology, chemical ecology, and for professionals in drug development exploring novel pest control strategies that target insect water balance.

The Critical Role of Methyl-Branched Alkanes in Waterproofing

The insect cuticle is covered by a complex mixture of lipids, primarily composed of straight-chain alkanes (n-alkanes), alkenes, and methyl-branched alkanes.[2][4] While all CHCs contribute to the hydrophobicity of the cuticle, the structure and composition of these molecules significantly impact their waterproofing efficacy.[2] Methyl-branched alkanes, characterized by the presence of one or more methyl groups along the carbon chain, play a crucial role in desiccation resistance.[2][4]

The waterproofing ability of the CHC layer is largely determined by its physical properties, such as melting point and viscosity.[5] Longer chain hydrocarbons and those with fewer branches or double bonds tend to have higher melting points and can pack more tightly, forming a more effective barrier against water evaporation.[2] However, a purely solid wax layer would be brittle and prone to cracking with insect movement. Methyl-branching introduces a degree of disorder into the hydrocarbon matrix, lowering the melting point compared to their straight-chain counterparts of similar carbon number.[6] This results in a semi-fluid, flexible wax layer that can effectively coat the insect's body and maintain its integrity during activity.

Recent studies have demonstrated a strong positive correlation between the chain length of mbCHCs and the level of desiccation resistance across different insect species, particularly in Drosophila.[2][4] Insects inhabiting more arid environments tend to possess longer-chain mbCHCs in their cuticular profiles.[2] This suggests that the evolution of longer mbCHCs is a key adaptive strategy for survival in dry conditions.[2]

Quantitative Data on Methyl-Branched Alkanes and Desiccation Resistance

The following tables summarize quantitative data from studies on Drosophila species, illustrating the correlation between the abundance and chain length of specific methyl-branched alkanes and desiccation resistance, measured as the time until death in a dry environment.

Table 1: Correlation between the Quantity of Specific Methyl-Branched Alkanes and Desiccation Resistance in Drosophila Species

Methyl-Branched AlkaneSexCorrelation with Desiccation Resistancep-valueReference
2-methylhexacosane (2MeC26)MaleNegative (r = -0.4)< 0.001[4]
2-methylhexacosane (2MeC26)FemaleNo significant correlation0.1[4]
2-methyloctacosane (2MeC28)MalePositive (r = 0.4)< 0.001[4]
2-methyloctacosane (2MeC28)FemalePositive (r = 0.4)< 0.001[4]
2-methyltriacontane (2MeC30)MaleNo significant correlation0.2[4]
2-methyltriacontane (2MeC30)FemalePositive (r = 0.2)0.009[4]

Table 2: Effect of Topically Applied Synthetic Methyl-Branched Alkanes on the Desiccation Resistance of Drosophila melanogaster (CHC-deficient flies) *

Coated mbCHCSexMean Desiccation Resistance (hours)Standard ErrorReference
2-methylhexacosane (2MeC26)Female12.50.5[4]
2-methylhexacosane (2MeC26)Male15.20.6[4]
2-methyloctacosane (2MeC28)Female14.80.4[4]
2-methyloctacosane (2MeC28)Male17.10.5[4]
2-methyltriacontane (2MeC30)Female16.20.6[4]
2-methyltriacontane (2MeC30)Male18.50.7[4]

*Flies genetically engineered to lack their native CHCs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of methyl-branched alkanes in insect desiccation resistance.

Cuticular Hydrocarbon Extraction

This protocol describes a standard method for extracting CHCs from insect cuticles for subsequent analysis.

Materials:

  • Glass vials (2 mL) with Teflon-lined caps

  • Hexane (analytical grade)

  • Forceps

  • Nitrogen gas stream or a gentle vacuum evaporator

  • Insects of interest

Procedure:

  • Collect a known number of insects (e.g., 5-10 individuals, depending on size) and freeze them at -20°C to euthanize and preserve them.

  • Place the frozen insects into a clean 2 mL glass vial.

  • Add a sufficient volume of hexane to completely submerge the insects (typically 500 µL to 1 mL).

  • Gently agitate the vial for 5-10 minutes to ensure thorough extraction of the surface lipids.

  • Using clean forceps, carefully remove the insects from the vial.

  • Evaporate the hexane solvent from the extract under a gentle stream of nitrogen gas or using a vacuum evaporator until the sample is completely dry.

  • Resuspend the dried hydrocarbon extract in a small, known volume of hexane (e.g., 50 µL) for analysis.

  • Store the extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general parameters for analyzing CHC composition using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Parameters (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at a rate of 20°C/min

    • Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-600

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Analysis:

  • Individual CHC components are identified by comparing their mass spectra and retention times with those of authentic standards and by interpreting the fragmentation patterns. The position of methyl branches can be determined by characteristic fragment ions.

Desiccation Resistance Assay

This protocol describes a common method for quantifying an insect's ability to survive in a dry environment.

Materials:

  • Desiccator chambers or sealed containers

  • A desiccant (e.g., silica gel, anhydrous calcium sulfate)

  • Hygrometer to monitor relative humidity

  • Controlled temperature incubator

Procedure:

  • Prepare the desiccation chambers by placing a layer of desiccant at the bottom. The relative humidity should be maintained at a low level (e.g., <10%).

  • Acclimate the insects to the experimental temperature for a set period (e.g., 24 hours) with access to food and water.

  • Place a known number of insects (e.g., 20-30 individuals) into each desiccation chamber without food or water.

  • Record the time of introduction.

  • Monitor the survival of the insects at regular intervals (e.g., every hour). An insect is considered dead if it is immobile and does not respond to gentle prodding.

  • Record the time of death for each individual.

  • Calculate the mean or median survival time for each experimental group.

Visualization of Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the production and regulation of methyl-branched alkanes in insects.

Biosynthesis of Methyl-Branched Alkanes

mbCHC_Biosynthesis cluster_oenocyte Oenocyte Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl_CoA->ACC ATP FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS NADPH Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS NADPH Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS NADPH Fatty_Acyl_CoA Fatty Acyl-CoA (C16, C18) Elongase Fatty Acid Elongase Fatty_Acyl_CoA->Elongase Malonyl-CoA, NADPH VLCFA_precursor Very Long Chain Fatty Acyl-CoA Precursor VLCFA_precursor->Elongase VLCFA Very Long Chain Fatty Acyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA->FAR NADPH Fatty_Aldehyde Fatty Aldehyde OD Oxidative Decarbonylase (CYP4G1) Fatty_Aldehyde->OD O2, NADPH mbCHC Methyl-branched Alkane ACC->Malonyl_CoA FAS->Fatty_Acyl_CoA Elongase->VLCFA_precursor Elongase->VLCFA FAR->Fatty_Aldehyde OD->mbCHC

Caption: Biosynthesis of methyl-branched alkanes in insect oenocytes.

Hormonal Regulation of Cuticular Hydrocarbon Biosynthesis

CHC_Regulation cluster_endocrine Endocrine System Desiccation_Stress Desiccation Stress Brain Brain Desiccation_Stress->Brain Corpora_Allata Corpora Allata Brain->Corpora_Allata Allatotropin Prothoracic_Gland Prothoracic Gland Brain->Prothoracic_Gland PTTH JH Juvenile Hormone (JH) Corpora_Allata->JH Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Oenocyte Oenocyte JH->Oenocyte CHC_Biosynthesis_Genes CHC Biosynthesis Gene Expression (e.g., FAS, Elongases, CYP4G1) JH->CHC_Biosynthesis_Genes + TwentyE 20-Hydroxyecdysone (20E) Ecdysone->TwentyE Peripheral Tissues TwentyE->Oenocyte TwentyE->CHC_Biosynthesis_Genes + Oenocyte->CHC_Biosynthesis_Genes Transcription Factors CHC_Production Cuticular Hydrocarbon Production CHC_Biosynthesis_Genes->CHC_Production

Caption: Hormonal regulation of CHC biosynthesis in response to stress.

Conclusion and Future Directions

Methyl-branched alkanes are integral to the survival of terrestrial insects, providing a crucial defense against desiccation. The length and abundance of these molecules are finely tuned to the environmental conditions an insect experiences, highlighting their evolutionary significance. A thorough understanding of the biosynthesis and regulation of mbCHCs opens avenues for the development of novel and specific insect control strategies. For instance, inhibitors targeting key enzymes in the biosynthetic pathway, such as fatty acid synthases or elongases, could disrupt the integrity of the cuticular hydrocarbon layer, leading to increased water loss and mortality. Further research into the signaling pathways that regulate CHC production in response to environmental cues will provide a more complete picture of this vital physiological process and may reveal additional targets for intervention. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to advance our knowledge in this critical area of insect biology.

References

Unveiling 9-Methyltritriacontane: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyltritriacontane, a saturated branched-chain hydrocarbon, is a component of the complex mixture of lipids found on the cuticle of various insects. Its discovery is intrinsically linked to the broader study of insect chemical ecology, particularly in the investigation of cuticular hydrocarbons (CHCs) and their role in preventing desiccation and mediating chemical communication. This technical guide provides a comprehensive overview of the discovery, initial isolation, and chemical characterization of this compound, with a focus on its origin from the German cockroach, Blattella germanica. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key chemical data.

Introduction: The World of Insect Cuticular Hydrocarbons

Insects possess a waxy outer layer on their cuticle, primarily composed of a complex mixture of hydrocarbons. These cuticular hydrocarbons (CHCs) are crucial for survival, serving as a barrier against water loss and protecting the insect from environmental stressors. Furthermore, CHCs play a vital role in chemical communication, acting as pheromones to signal species, sex, and social status. The study of these compounds has provided significant insights into insect biology, behavior, and evolution.

This compound is one such methyl-branched hydrocarbon that has been identified as a component of the CHC profile of several insect species, most notably the German cockroach, Blattella germanica. While the precise initial discovery and isolation of this specific compound are not detailed in a singular, seminal publication, its identification emerged from systematic studies characterizing the cuticular lipids of insects. The reference to its origin from the work of J. Klune at the USDA's Insect Chemical Ecology Laboratory points to its significance within the field of entomological research.

Chemical Properties of this compound

A summary of the fundamental chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₄H₇₀
Molecular Weight 478.92 g/mol
CAS Number 58349-86-3
IUPAC Name This compound
Structure A 33-carbon chain with a methyl group at the 9th position

Experimental Protocols: Isolation and Identification

The isolation of this compound from its natural source involves a multi-step process of extraction, fractionation, and analysis. The following protocol is a representative methodology for the isolation of methyl-branched hydrocarbons from insects, based on established techniques in the field.

Insect Rearing and Sample Collection

Blattella germanica are reared in controlled laboratory conditions (e.g., 27±1°C, 12:12 h light:dark cycle) and provided with a standard diet and water. Adult insects are selected for CHC extraction.

Extraction of Cuticular Hydrocarbons
  • Solvent Extraction: A group of adult cockroaches (typically 20-30 individuals) is immersed in a non-polar solvent such as hexane or pentane for a short duration (5-10 minutes). This process dissolves the lipids from the cuticular surface without extracting internal lipids.

  • Filtration and Concentration: The solvent extract is filtered to remove any particulate matter. The filtrate is then concentrated under a gentle stream of nitrogen to reduce the volume.

Fractionation and Purification
  • Column Chromatography: The concentrated lipid extract is subjected to column chromatography on silica gel.

    • The column is first eluted with a non-polar solvent (e.g., hexane) to separate the hydrocarbons from more polar lipids.

    • The hydrocarbon fraction is collected.

  • Urea Adduction (for separation of branched from straight-chain alkanes):

    • The hydrocarbon fraction is dissolved in a minimal amount of a suitable solvent (e.g., chloroform).

    • A saturated solution of urea in methanol is added, and the mixture is heated to dissolve the components, then allowed to cool slowly.

    • Straight-chain alkanes form crystalline inclusion complexes (adducts) with urea, while branched-chain alkanes (like this compound) remain in the liquid phase.

    • The mixture is filtered to separate the urea adducts. The liquid filtrate, enriched in branched alkanes, is collected.

    • The filtrate is washed with water to remove urea and methanol, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Analysis and Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified branched-chain hydrocarbon fraction is analyzed by GC-MS.

    • The sample is injected into a gas chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

    • The retention time of the compound is compared with that of an authentic standard of this compound.

    • The mass spectrum is recorded and compared with the known mass spectrum of this compound from a reference library (e.g., NIST). The mass spectrum will show characteristic fragmentation patterns for a methyl-branched alkane.

Quantitative Data

The relative abundance of this compound in the CHC profile of Blattella germanica can vary depending on factors such as age, sex, and environmental conditions. Quantitative analysis is typically performed using gas chromatography with a flame ionization detector (GC-FID), with an internal standard for accurate quantification.

CompoundTypical Relative Abundance in B. germanica CHC Profile
This compoundVaries, often a minor to moderately abundant component
Other n-alkanesPresent in varying amounts
Other methyl-branched alkanesPresent in varying amounts
Dimethyl-branched alkanesPresent in varying amounts

Logical Workflow and Diagrams

The overall process for the isolation and identification of this compound can be visualized as a logical workflow.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_result Result Insect_Sample Insect Sample (Blattella germanica) Solvent_Extraction Solvent Extraction (Hexane) Insect_Sample->Solvent_Extraction Crude_Extract Crude Cuticular Lipid Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Urea_Adduction Urea Adduction Column_Chromatography->Urea_Adduction Hydrocarbon Fraction Branched_Hydrocarbon_Fraction Branched Hydrocarbon Fraction Urea_Adduction->Branched_Hydrocarbon_Fraction GC_MS_Analysis GC-MS Analysis Branched_Hydrocarbon_Fraction->GC_MS_Analysis Identification Identification of this compound GC_MS_Analysis->Identification

Caption: Experimental workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Role

As a cuticular hydrocarbon, this compound is not directly involved in intracellular signaling pathways in the traditional sense. Its primary biological roles are structural and communicative:

  • Waterproofing: It contributes to the overall hydrophobicity of the insect cuticle, preventing water loss.

  • Chemical Communication: As a component of the CHC profile, it likely plays a role in intraspecific recognition, such as nestmate recognition or signaling of reproductive status, although its specific function in this context is part of a complex chemical signature rather than a standalone pheromone.

The biosynthesis of methyl-branched hydrocarbons in insects is a complex enzymatic process.

biosynthesis_pathway Fatty_Acid_Precursor Fatty Acid Precursor (e.g., Acetyl-CoA) Elongation Fatty Acid Elongation Fatty_Acid_Precursor->Elongation Methylation Methyl-branching Enzyme Elongation->Methylation Reduction Reductive Decarbonylation Methylation->Reduction Product This compound Reduction->Product

Caption: Simplified biosynthetic pathway of a methyl-branched hydrocarbon.

Conclusion

This compound, a methyl-branched alkane found on the cuticle of insects like Blattella germanica, is a molecule of interest in the fields of chemical ecology and entomology. Its discovery and study are intertwined with the broader exploration of insect cuticular hydrocarbons. The experimental protocols outlined in this guide provide a framework for the isolation and identification of this and similar compounds, paving the way for further research into their precise biological functions and potential applications. As our understanding of the intricate chemical world of insects deepens, so too will our appreciation for the role of individual molecules like this compound.

Methodological & Application

Synthesis of 9-Methyltritriacontane as a Chemical Standard: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 9-Methyltritriacontane, a long-chain branched alkane valuable as a chemical standard in various analytical applications, including mass spectrometry and chromatography. The synthesis is achieved through a robust three-step process commencing with the preparation of the key intermediate, 2-pentacosanone, from tricosanoic acid. A subsequent Grignard reaction with octylmagnesium bromide yields the tertiary alcohol, 9-methyl-9-tritriacontanol. The final step involves the deoxygenation of this alcohol to the target alkane, this compound. Detailed experimental protocols, tabulated quantitative data, and a complete workflow diagram are provided to facilitate replication in a laboratory setting.

Introduction

Long-chain branched alkanes are important compounds in various fields of chemical and biological research. This compound, with its defined structure and high molecular weight, serves as an excellent internal standard for the analysis of complex hydrocarbon mixtures, such as petroleum fractions and biological lipids. Its purity and well-characterized properties are crucial for accurate quantification and identification of analytes. This application note outlines a reliable synthetic route to obtain high-purity this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a three-stage process as depicted in the workflow diagram below.

SynthesisWorkflow cluster_0 Stage 1: Synthesis of 2-Pentacosanone cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deoxygenation Tricosanoic_Acid Tricosanoic Acid Tricosanoyl_Chloride Tricosanoyl Chloride Tricosanoic_Acid->Tricosanoyl_Chloride SOCl₂ Pentacosanone 2-Pentacosanone Tricosanoyl_Chloride->Pentacosanone CH₃MgBr, THF Bromooctane 1-Bromooctane OctylMgBr Octylmagnesium Bromide Bromooctane->OctylMgBr Mg, THF Tertiary_Alcohol 9-Methyl-9-tritriacontanol OctylMgBr->Tertiary_Alcohol 2-Pentacosanone, THF Xanthate_Ester Xanthate Ester Intermediate Tertiary_Alcohol->Xanthate_Ester 1. NaH, CS₂ 2. CH₃I Final_Product This compound Xanthate_Ester->Final_Product Bu₃SnH, AIBN, Toluene

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Pentacosanone

This stage involves the conversion of tricosanoic acid to its acid chloride, followed by a reaction with a Grignard reagent to yield the long-chain ketone.

1.1. Preparation of Tricosanoyl Chloride

  • Materials: Tricosanoic acid, Thionyl chloride (SOCl₂), Dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tricosanoic acid (1.0 eq) in dry toluene.

    • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude tricosanoyl chloride, which can be used in the next step without further purification.

1.2. Synthesis of 2-Pentacosanone

  • Materials: Tricosanoyl chloride, Methylmagnesium bromide (CH₃MgBr) solution in THF, Dry THF.

  • Procedure:

    • Dissolve the crude tricosanoyl chloride (1.0 eq) in dry THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add methylmagnesium bromide (1.1 eq) to the cooled solution while stirring vigorously.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure 2-pentacosanone.

Stage 2: Grignard Reaction to form 9-Methyl-9-tritriacontanol

This stage involves the formation of an octyl Grignard reagent and its subsequent reaction with 2-pentacosanone.

2.1. Preparation of Octylmagnesium Bromide

  • Materials: 1-Bromooctane, Magnesium turnings, Dry THF, Iodine crystal (as an initiator).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask.

    • Add a small portion of a solution of 1-bromooctane (1.0 eq) in dry THF to the magnesium turnings.

    • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

2.2. Synthesis of 9-Methyl-9-tritriacontanol

  • Materials: 2-Pentacosanone, Octylmagnesium bromide solution in THF, Dry THF.

  • Procedure:

    • Dissolve 2-pentacosanone (1.0 eq) in dry THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared octylmagnesium bromide solution (1.2 eq) to the ketone solution via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-methyl-9-tritriacontanol. The crude product can be purified by column chromatography if necessary.

Stage 3: Deoxygenation to this compound (Barton-McCombie Reaction)

This final stage converts the tertiary alcohol to the target alkane.

3.1. Formation of the Xanthate Ester

  • Materials: 9-Methyl-9-tritriacontanol, Sodium hydride (NaH), Carbon disulfide (CS₂), Methyl iodide (CH₃I), Dry THF.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 9-methyl-9-tritriacontanol (1.0 eq) in dry THF.

    • Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Cool the mixture back to 0 °C and add carbon disulfide (2.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Add methyl iodide (1.5 eq) and continue stirring for another 1-2 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude xanthate ester.

3.2. Deoxygenation of the Xanthate Ester

  • Materials: Crude xanthate ester, Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Dry toluene.

  • Procedure:

    • Dissolve the crude xanthate ester (1.0 eq) in dry toluene in a round-bottom flask equipped with a reflux condenser.

    • Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN to the solution.

    • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Data Presentation

StepReactantsProductReagentsSolventTypical Yield (%)Purity (%)
1.1 Tricosanoic AcidTricosanoyl ChlorideSOCl₂Toluene>95 (crude)-
1.2 Tricosanoyl Chloride2-PentacosanoneCH₃MgBrTHF70-85>98
2.1 1-BromooctaneOctylmagnesium BromideMgTHF>90 (in situ)-
2.2 2-Pentacosanone, Octylmagnesium Bromide9-Methyl-9-tritriacontanol-THF65-80>95
3.1 9-Methyl-9-tritriacontanolXanthate EsterNaH, CS₂, CH₃ITHF>90 (crude)-
3.2 Xanthate EsterThis compoundBu₃SnH, AIBNToluene75-90>99

Table 1: Summary of reaction conditions and expected outcomes for the synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Peaks corresponding to the methyl and methylene protons of the long alkyl chains and the specific methyl group at the C9 position.

  • ¹³C NMR (CDCl₃): Signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (GC-MS or ESI-MS): A molecular ion peak corresponding to the calculated molecular weight of this compound (C₃₄H₇₀, M.W. = 478.93 g/mol ).

  • Gas Chromatography (GC): A single peak indicating high purity.

Conclusion

The synthetic route described in this application note provides a reliable and reproducible method for the preparation of high-purity this compound. The detailed protocols and expected outcomes will be a valuable resource for researchers requiring this compound as a chemical standard for their analytical needs. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.

Application Notes & Protocols: Extraction of 9-Methyltritriacontane from Insect Cuticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Methyltritriacontane is a methyl-branched cuticular hydrocarbon (MBCH) found on the epicuticle of various insect species. Cuticular hydrocarbons (CHCs) play crucial roles in preventing desiccation and mediating chemical communication, including species and nestmate recognition. The extraction and analysis of specific CHCs like this compound are essential for research in chemical ecology, entomology, and the development of novel pest management strategies. These compounds and their biosynthetic pathways also represent potential targets for new drug discovery and development.

This document provides detailed protocols for the extraction of this compound from insect cuticles, methods for purification, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of Cuticular Hydrocarbon Extraction

Obtaining precise quantitative data for the extraction of this compound requires careful optimization of the chosen extraction method. The yield of a specific CHC is influenced by factors such as the insect species, life stage, sex, the solvent used, and the duration of the extraction.

Table 1: Effect of Hexane Extraction Time on the Yield of 9-Pentacosene from Drosophila suzukii

Extraction Time (hours)Mean Yield of 9-Pentacosene (ng per fly)
150.9
3179.3 (Maximum Yield)
6Not specified, but yield plateaus or decreases
12Not specified
24Not specified

Data is illustrative and based on findings for 9-pentacosene in Drosophila suzukii; similar optimization is required for this compound.

Experimental Protocols

Protocol 1: Solvent Extraction of Cuticular Hydrocarbons

This protocol describes a general method for the extraction of CHCs, including this compound, from whole insects or insect parts using a non-polar solvent.

Materials:

  • Insect samples (fresh or properly stored, e.g., frozen at -20°C)

  • n-Hexane (or Pentane), analytical grade

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Nitrogen gas stream evaporator (or a gentle stream of filtered air)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • Select a specific number of insects, depending on their size, to ensure a sufficient concentration of CHCs for analysis.[1] For smaller insects, multiple individuals may be pooled.

    • If desired, gently rinse the insects with distilled water to remove external debris and allow them to air dry completely.

  • Solvent Extraction:

    • Place the insect sample(s) into a clean glass vial.

    • Add a precise volume of n-hexane to completely submerge the insects. A typical volume is between 200 µL and 500 µL.[1]

    • Seal the vial and allow the extraction to proceed for a predetermined amount of time. Extraction times can range from a few minutes to several hours.[2] A common starting point is 10 minutes.[1]

    • For kinetic studies to determine optimal extraction time, use different extraction durations (e.g., 1, 5, 10, 30, 60 minutes).

    • Optionally, agitate the sample gently on a vortex mixer for 1 minute at the end of the extraction period.[2]

  • Sample Recovery:

    • Carefully remove the solvent from the vial using a micropipette, leaving the insect bodies behind.

    • Transfer the solvent, which now contains the extracted CHCs, to a clean vial.

    • To concentrate the sample, evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]

    • Reconstitute the dried extract in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.

Protocol 2: Fractionation of Methyl-Branched Alkanes using Silica Gel

To isolate methyl-branched alkanes like this compound from other classes of compounds in the crude extract (such as n-alkanes and alkenes), silica gel chromatography can be employed.

Materials:

  • Crude CHC extract (from Protocol 1)

  • Silica gel (100-200 mesh)

  • Glass column or Pasteur pipette plugged with glass wool

  • n-Hexane

  • Collection vials

Procedure:

  • Column Preparation:

    • Prepare a small column by packing a Pasteur pipette with a slurry of silica gel in hexane.

    • Allow the silica gel to settle and the excess hexane to drain, ensuring the column does not run dry.

  • Sample Loading and Elution:

    • Carefully load the concentrated crude CHC extract onto the top of the silica gel column.

    • Elute the column with n-hexane to separate the different hydrocarbon classes. The n-alkanes will elute first, followed by the methyl-branched alkanes.

    • Collect the fractions in separate vials.

    • The separation can be monitored by thin-layer chromatography (TLC) if necessary.

  • Analysis:

    • Concentrate the fractions containing the methyl-branched alkanes under a stream of nitrogen.

    • Reconstitute in a known volume of hexane for GC-MS analysis to confirm the presence and purity of this compound.

Protocol 3: GC-MS Analysis of this compound

This protocol outlines the typical parameters for analyzing the extracted and purified CHCs.

Procedure:

  • Injection:

    • Inject 1-2 µL of the final extract into the GC-MS system. Use a splitless injection mode to maximize the transfer of analytes to the column.

  • Gas Chromatography Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 20°C/min.

      • Ramp 2: Increase to 320°C at a rate of 5°C/min.

      • Final hold: Hold at 320°C for 10-15 minutes. (This program should be optimized based on the specific instrument and the complexity of the CHC profile.)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Identification: Identify this compound based on its retention time and the characteristic mass spectrum of branched alkanes.

Mandatory Visualizations

Extraction_Workflow Workflow for Extraction and Analysis of this compound cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Insect_Sample Insect Sample Solvent_Addition Add Hexane/Pentane Insect_Sample->Solvent_Addition Extraction Soaking / Agitation (e.g., 10 min - 3 hr) Solvent_Addition->Extraction Solvent_Removal Remove Solvent Extraction->Solvent_Removal Crude_Extract Crude CHC Extract Solvent_Removal->Crude_Extract Silica_Column Silica Gel Column Crude_Extract->Silica_Column Concentration Concentrate Sample (Nitrogen Stream) Crude_Extract->Concentration Fractionation Elute with Hexane Silica_Column->Fractionation MBCH_Fraction Methyl-Branched Alkane Fraction Fractionation->MBCH_Fraction MBCH_Fraction->Concentration Reconstitution Reconstitute in Hexane Concentration->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Interpretation Identify this compound GCMS_Analysis->Data_Interpretation

Caption: Workflow for the extraction, purification, and analysis of this compound.

Disclaimer: These protocols provide a general framework. Researchers should optimize the methods for their specific insect species and analytical instrumentation.

References

Application Note: Analysis of 9-Methyltritriacontane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methyltritriacontane is a long-chain branched alkane with the chemical formula C34H70 and a molecular weight of 478.9196 g/mol [1]. As a non-polar, high molecular weight hydrocarbon, its analysis is amenable to gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds[2]. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration, free of particulate matter.

Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., hexane, dichloromethane)[2][3]

  • Glass autosampler vials (1.5 mL) with inserts[3]

  • Micropipettes

  • Vortex mixer

  • Centrifuge (optional)

  • Syringe filters (0.22 µm) (optional)

Protocol:

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., hexane) to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution. Recommended concentrations may range from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For solid samples, dissolve a precisely weighed amount in a known volume of solvent[4].

    • For liquid samples, dilute an accurate volume in the chosen solvent[4].

    • The final concentration should ideally be around 10 µg/mL to achieve an on-column loading of approximately 10 ng with a 1 µL injection[3].

  • Clarification: Ensure that the final solutions are free of any particles. If necessary, centrifuge the samples and transfer the supernatant to a clean vial, or filter the solution through a 0.22 µm syringe filter[2][4].

  • Transfer to Vials: Transfer the prepared standards and samples into 1.5 mL glass autosampler vials. Use inserts if the sample volume is limited (minimum of 50 µL is recommended)[3].

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and column. A non-polar column is recommended for the analysis of hydrocarbons[5].

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
Carrier Gas Helium, constant flow mode at 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 300 °C
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min
Transfer Line Temp. 325 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-600
Solvent Delay 5 min

Data Presentation

Quantitative Data

A calibration curve should be generated by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve.

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Retention Time (min)Peak Area (arbitrary units)
1.021.550,000
5.021.5250,000
10.021.5500,000
25.021.51,250,000
50.021.52,500,000
Qualitative Data: Mass Spectrum

The identification of this compound is confirmed by its mass spectrum obtained through electron ionization. The fragmentation pattern is characteristic of long-chain branched alkanes. The NIST WebBook provides a reference mass spectrum for this compound[1].

Table 2: Key Mass-to-Charge Ratios (m/z) for this compound

m/zRelative IntensityInterpretation
57HighCharacteristic fragment for alkanes (C4H9+)
71HighCharacteristic fragment for alkanes (C5H11+)
85ModerateCharacteristic fragment for alkanes (C6H13+)
127ModerateFragment from cleavage at the branch point
351LowFragment from cleavage at the branch point
478Very Low/AbsentMolecular Ion (M+)

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Obtain Sample dissolve Dissolve in Hexane start->dissolve standards Prepare Calibration Standards clarify Centrifuge/Filter dissolve->clarify vial Transfer to Autosampler Vial clarify->vial injection Inject 1 µL into GC-MS vial->injection separation Chromatographic Separation (HP-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 50-600) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic integrate Integrate Peak at RT tic->integrate spectrum Extract Mass Spectrum integrate->spectrum quantify Quantify: Use Calibration Curve integrate->quantify identify Identify: Compare Spectrum to NIST Library spectrum->identify report Final Report identify->report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful analysis of this compound by GC-MS. The described methods for sample preparation, instrument parameters, and data analysis are robust and can be adapted for the routine analysis of this and similar long-chain branched alkanes in various matrices. Adherence to these protocols will ensure high-quality, reproducible data for research and development applications.

References

Application Note: Interpretation of the Mass Spectrum of 9-Methyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyltritriacontane (C₃₄H₇₀) is a long-chain branched alkane with a molecular weight of 478.92 g/mol .[1] The analysis of such large, non-polar molecules is crucial in various fields, including entomology, where they are components of insect cuticular hydrocarbons, and in geochemistry as biomarkers. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification and structural elucidation of these compounds. This application note provides a detailed interpretation of the electron ionization (EI) mass spectrum of this compound and a general protocol for its analysis.

Principles of Branched Alkane Fragmentation

The fragmentation of alkanes in EI-MS is governed by the stability of the resulting carbocations. For branched alkanes, several key principles apply:

  • Cleavage at Branching Points: C-C bond cleavage is most likely to occur at the site of branching. This is because it leads to the formation of more stable secondary or tertiary carbocations.

  • Formation of Stable Carbocations: The relative abundance of fragment ions is determined by the stability of the carbocations formed (tertiary > secondary > primary).

  • Loss of the Largest Substituent: Generally, the largest alkyl group attached to the branching point is preferentially lost as a radical.

  • Low Molecular Ion Abundance: For long-chain and branched alkanes, the molecular ion peak (M⁺) is often of very low intensity or completely absent due to the high propensity for fragmentation.

Interpretation of the this compound Mass Spectrum

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the long hydrocarbon chain. The key feature is the preferential cleavage at the C8-C9 and C9-C10 bonds adjacent to the methyl group at the 9-position.

Key Fragmentation Pathways:

  • Cleavage at the C8-C9 bond: This cleavage results in the formation of a secondary carbocation at m/z 365 and a C₈H₁₇ radical.

  • Cleavage at the C9-C10 bond: This cleavage leads to the formation of a secondary carbocation at m/z 127 and a C₂₄H₄₉ radical.

  • Loss of the Methyl Group: While less favorable than cleavage of larger alkyl chains, the loss of the methyl group (CH₃) can result in an ion at m/z 463 (M-15).

  • General Alkane Fragmentation: The spectrum also displays a characteristic pattern of ion clusters separated by 14 mass units (CH₂), corresponding to the general fragmentation of the long alkyl chains.

Based on the analysis of the mass spectrum of this compound from the NIST database, the following major fragments are observed.

Data Presentation

m/zProposed Fragment IonRelative Intensity (Approx.)
57[C₄H₉]⁺100%
71[C₅H₁₁]⁺~95%
85[C₆H₁₃]⁺~80%
99[C₇H₁₅]⁺~60%
113[C₈H₁₇]⁺~40%
127 [C₉H₁₉]⁺ (Cleavage at C9-C10) ~30%
141[C₁₀H₂₁]⁺~25%
155[C₁₁H₂₃]⁺~20%
365 [C₂₆H₅₃]⁺ (Cleavage at C8-C9) ~5%
463[M-CH₃]⁺<1%
478[M]⁺Not Observed

Note: The relative intensities are estimated from the graphical representation of the mass spectrum from the NIST WebBook, as direct numerical data is restricted.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Long-Chain Alkanes

This protocol provides a general methodology for the analysis of this compound and similar long-chain hydrocarbons.

1. Sample Preparation:

  • Dissolve the sample in a volatile, non-polar solvent such as hexane or heptane. The concentration should be in the range of 10-100 µg/mL.

  • Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection is preferred for trace analysis.

    • Injector Temperature: 300 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 320 °C.

    • Final Hold: Hold at 320 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-600

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to identify the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak.

  • Identify the characteristic fragment ions and compare them to a reference library (e.g., NIST Mass Spectral Library) for confirmation.

Mandatory Visualization

Fragmentation_of_9_Methyltritriacontane Fragmentation of this compound cluster_cleavage1 Cleavage at C8-C9 cluster_cleavage2 Cleavage at C9-C10 cluster_cleavage3 Loss of Methyl Group M This compound (M, m/z 478) F365 [C26H53]+ m/z 365 M->F365 Formation of secondary carbocation R_C8H17 C8H17• M->R_C8H17 F127 [C9H19]+ m/z 127 M->F127 Formation of secondary carbocation R_C24H49 C24H49• M->R_C24H49 F463 [M-CH3]+ m/z 463 M->F463 Less favored cleavage R_CH3 CH3• M->R_CH3

Caption: Fragmentation pathways of this compound in EI-MS.

References

No Information Available on the Field Application and Efficacy of 9-Methyltritriacontane in Insect Pest Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and available data, no information was found regarding the use of 9-Methyltritriacontane for insect pest monitoring. Extensive searches for its application as a semiochemical, its efficacy in the field, or any established experimental protocols for its use in attracting or monitoring insects yielded no relevant results.

This absence of information suggests that this compound is not a recognized or documented compound for use in insect pest management. Typically, for a chemical to be utilized in pest monitoring, a significant body of research is available, including:

  • Identification and Synthesis: The initial identification of the compound as a pheromone, kairomone, or allomone for a specific insect species, followed by the development of a method for its synthetic production.

  • Efficacy Studies: Laboratory and field trials to determine the compound's effectiveness in attracting the target insect species. This data is usually presented in quantitative terms, such as the number of insects captured in traps baited with the compound versus control traps.

  • Field Application Protocols: Detailed guidelines for the use of the compound in a pest monitoring program. This includes information on the type of trap to be used, the optimal dosage of the chemical lure, the placement and density of traps in the field, and the timing of deployment.

As no such information could be located for this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and experimental workflows.

For researchers, scientists, and drug development professionals interested in insect pest monitoring, it is recommended to focus on well-documented semiochemicals that have established efficacy and clear application guidelines for specific pest species. Information on these compounds is readily available in scientific databases and publications from entomological and chemical ecology research.

Application Note: Solid-Phase Microextraction (SPME) for Sampling Volatile 9-Methyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique used for extracting and concentrating volatile and semi-volatile organic compounds from a variety of matrices. This application note provides a detailed protocol for the sampling of 9-Methyltritriacontane, a long-chain branched alkane, using headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a semi-volatile organic compound, and its analysis is relevant in fields such as entomology (as an insect cuticular hydrocarbon), environmental science, and potentially in drug development as a biomarker or contaminant.

The described methodology offers a robust and efficient approach for the qualitative and quantitative analysis of this compound. While direct quantitative data for this compound using SPME is not extensively published, this document provides a comprehensive protocol based on the analysis of similar long-chain and branched alkanes.

Data Presentation

The following tables summarize typical quantitative data that can be expected when analyzing long-chain alkanes using an optimized SPME-GC-MS method. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: SPME Fiber Performance for Long-Chain Alkanes

SPME Fiber CoatingTarget AnalytesExtraction Efficiency (Peak Area)Comments
100 µm Polydimethylsiloxane (PDMS)n-Alkanes (C21-C36)+++Recommended for non-polar, high molecular weight compounds.[1]
65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Branched Alkanes, Semi-volatiles++Good for a broad range of volatile and semi-volatile compounds.[1]
50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Volatiles & Semi-volatiles (C3-C20)+Excellent for a wide range of analytes, particularly more volatile ones.[2][3]

Table 2: Representative Quantitative Performance for Long-Chain Alkanes with SPME-GC-MS

ParameterValueConditions
Linearity (R²)> 0.99Over a concentration range of 1-100 µg/L
Limit of Detection (LOD)0.1 - 1 µg/LSignal-to-noise ratio of 3
Limit of Quantitation (LOQ)0.5 - 5 µg/LSignal-to-noise ratio of 10
Recovery85 - 115%Spiked samples in a relevant matrix
Precision (RSD)< 15%Replicate measurements (n=6)

Experimental Protocols

This section provides a detailed methodology for the sampling and analysis of this compound using headspace SPME-GC-MS.

Materials and Reagents

  • SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) coated fiber is recommended for this non-polar, high molecular weight compound.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standard: this compound standard (if available) or a suitable long-chain branched alkane for method development.

  • Solvent: Hexane or another suitable organic solvent for standard preparation.

  • Internal Standard: A deuterated long-chain alkane (e.g., d50-tetracosane) for quantitative analysis.

  • Sodium Chloride (NaCl): Analytical grade, for modifying sample matrix ionic strength.

Instrumentation

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • SPME-compatible injection port.

  • Autosampler with SPME capabilities (recommended for reproducibility).

  • Heating and agitation unit for vials.

Protocol 1: Headspace SPME Sampling

  • Sample Preparation:

    • For liquid samples (e.g., water, biological fluids), place 5 mL of the sample into a 20 mL headspace vial.

    • For solid or semi-solid samples, accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • (Optional) To enhance the release of volatile compounds, add 1 g of NaCl to the vial. This "salting-out" effect can improve extraction efficiency.[4]

    • If using an internal standard for quantification, spike the sample with a known concentration at this stage.

  • Equilibration:

    • Seal the vial with the screw cap.

    • Place the vial in a heating block or autosampler agitator set to 60-80°C. A higher temperature will increase the volatility of this compound.

    • Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

  • Extraction:

    • After equilibration, expose the SPME fiber to the headspace of the vial. Do not allow the fiber to touch the sample matrix.

    • The recommended extraction time is 30-60 minutes at the same temperature as equilibration. The optimal time should be determined experimentally.

    • Continue agitation during the extraction process.

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes from the fiber in the hot injector at 250-280°C for 2-5 minutes in splitless mode.

Protocol 2: GC-MS Analysis

  • GC Conditions:

    • Injector: 270°C, splitless mode (split opened after 2 min).

    • Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for alkane analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp at 10°C/min to 300°C.

      • Hold at 300°C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 50-550) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound.

Mandatory Visualization

Experimental Workflow Diagram

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Transfer to 20 mL Vial Sample->Vial Additives Add Internal Standard & NaCl (Optional) Vial->Additives Equilibrate Equilibrate (e.g., 70°C for 20 min) Additives->Equilibrate Extract Expose Fiber to Headspace (e.g., 45 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 270°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification (Library Search) Detect->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify SPME_Optimization_Logic cluster_selection Initial Parameter Selection cluster_optimization Parameter Optimization (One-Factor-at-a-Time or DOE) cluster_validation Method Validation Start Define Analytical Goal (Qualitative/Quantitative) Fiber Select SPME Fiber (e.g., 100 µm PDMS) Start->Fiber Mode Choose Extraction Mode (Headspace) Start->Mode Temp Optimize Extraction Temperature Time Optimize Extraction Time Temp->Time Agitation Optimize Agitation Speed Time->Agitation Salt Evaluate Salt Effect Agitation->Salt Linearity Linearity & Range Salt->Linearity LOD LOD & LOQ Linearity->LOD Accuracy Accuracy & Precision LOD->Accuracy FinalMethod Final Validated Method Accuracy->FinalMethod

References

Unlocking Precision in Quantitative Analysis: 9-Methyltritriacontane as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of quantitative analysis, the pursuit of accuracy and reliability is paramount. Researchers and drug development professionals constantly seek robust methodologies to ensure the integrity of their results. Addressing this critical need, this document details the application and protocols for utilizing 9-Methyltritriacontane, a long-chain branched alkane, as an internal standard in quantitative analysis, particularly for complex matrices and long-chain hydrocarbon analytes.

Introduction to this compound

This compound (C34H70) is a saturated hydrocarbon with a molecular weight of 478.9196 g/mol .[1] Its high molecular weight, thermal stability, and unique branched structure make it an excellent candidate for an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications. As an internal standard, it is introduced in a known concentration to samples and calibration standards to correct for variations in sample injection volume, analyte recovery during sample preparation, and instrument response.

The primary advantage of using a long-chain branched alkane like this compound lies in its chemical inertness and its elution time in chromatographic runs, which is typically in a region with minimal interference from other sample components, especially when analyzing complex mixtures such as waxes, petroleum products, or biological lipids.

Core Applications

The use of this compound as an internal standard is particularly advantageous in the following areas:

  • Environmental Analysis: Quantifying long-chain hydrocarbons and persistent organic pollutants in soil, water, and air samples.

  • Petroleum and Wax Analysis: Determining the carbon number distribution and quantifying specific hydrocarbons in crude oil, paraffin waxes, and related products.

  • Lipidomics and Metabolomics: Analyzing complex lipid profiles in biological samples, including the quantification of fatty acids and other long-chain molecules.

  • Analysis of Epicuticular Waxes: Studying the chemical composition of plant and insect cuticular waxes.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound as an internal standard. Researchers should optimize these protocols based on their specific analytical instrumentation and sample matrices.

I. Preparation of this compound Internal Standard Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (high purity, >98%)

    • High-purity solvent (e.g., hexane, cyclohexane, or isooctane, GC grade or equivalent)

    • Analytical balance

    • Volumetric flasks (Class A)

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the weighed standard in a small volume of the chosen solvent in a volumetric flask (e.g., 10 mL).

    • Ensure complete dissolution, using sonication if necessary.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • Calculate the exact concentration of the stock solution (e.g., 1 mg/mL).

    • Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., 4°C) to prevent solvent evaporation.

II. Sample Preparation and Spiking
  • Objective: To accurately add a known amount of the internal standard to each sample and calibration standard.

  • Procedure:

    • Prepare a working solution of the internal standard by diluting the stock solution to a suitable concentration. The final concentration of the internal standard in the sample should be comparable to the expected concentration of the analytes of interest.

    • For each sample, blank, and calibration standard, add a precise volume of the internal standard working solution at the beginning of the sample preparation process. This ensures that the internal standard undergoes the same extraction, cleanup, and concentration steps as the analytes, thereby correcting for any losses during these procedures.

    • Proceed with the established sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction).

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate and detect the analytes and the internal standard.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is recommended for its high sensitivity and selectivity. A flame ionization detector (FID) can also be used, particularly for hydrocarbon analysis.

  • Typical GC-MS Parameters (to be optimized):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-1) is suitable for hydrocarbon analysis.

    • Injection Mode: Splitless or on-column injection is often preferred for trace analysis.

    • Oven Temperature Program: A temperature program should be developed to ensure good separation of the analytes and the internal standard from other matrix components. A typical program might start at a lower temperature, ramp up to a high temperature, and hold to elute the high-boiling point compounds.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass range appropriate for the target analytes and this compound (e.g., m/z 50-600).

      • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Data Presentation and Analysis

Quantitative data should be structured for clarity and ease of comparison. The concentration of each analyte is calculated using the ratio of the analyte peak area to the internal standard peak area.

Table 1: Example Calibration Data for Analyte X using this compound as Internal Standard

Calibration LevelConcentration of Analyte X (µg/mL)Peak Area of Analyte XPeak Area of this compoundResponse Ratio (Area Analyte X / Area IS)
10.115,000500,0000.030
20.578,000510,0000.153
31.0160,000505,0000.317
45.0820,000498,0001.647
510.01,650,000502,0003.287

A calibration curve is then generated by plotting the response ratio against the concentration of the analyte. The concentration of the analyte in unknown samples is determined from this curve using their measured response ratios.

Visualization of the Workflow

The following diagram illustrates the general workflow for using an internal standard in quantitative analysis.

internal_standard_workflow cluster_prep Sample & Standard Preparation cluster_spike Internal Standard Spiking cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Add Known Amount of This compound Sample->Spike Blank Blank Blank->Spike Cal_Std Calibration Standards Cal_Std->Spike Extraction Sample Extraction & Cleanup Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Integration Peak Integration GCMS->Integration Calculation Calculate Response Ratio Integration->Calculation Quantification Quantification using Calibration Curve Calculation->Quantification

General workflow for quantitative analysis using an internal standard.

Conclusion

The use of this compound as an internal standard offers a reliable solution for the quantitative analysis of long-chain hydrocarbons and other analytes in complex matrices. Its unique properties provide for minimal interference and accurate correction for analytical variability. The protocols and guidelines presented here serve as a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the precision and accuracy of their quantitative methods.

References

Applications of 9-Methyltritriacontane in Chemical Ecology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of waxy compounds found on the epicuticle of insects, where they play a crucial primary role in preventing desiccation.[1] Over evolutionary time, these molecules have been co-opted for a variety of communicative functions, acting as semiochemicals that mediate intricate behaviors.[1] Among these, methyl-branched alkanes, a significant class of CHCs, are particularly important in species and mate recognition, social insect communication, and as contact pheromones.[2]

This document focuses on the potential applications of a specific long-chain methyl-branched alkane, 9-Methyltritriacontane , in chemical ecology studies. While direct research on this compound is limited in currently available scientific literature, this document will extrapolate its likely functions and provide detailed experimental protocols based on studies of its isomers and other structurally related methylalkanes. Isomers such as 13-methylhentriacontane and 15-methyltritriacontane have been identified as major components of the CHC profile in certain ant species, highlighting the importance of this class of molecules in insect communication.[3]

Potential Applications in Chemical Ecology

Based on the established roles of similar long-chain methyl-branched alkanes, this compound is hypothesized to be involved in the following ecological contexts:

  • Species and Mate Recognition: The specific branching pattern and chain length of CHCs can create a species-specific chemical signature. This compound could be a component of this signature, allowing insects to distinguish between conspecifics and heterospecifics, a critical step in preventing interspecific mating.

  • Contact Pheromone in Mating Behavior: In many beetle species, non-volatile cuticular hydrocarbons act as contact pheromones, triggering mating behavior in males upon antennal contact with females.[2][4][5] this compound could function as such a pheromone, eliciting behaviors like courtship displays, mounting, and copulation attempts.

  • Social Insect Communication: In social insects like ants, CHCs are fundamental for nestmate recognition, caste determination, and fertility signaling. The presence and relative abundance of specific methyl-branched alkanes can signify an individual's colony membership and reproductive status.

Data Presentation: Hypothetical Quantitative Data

Due to the absence of specific experimental data for this compound, the following table presents a hypothetical summary of quantitative data that could be obtained from a gas chromatography-mass spectrometry (GC-MS) analysis of insect cuticular extracts. This table is modeled on findings for related compounds in ants.[3]

CompoundMean Relative Abundance (%) in FemalesMean Relative Abundance (%) in MalesPutative Function
n-Tritriacontane15.2 ± 2.118.5 ± 2.5Waterproofing
This compound 25.8 ± 3.4 5.2 ± 1.1 Contact Sex Pheromone
11-Methyltritriacontane8.1 ± 1.57.9 ± 1.3Species Recognition
13-Methyltritriacontane12.5 ± 1.911.8 ± 1.7Species Recognition
n-Hentriacontane10.3 ± 1.713.1 ± 2.0Waterproofing
13-Methylhentriacontane7.6 ± 1.222.3 ± 2.8Male-specific signal
15-Methyltritriacontane20.5 ± 2.821.2 ± 2.9Nestmate Recognition

Table 1. Hypothetical relative abundance of this compound and other cuticular hydrocarbons in a model insect species. Data are presented as mean percentage ± standard deviation.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the role of cuticular hydrocarbons like this compound in chemical ecology.

Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract, identify, and quantify this compound and other CHCs from insect cuticles.

Materials:

  • Insects of the target species (males and females)

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Pipettes

  • Gas chromatograph-mass spectrometer (GC-MS) with a non-polar capillary column

Procedure:

  • Extraction:

    • Individually place an insect (previously frozen or freshly euthanized) into a 2 mL glass vial.

    • Add 1 mL of hexane to the vial.

    • Vortex the vial for 2 minutes to extract the cuticular lipids.

    • Carefully remove the insect from the vial.

    • Evaporate the hexane under a gentle stream of nitrogen to concentrate the extract to approximately 100 µL.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS.

    • Use a temperature program suitable for the analysis of long-chain hydrocarbons (e.g., initial temperature of 150°C, ramp at 10°C/min to 320°C, and hold for 15 minutes).

    • Identify the compounds based on their mass spectra by comparing them to a library (e.g., NIST) and their retention times with those of synthetic standards.

    • Quantify the relative abundance of each compound by integrating the peak areas in the chromatogram.

Protocol 2: Behavioral Bioassay for Contact Pheromones

Objective: To determine if this compound elicits a mating response in males.

Materials:

  • Live male insects

  • Dead female insects (dummies)

  • Synthetic this compound

  • Hexane (solvent)

  • Glass or metal dummies of appropriate size and shape

  • Behavioral observation arena (e.g., a Petri dish)

  • Video recording equipment

Procedure:

  • Preparation of Dummies:

    • Wash dead females or glass/metal dummies with hexane to remove any existing CHCs.

    • Prepare solutions of synthetic this compound in hexane at various concentrations (e.g., 1, 10, and 100 ng/µL).

    • Apply a known amount of the test solution (or hexane as a control) to the surface of a dummy and allow the solvent to evaporate completely.

  • Bioassay:

    • Place a single male in the observation arena and allow it to acclimate for 5 minutes.

    • Introduce a treated dummy into the arena.

    • Record the male's behavior for a set period (e.g., 10 minutes).

    • Score the following behaviors: orientation towards the dummy, antennal contact, mounting attempts, and copulation attempts.

    • Repeat the assay with a sufficient number of replicates for each treatment and the control.

  • Data Analysis:

    • Compare the frequency and duration of mating behaviors directed towards dummies treated with this compound versus the solvent control using appropriate statistical tests (e.g., Chi-square test or ANOVA).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the logical flow of experiments and the hypothesized signaling pathway involving this compound.

Experimental_Workflow cluster_extraction CHC Extraction & Analysis cluster_identification Compound Identification cluster_synthesis Synthesis & Bioassay cluster_conclusion Conclusion Insect_Collection Insect Collection (Males & Females) Hexane_Extraction Hexane Extraction Insect_Collection->Hexane_Extraction GCMS_Analysis GC-MS Analysis Hexane_Extraction->GCMS_Analysis Compound_ID Identification of This compound GCMS_Analysis->Compound_ID Quantification Quantification of Relative Abundance Compound_ID->Quantification Conclusion Confirmation of Pheromonal Activity Quantification->Conclusion Synthesis Chemical Synthesis of This compound Bioassay_Prep Preparation of Treated Dummies Synthesis->Bioassay_Prep Behavioral_Assay Behavioral Bioassay Bioassay_Prep->Behavioral_Assay Behavioral_Assay->Conclusion

Caption: Experimental workflow for investigating this compound.

Signaling_Pathway cluster_female Female (Signal Emitter) cluster_male Male (Signal Receiver) Pheromone This compound (on cuticle) Antennal_Contact Antennal Contact Pheromone->Antennal_Contact Contact Chemoreception Chemoreceptor Activation Antennal_Contact->Chemoreception Neural_Processing Neural Processing (Antennal Lobe -> Brain) Chemoreception->Neural_Processing Behavioral_Response Behavioral Response (Courtship, Mating) Neural_Processing->Behavioral_Response

Caption: Hypothesized contact pheromone signaling pathway.

Conclusion

While direct evidence for the role of this compound in insect chemical ecology remains to be established, its structural similarity to known insect semiochemicals strongly suggests its potential importance. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to investigate the function of this and other novel methyl-branched alkanes. Future studies employing the outlined methodologies are crucial to elucidate the specific roles of these compounds in mediating the complex chemical conversations of the insect world. Such research could pave the way for the development of novel, species-specific pest management strategies.

References

Application Note: Purification of Synthetic 9-Methyltritriacontane Using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methyltritriacontane is a long-chain branched alkane (C34H70) with potential applications in various fields of chemical and pharmaceutical research.[1] Synthetic routes to such long-chain alkanes often yield a crude product containing impurities.[2] These impurities may include unreacted starting materials, shorter-chain alkanes, structural isomers, and more polar byproducts. For subsequent applications, a high degree of purity is essential.

This application note details a robust protocol for the purification of synthetic this compound using normal-phase flash column chromatography. This technique separates compounds based on their polarity.[3] Given that this compound is a highly non-polar molecule, it will have a weak affinity for the polar stationary phase (silica gel) and will elute quickly with a non-polar mobile phase, allowing for effective separation from more polar impurities.[4]

Principle of Separation

Column chromatography is a preparative technique used to separate components of a mixture.[4] The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.[5][6][7] In this normal-phase protocol, a polar stationary phase (silica gel) is used with a non-polar mobile phase (hexane-based solvent system).

  • Non-polar compounds (like this compound) have a stronger affinity for the mobile phase and travel down the column more rapidly.

  • Polar compounds (impurities) have a stronger affinity for the stationary phase and move down the column more slowly.

This difference in migration rates allows for the collection of the desired compound in its pure form. The order of elution generally follows the series: saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < ketones < alcohols < acids.[4]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The adsorbent-to-sample ratio should be approximately 30:1 to 50:1 for effective separation.[4]

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundGlass Chromatography Column (40 mm diameter)
Silica Gel (flash grade, 230-400 mesh)Air/Nitrogen source with regulator
n-Hexane (HPLC grade)Fraction Collector or Test Tubes
Ethyl Acetate (HPLC grade)Rotary Evaporator
TLC plates (silica gel coated)TLC Developing Chamber
Cotton Wool or Sintered Glass FritUV Lamp (254 nm)
Sand (acid-washed)Glass Pipettes and Bulbs
Potassium Permanganate (for TLC stain)Beakers, Erlenmeyer Flasks
Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[8][9]

  • Dissolve a small amount of the crude mixture in a minimal volume of a volatile solvent (e.g., dichloromethane or hexane).

  • Spot the dissolved mixture onto a TLC plate.

  • Develop the plate in a TLC chamber using various solvent systems. Start with 100% n-Hexane and gradually increase polarity by adding small percentages of ethyl acetate (e.g., 0.5%, 1%, 2%).[10]

  • The ideal solvent system should provide a retention factor (Rf) of 0.2 - 0.4 for the target compound (this compound) and show good separation from all impurities.[11]

  • Visualize the spots using a potassium permanganate stain, as alkanes are not UV-active.

Column Preparation (Slurry Packing Method)
  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[11]

  • Place a small plug of cotton wool at the bottom of the column to support the packing material.[12] Add a thin layer (approx. 1 cm) of sand over the cotton wool.[12]

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-Hexane). Use approximately 30-50 g of silica for 1 g of crude product.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica bed, as this can cause the column to crack.[12]

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand to the top to protect the silica surface from disturbance during solvent addition.[12]

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.

Sample Loading and Elution
  • Dissolve the crude this compound (1 g) in the minimum possible volume of the mobile phase (or a less polar solvent like pure hexane).

  • Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to absorb into the sand layer.[12]

  • Rinse the sample flask with a small amount of mobile phase and add this to the column to ensure complete transfer.

  • Once the sample has fully entered the silica bed, carefully fill the top of the column with the mobile phase.

  • Begin elution by opening the stopcock and applying gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (flash chromatography).[8]

  • Collect the eluent in sequentially numbered fractions (e.g., 10-20 mL per fraction).

Fraction Analysis and Product Isolation
  • Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it using the predetermined solvent system.

  • Identify the fractions containing the pure this compound (fractions showing a single spot at the target Rf value).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or waxy oil.

  • Determine the final mass and calculate the percentage recovery.

Data Presentation

Quantitative data from the purification process should be recorded systematically.

Table 1: TLC Analysis Summary

Sample Mobile Phase (Hexane:EtOAc) Rf Value Observations
Crude Mixture99.5 : 0.50.35 (Product), 0.1, 0.0 (Baseline)Three distinct spots observed.
Purified Product99.5 : 0.50.35A single, well-defined spot.

Table 2: Purification and Purity Assessment Summary

Parameter Before Purification After Purification Method of Analysis
Mass of Sample1.05 g0.89 gN/A
Purity~85%>99%Gas Chromatography (GC-FID)
RecoveryN/A84.8%N/A

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the purification and analysis of this compound.

Purification_Workflow start Crude Synthetic This compound tlc Preliminary TLC Analysis to find optimal mobile phase start->tlc pack Prepare Silica Gel Column (Slurry Packing) tlc->pack load Dissolve Crude Product & Load onto Column pack->load elute Elute with Mobile Phase (e.g., n-Hexane) load->elute collect Collect Fractions Sequentially elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Removal (Rotary Evaporation) combine->evap pure_prod Purified This compound evap->pure_prod final_analysis Purity & Identity Confirmation (GC, MS, NMR) pure_prod->final_analysis

Caption: Workflow for the purification of this compound.

Purity Assessment Protocol (Gas Chromatography)

The purity of the final product should be confirmed using an appropriate analytical technique. Gas Chromatography with Flame Ionization Detection (GC-FID) is highly suitable for analyzing volatile and semi-volatile hydrocarbons.[13][]

GC-FID Method
  • Instrument: Gas Chromatograph with FID detector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Oven Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Final Hold: Hold at 320°C for 10 minutes.

  • Injector Temperature: 300°C.

  • Detector Temperature: 330°C.

  • Sample Preparation: Prepare a solution of the purified product in hexane (approx. 1 mg/mL).

  • Injection Volume: 1 µL.

Purity is determined by integrating the peak area of the this compound and expressing it as a percentage of the total area of all peaks in the chromatogram. Structural confirmation can be achieved using GC-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[]

References

Application Note & Protocol: Quantitative Analysis of 9-Methyltritriacontane in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Methyltritriacontane is a long-chain branched hydrocarbon. The precise quantification of such molecules in biological tissues is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the quantitative analysis of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.[1][2][3] The protocol covers sample preparation, including homogenization and extraction, followed by instrumental analysis and data processing.

Data Presentation

Table 1: Hypothetical Quantitative Data of this compound in Various Biological Tissues

Tissue TypeSample IDThis compound Concentration (ng/g tissue)Standard Deviation (ng/g)
LiverLIV-00115.21.8
AdiposeADI-001125.810.3
BrainBRN-0018.50.9
MuscleMUS-0012.10.4

Experimental Protocols

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (e.g., Deuterated long-chain hydrocarbon)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Solid Phase Extraction (SPE) C18 cartridges[4]

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)[3]

2. Sample Preparation:

  • Tissue Homogenization:

    • Accurately weigh approximately 100-200 mg of the frozen biological tissue sample.

    • Add 1 mL of ice-cold PBS to the tissue.

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 mL for each gram of tissue.

    • Vortex the mixture vigorously for 2 minutes.

    • Agitate the mixture for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solid Phase Extraction (SPE) Cleanup: [4]

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of hexane.

    • Load the extracted lipid sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of methanol to remove polar impurities.

    • Elute the hydrocarbon fraction containing this compound with 5 mL of hexane.

  • Sample Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of hexane containing the internal standard at a known concentration.

3. GC-MS Analysis: [3][5]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 280°C.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

      • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions and a full scan for qualitative confirmation.

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Tissue Biological Tissue Sample Homogenate Tissue Homogenization Tissue->Homogenate Extraction Lipid Extraction (Folch Method) Homogenate->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE Concentration Concentration & Reconstitution SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition GCMS->Data Processing Peak Integration & Calibration Data->Processing Quantification Quantification of This compound Processing->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Logical_Relationships cluster_input Inputs cluster_process Process cluster_output Outputs Tissue Tissue Sample Preparation Sample Preparation Tissue->Preparation Standard Analytical Standard Calibration Calibration Curve Construction Standard->Calibration IS Internal Standard IS->Preparation Analysis GC-MS Analysis Preparation->Analysis Concentration Analyte Concentration Analysis->Concentration Calibration->Concentration Validation Method Validation Data Concentration->Validation

Caption: Logical relationships in the quantitative analysis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Molecular-Weight Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-molecular-weight branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing high-molecular-weight (C40+) branched alkanes?

A1: The primary challenges include:

  • Low Solubility of Intermediates: As the carbon chain length increases, intermediates become less soluble in common organic solvents, complicating reactions and purification.[1][2]

  • Difficult Purification: The final products are often difficult to separate from starting materials, reagents, and structurally similar side products due to their nonpolar nature and high boiling points.[1][2]

  • Low Reaction Yields: Side reactions, steric hindrance, and the difficulty of driving reactions to completion with large molecules often result in low yields.

  • Controlling Regioselectivity: Precisely controlling the position of branches on a long alkane chain is a significant synthetic challenge. Industrial processes often result in a complex mixture of isomers.[3]

Q2: Why is my Grignard reaction for producing a branched alkane failing or giving a low yield?

A2: Grignard reactions are notoriously sensitive to reaction conditions. Common reasons for failure or low yields include:

  • Presence of Water or Protic Solvents: Grignard reagents are highly basic and will be quenched by even trace amounts of water, alcohols, or other protic species.[4][5][6] All glassware must be rigorously dried, and anhydrous solvents must be used.[4][5][6]

  • Poor Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.[5] Activating the magnesium with iodine or 1,2-dibromoethane can be beneficial.[5]

  • Side Reactions: The most common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide.[7]

  • Steric Hindrance: If either the Grignard reagent or the electrophile is sterically hindered, the reaction rate will be significantly reduced.[5]

Q3: What are the best methods for purifying high-molecular-weight branched alkanes?

A3: Due to the nonpolar nature of these compounds, purification can be challenging. A combination of techniques is often necessary:

  • Flash Column Chromatography: This is a standard method for purifying organic compounds. For nonpolar alkanes, silica gel or alumina can be used as the stationary phase with nonpolar eluents like hexanes or pentane.[1]

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications where high purity is required, Prep-GC can be effective at separating isomers.

  • Crystallization: If the branched alkane is a solid at room temperature, crystallization can be an effective purification method.

  • Use of Molecular Sieves and Metal-Organic Frameworks (MOFs): These materials can be used to separate branched alkanes from linear alkanes and other isomers based on size and shape exclusion.[8][9]

Q4: How can I confirm the structure and purity of my synthesized branched alkane?

A4: A combination of analytical techniques is recommended:

  • High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS): This is a crucial technique for analyzing high-molecular-weight alkanes. It allows for the separation of isomers and provides information about the molecular weight and fragmentation pattern, which can be used to determine the branching structure.[1] It's important to note that for alkanes above C40, specialized columns and high-temperature conditions are necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed information about the structure of the molecule, including the location and type of branches.

  • Elemental Analysis: This can be used to confirm the empirical formula of the synthesized compound.

Troubleshooting Guides

Guide 1: Low Yield in Grignard-based Synthesis
Symptom Possible Cause Suggested Solution
Reaction does not initiate (no color change or exotherm)Inactive magnesium surface (oxide layer)Activate magnesium turnings by crushing them in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[5]
Wet glassware or solventFlame-dry all glassware under vacuum and use freshly distilled anhydrous ether or THF.[4][5]
Low yield of desired product, with significant amount of starting alkyl halide remainingIncomplete reactionIncrease the reaction time and/or temperature. Ensure efficient stirring to maximize contact between the alkyl halide and magnesium.
Low concentration of Grignard reagentTitrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly.
Low yield of desired product, with a significant amount of a higher molecular weight, non-branched alkane detectedWurtz-type coupling side reactionAdd the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Formation of a white precipitate and low yield of the target alcohol after reacting with a carbonyl compoundGrignard reagent was quenchedEnsure the carbonyl compound and solvent are completely dry before addition to the Grignard reagent.
Guide 2: Impurities in the Final Product after Dithiane-based Synthesis
Symptom Possible Cause Suggested Solution
Presence of unreacted bis(dithianyl)alkane intermediateIncomplete alkylationUse a slight excess of the alkyl halide and ensure a sufficiently long reaction time. The use of a stronger base for deprotonation may also be necessary.
Presence of a mono-alkylated intermediateIncomplete second alkylation stepEnsure complete deprotonation of the mono-alkylated intermediate before adding the second alkyl halide.
Sulfur-containing impurities in the final productIncomplete desulfurizationUse fresh, active Raney nickel and ensure vigorous stirring during the reaction. An increase in reaction time or temperature may be required.
A mixture of branched and linear alkanesImpure starting materialsPurify all starting materials (dibromoalkane and bromoalkane) before use to remove any isomeric impurities.

Experimental Protocols

Protocol 1: Synthesis of a High-Molecular-Weight Branched Alkane via the Dithiane Method

This protocol is a generalized procedure based on the facile three-step synthesis employing 1,3-dithiane.[1]

Step 1: Synthesis of the Bis(dithianyl)alkane Intermediate

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-dithiane in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -30 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes via syringe.

  • Allow the mixture to warm to 0 °C and stir for 2 hours.

  • Cool the solution back to -30 °C and add a solution of the desired α,ω-dibromoalkane in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bisalkylation of the Intermediate

  • Dissolve the purified bis(dithianyl)alkane in anhydrous THF in a flame-dried flask under nitrogen.

  • Cool the solution to -30 °C and slowly add n-butyllithium.

  • Allow the mixture to warm to 0 °C and stir for 2 hours.

  • Cool the solution back to -30 °C and add a solution of the desired 1-bromoalkane in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction as described in Step 1.

  • Purify the product by column chromatography.

Step 3: Desulfurization to the Final Branched Alkane

  • Dissolve the purified bis-alkylated dithiane in ethanol.

  • Add a slurry of Raney nickel in ethanol.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the Raney nickel.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in hexanes and filter through a short plug of silica gel to remove any remaining polar impurities.

  • Concentrate the hexane solution to yield the purified high-molecular-weight branched alkane.

Protocol 2: General Procedure for a Grignard Reaction to Form a Branched Tertiary Alcohol Precursor
  • Preparation: Flame-dry all glassware (round-bottom flask, reflux condenser, dropping funnel) and allow to cool under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings in the round-bottom flask. Add a small amount of anhydrous diethyl ether or THF. Add a small portion of the alkyl halide (dissolved in anhydrous ether/THF) to the dropping funnel and add a few drops to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine. Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[6]

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve the ketone in anhydrous ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude tertiary alcohol by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Grignard, Dithiane) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography analysis GC-MS, NMR chromatography->analysis product Final Product analysis->product troubleshooting_low_yield cluster_initiation Initiation Issues cluster_side_reactions Side Reactions & Purity cluster_reagent_quality Reagent Quality start Low Yield in Grignard Reaction q_initiate Did the reaction initiate? start->q_initiate a_no_initiate Activate Mg with I2 or 1,2-dibromoethane. Ensure anhydrous conditions. q_initiate->a_no_initiate No q_side_product Is Wurtz coupling product observed? q_initiate->q_side_product Yes a_wurtz Slowly add alkyl halide. Use dilute conditions. q_side_product->a_wurtz Yes q_reagent_quality Are reagents and solvents pure and dry? q_side_product->q_reagent_quality No a_purify_reagents Purify/dry solvents and reagents. Titrate Grignard reagent. q_reagent_quality->a_purify_reagents No dithiane_synthesis dithiane 1,3-Dithiane pKa ~31 deprotonation1 Deprotonation (n-BuLi) dithiane->deprotonation1 dithiane_anion Dithiane Anion deprotonation1->dithiane_anion alkylation1 Alkylation (R-X) dithiane_anion->alkylation1 monoalkyl_dithiane 2-Alkyl-1,3-dithiane alkylation1->monoalkyl_dithiane deprotonation2 Deprotonation (n-BuLi) monoalkyl_dithiane->deprotonation2 dialkyl_anion 2-Alkyl-1,3-dithiane Anion deprotonation2->dialkyl_anion alkylation2 Alkylation (R'-X) dialkyl_anion->alkylation2 dialkyl_dithiane 2,2-Dialkyl-1,3-dithiane alkylation2->dialkyl_dithiane hydrolysis Hydrolysis (e.g., HgCl2) dialkyl_dithiane->hydrolysis ketone {Ketone | (R-CO-R')} hydrolysis->ketone

References

Strategies to increase yield in the synthesis of 9-Methyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Methyltritriacontane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for long-chain branched alkanes like this compound?

A common and effective strategy involves a convergent synthesis approach, often utilizing a Grignard reaction or a Wittig reaction to couple two smaller alkyl chains. For this compound, a plausible route would involve the reaction of a Grignard reagent with an appropriate alkyl halide or the reaction of a phosphorus ylide with a ketone.

Q2: What are the most critical parameters to control in a Grignard reaction for synthesizing long-chain alkanes?

The most critical parameters for a successful Grignard reaction are the strict exclusion of water and air (oxygen), the quality and activation of the magnesium turnings, and the purity of the solvent and reagents. Grignard reagents are highly reactive with water, which will quench the reaction.[1][2][3]

Q3: How can I improve the yield of my Wittig reaction for this synthesis?

To improve the yield of a Wittig reaction for synthesizing a long-chain alkene (which can then be reduced to the alkane), focus on the choice of base, solvent, and reaction temperature. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide.[4][5][6] For non-stabilized ylides, which would be used here, anhydrous and aprotic solvents like THF or diethyl ether are crucial.

Q4: What are the main challenges in purifying this compound?

The primary challenges in purifying long-chain branched alkanes are their low polarity and high boiling points, making them difficult to separate from structurally similar byproducts. Techniques like column chromatography with activated aluminum oxide or silica gel, and high-temperature gas chromatography (HTGC) are often employed.[7][8]

Troubleshooting Guides

Issue 1: Low or No Yield in the Grignard Reaction Step

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps References
Presence of Water Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, freshly distilled or from a new, sealed bottle. Dry alkyl halides over a suitable drying agent.[1][2]
Inactive Magnesium Use fresh, high-purity magnesium turnings. Mechanically activate the magnesium by grinding with a mortar and pestle.[1] Chemical activation can be achieved with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][9][1][2][9]
Poor Solvent Quality Use freshly opened anhydrous diethyl ether or THF. Ether that has been stored for a long time can absorb moisture and contain peroxides.[1][2]
Slow Initiation Add a small amount of the alkyl halide to the magnesium and gently warm the mixture. An ultrasonic bath can also help to initiate the reaction.[9]

Troubleshooting Workflow for Grignard Reaction Failure

grignard_troubleshooting start Low/No Grignard Product check_water Check for Water Contamination start->check_water check_mg Evaluate Magnesium Activity check_water->check_mg System is dry solution_dry Action: Rigorously Dry Glassware & Solvents check_water->solution_dry Moisture suspected check_reagents Assess Reagent Purity check_mg->check_reagents Mg is fresh solution_mg Action: Use Fresh/Activated Magnesium check_mg->solution_mg Mg is old/oxidized check_initiation Review Initiation Procedure check_reagents->check_initiation Reagents are pure solution_reagents Action: Purify/Replace Reagents check_reagents->solution_reagents Impurities detected solution_initiation Action: Use Initiator (I2, DBE) check_initiation->solution_initiation Reaction does not start

Caption: Troubleshooting decision tree for a failing Grignard reaction.

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

Byproduct Type Potential Cause Recommended Solution References
Wurtz Coupling Products (R-R) Can occur if the Grignard reagent concentration is too high or if the reaction is run at elevated temperatures.Add the alkyl halide slowly to the magnesium to maintain a low concentration. Maintain a gentle reflux; avoid excessive heating.
Products from Reaction with CO2 Exposure of the Grignard reagent to air (which contains CO2) can form a carboxylate salt, leading to a carboxylic acid after workup.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[3]
Elimination Products (Alkenes) Can be favored with sterically hindered alkyl halides or at higher reaction temperatures.Use a less sterically hindered starting material if possible. Run the reaction at a lower temperature.[10]

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol outlines a hypothetical two-step synthesis involving a Grignard reaction followed by reduction.

Synthetic Scheme Workflow

synthetic_workflow cluster_step1 Step 1: Grignard Coupling cluster_step2 Step 2: Reduction start_A 1-Bromooctane mg Mg, THF start_A->mg start_B 1-Bromo-8-methyltetracosane coupling Coupling Reaction start_B->coupling grignard Octylmagnesium bromide mg->grignard grignard->coupling product_alkene 9-Methyltritriacont-8-ene (hypothetical intermediate) coupling->product_alkene reduction H2, Pd/C product_alkene->reduction final_product This compound reduction->final_product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Octylmagnesium bromide and Coupling

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the cooled flask. Add a single crystal of iodine.

  • Grignard Formation: Add a small portion of 1-bromooctane in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated (disappearance of iodine color, gentle bubbling), add the remaining 1-bromooctane dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.

  • Coupling: Cool the Grignard reagent to 0 °C. Add a solution of 1-bromo-8-methyltetracosane in anhydrous THF dropwise.

  • Workup: After the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Alkene Intermediate

  • Reaction Setup: Dissolve the crude product from Step 1 in ethanol in a flask containing a catalytic amount of 10% Palladium on carbon.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Workup: Monitor the reaction by TLC or GC-MS. Once complete, filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield the crude this compound.

Purification Protocol
  • Column Chromatography: Prepare a column with silica gel or activated aluminum oxide.[8]

  • Elution: Elute the crude product with a non-polar solvent such as hexanes.

  • Analysis: Collect fractions and analyze by GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Summary

The following table presents hypothetical data for optimizing the Grignard coupling step, based on typical outcomes for similar reactions.

Entry Solvent Temperature (°C) Equivalents of Mg Yield (%)
1Diethyl Ether351.265
2THF661.275
3THF662.080
4Diethyl Ether352.070

Note: Higher boiling solvents like THF can sometimes lead to better yields in Grignard reactions involving long-chain alkyl halides.[9][11] Using a larger excess of magnesium can also improve the yield.[2]

References

Technical Support Center: Preventing Thermal Degradation of Long-Chain Alkanes During GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of long-chain alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of these high molecular weight compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal degradation of long-chain alkanes during GC analysis?

A1: Thermal degradation of long-chain alkanes in GC analysis is primarily caused by a combination of high temperatures and active sites within the GC system. The main culprits include:

  • High Injector Temperatures: Traditional split/splitless inlets are heated to high temperatures (often >300°C) to ensure the rapid vaporization of the sample. However, this can cause thermally labile long-chain alkanes to break down before they even reach the analytical column.[1]

  • Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups on its surface that can interact with and promote the degradation of analytes at high temperatures. Contamination from previous injections can also create active sites.[2][3][4]

  • Column Degradation and Bleed: Operating the GC column near or above its maximum temperature limit can cause the stationary phase to degrade, a phenomenon known as column bleed. This not only creates a rising baseline but can also indicate a breakdown of the column's inertness, leading to analyte degradation.[5]

  • Metal Surfaces: Contact with heated metal surfaces within the injector can also catalyze the degradation of sensitive compounds.

Q2: What are the common signs of thermal degradation in my chromatogram?

A2: Thermal degradation can manifest in several ways in your chromatogram:

  • Peak Tailing: While peak tailing can have multiple causes, it can be a sign of active sites in the system that are causing unwanted interactions and degradation of your analytes.

  • Appearance of "Ghost Peaks": These are unexpected peaks in your chromatogram that can be due to the breakdown products of your target analytes.

  • Poor Recovery of High-Boiling Alkanes: You may observe a significant decrease in peak area or the complete disappearance of peaks for longer-chain alkanes (e.g., C40 and above) compared to shorter-chain alkanes in the same standard.[6]

  • Non-linear Calibration Curves: If degradation is occurring, you may find that the response of your higher molecular weight alkanes is not linear with increasing concentration.

  • Irreproducible Results: Inconsistent thermal degradation can lead to poor reproducibility of peak areas and retention times.

Q3: How can I prevent thermal degradation of my long-chain alkane samples?

A3: Preventing thermal degradation involves a multi-faceted approach focusing on reducing thermal stress and ensuring an inert sample path:

  • Optimize Injection Technique:

    • Programmed Temperature Vaporization (PTV) Injection: This technique involves injecting the sample into a cool injector, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analytes spend at high temperatures.[7]

    • Cool On-Column (COC) Injection: This is the most direct and gentlest injection technique, where the sample is deposited directly onto the column without passing through a heated injector. This virtually eliminates the risk of thermal degradation in the inlet.[1][8]

  • Maintain an Inert Flow Path:

    • Use Deactivated Inlet Liners: Always use high-quality, deactivated inlet liners. Regularly replace liners, especially when analyzing "dirty" samples, to prevent the buildup of active sites.[2][3][4]

    • Proper Column Installation and Conditioning: Ensure the column is installed correctly to avoid dead volumes and contact with active metal surfaces. Properly condition new columns to remove any residual manufacturing materials and ensure a stable, inert stationary phase.

  • Optimize GC Method Parameters:

    • Lower Injector Temperature: If using a split/splitless injector, use the lowest possible temperature that still allows for efficient vaporization of your analytes.

    • Oven Temperature Program: Use an appropriate oven temperature program with a suitable initial temperature and ramp rate to ensure good separation without excessive thermal stress.[4][9][10]

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing Peaks) for Long-Chain Alkanes
Possible Cause Troubleshooting Step Expected Outcome
Active Sites in the Inlet Liner Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to trap non-volatile residues.Improved peak symmetry and reduced tailing.
Column Contamination Trim the first 10-20 cm from the inlet end of the column.Removal of accumulated non-volatile residues and active sites, leading to better peak shape.[6]
Improper Column Installation Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.Elimination of dead volumes and improved peak shape.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase polarity.Symmetrical solvent and analyte peaks.
Issue: Loss of High Molecular Weight Alkanes (e.g., >C40)
Possible Cause Troubleshooting Step Expected Outcome
Thermal Degradation in the Injector Switch to a cooler injection technique like PTV or Cool On-Column injection. If using split/splitless, incrementally lower the injector temperature.Increased recovery and peak area for high-boiling alkanes.[1][6][7][8]
Sample Precipitation Gently warm and sonicate the sample vial before injection to ensure all long-chain alkanes are fully dissolved.[6]Improved reproducibility and recovery of later-eluting peaks.
Insufficient Vaporization If using a split/splitless injector, ensure the temperature is high enough for the analytes to vaporize. Consider using a liner with glass wool to aid in vaporization.[6]Better transfer of high-boiling compounds to the column.
Cold Spots in the System Check for and eliminate any cold spots in the transfer line or detector. Ensure all heated zones are at the appropriate temperatures.[6]Prevention of analyte condensation and improved recovery.
Excessive Column Bleed Condition the column according to the manufacturer's instructions. If bleed remains high, the column may need to be replaced.A more stable baseline and improved signal-to-noise for late-eluting peaks.

Data Presentation

The choice of injection technique significantly impacts the recovery of long-chain alkanes. While specific quantitative data for thermal degradation is often proprietary or application-specific, the following table summarizes the expected relative performance based on the principles of each technique.

Injection Technique Typical Injector Temperature Relative Recovery of >C40 Alkanes Risk of Thermal Degradation
Hot Split/Splitless250 - 350°CLow to ModerateHigh
Programmed Temperature Vaporization (PTV)Ramped (e.g., 40°C to 350°C)HighLow
Cool On-Column (COC)Follows Oven TemperatureVery HighVery Low

Experimental Protocols

Protocol 1: Inlet Liner Deactivation (for reusable liners)

This protocol describes a general procedure for deactivating glass GC inlet liners to minimize active sites.

Materials:

  • Used glass inlet liners

  • Methanol, HPLC grade

  • Toluene, HPLC grade

  • Dimethyldichlorosilane (DMDCS)

  • Beakers

  • Forceps

  • Oven

Procedure:

  • Cleaning: a. Sonicate the liners in methanol for 15 minutes to remove soluble contaminants. b. Rinse thoroughly with clean methanol. c. Dry the liners in an oven at 120°C for 30 minutes.

  • Deactivation: a. In a fume hood, prepare a 5-10% (v/v) solution of DMDCS in toluene. b. Immerse the dry, clean liners in the DMDCS solution for 15-30 minutes. c. Remove the liners with forceps and rinse thoroughly with toluene to remove excess reagent. d. Rinse the liners with methanol to remove the toluene. e. Dry the deactivated liners in an oven at 120°C for at least 1 hour before use.

Protocol 2: GC Column Conditioning

This protocol provides a general procedure for conditioning a new GC column to ensure a stable baseline and inert stationary phase.

Materials:

  • New GC column

  • Gas chromatograph with carrier gas supply

Procedure:

  • Installation: a. Install the column in the GC inlet, but do not connect it to the detector. b. Set the carrier gas flow rate according to the column manufacturer's recommendation.

  • Purging: a. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.

  • Conditioning: a. Set the oven temperature program to ramp at 5-10°C/min to the column's maximum isothermal temperature (or 20°C above the maximum temperature of your analytical method, whichever is lower). b. Hold at the maximum temperature for 1-2 hours. For columns with very thick films, a longer conditioning time may be necessary. c. Cool down the oven.

  • Final Installation: a. Connect the column to the detector. b. Perform a blank run (injecting no sample) using your analytical method to verify a stable baseline.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_setup GC Setup & Optimization cluster_analysis Analysis & Troubleshooting A Prepare Alkane Standard B Select Injection Technique (Split/Splitless, PTV, or COC) A->B C Install Deactivated Liner B->C D Install & Condition Column C->D E Set GC Method Parameters (Temperatures, Flow Rate, etc.) D->E F Inject Sample E->F G Acquire Chromatogram F->G H Evaluate Peak Shape & Recovery G->H H->G No Degradation I Troubleshoot if Necessary (e.g., Peak Tailing, Analyte Loss) H->I Degradation Observed I->B Optimize Method

Caption: Workflow for preventing thermal degradation of long-chain alkanes.

degradation_pathway A Long-Chain Alkane (e.g., C40H82) B High Injector Temperature + Active Sites A->B C Thermal Cracking B->C D Smaller Alkane & Alkene Fragments (Degradation Products) C->D

Caption: Simplified pathway of thermal degradation in a GC injector.

troubleshooting_logic A Poor Peak Shape or Analyte Loss Observed? B Check for Peak Tailing A->B Yes C Check for Loss of High MW Alkanes A->C Yes D Replace Inlet Liner B->D Tailing Present E Trim Column Inlet B->E Tailing Persists F Lower Injector Temp or Use PTV/COC C->F Loss Observed G Check for Cold Spots C->G Loss Persists

Caption: Troubleshooting logic for common GC issues with long-chain alkanes.

References

Technical Support Center: Optimization of Injector Parameters for High-Boiling Point Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-boiling point hydrocarbons in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the ideal injector temperature for high-boiling point hydrocarbons?

A1: A good starting point for the injector temperature is 250 °C.[1] For analytes with very high boiling points, such as steroids or triglycerides, temperatures between 275 °C and 300 °C are often recommended.[2] It is crucial to ensure that the chosen temperature is high enough to vaporize the least volatile compounds in your sample efficiently.[1] However, excessively high temperatures can lead to the degradation of thermally labile analytes.[1] Therefore, an optimization process is recommended to find the best balance between efficient vaporization and sample integrity.[1]

Q2: My high-boiling point compounds are not eluting or show a very low response. What could be the cause?

A2: This issue can stem from several factors. A primary cause could be an injector temperature that is too low to effectively vaporize the high-boiling point analytes before they are transferred to the column.[1][3] Another possibility is that the oven temperature program is not reaching a high enough final temperature or not holding it for a sufficient duration to elute these compounds.[4] For splitless injections, the purge activation time might be too short, causing a loss of analytes.[5] Contamination in the injector or at the front of the column can also trap high-boiling point compounds.[6]

Q3: I am observing peak tailing for my high-boiling point analytes. How can I resolve this?

A3: Peak tailing for high-boiling point compounds can be caused by several issues. Active sites in the injector liner or on the column can interact with polar functional groups on the analytes.[7] Using a deactivated liner and a high-quality, inert GC column can mitigate this. Column contamination with non-volatile residues is another common cause.[6] If hydrocarbon peaks, which are generally non-polar, are tailing, it is a strong indication of column contamination.[6] Additionally, an injector temperature that is too low can lead to incomplete vaporization and result in tailing peaks.[5]

Q4: What are "ghost peaks" and how can I prevent them when analyzing high-boiling point hydrocarbons?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram. They are often the result of carryover from a previous injection or contamination in the system.[7][8] For high-boiling point compounds, this can happen if the oven temperature is not high enough or the run time is not long enough in the preceding analysis to elute all compounds.[5] Contamination can also originate from a contaminated syringe, injection port, or from septum bleed at high injector temperatures.[7] To prevent ghost peaks, ensure a sufficiently high final oven temperature and hold time, use high-temperature septa, and thoroughly clean the syringe and injector port between runs.[5][7]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of high-boiling point hydrocarbons.

Guide 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Troubleshooting Step
Peak Tailing 1. Injector temperature too low. 2. Active sites in the liner or column. 3. Column contamination.[6] 4. Column overloading.1. Increase injector temperature in increments of 25 °C. 2. Use a deactivated liner; trim the first 10-15 cm of the column. 3. Bake out the column; if unsuccessful, solvent rinse or replace the column.[6] 4. Dilute the sample or increase the split ratio.
Peak Fronting 1. Column overloading.[9] 2. Incompatible solvent.1. Reduce injection volume or dilute the sample.[9] 2. Ensure the solvent is appropriate for the analytes and the column phase.
Peak Broadening 1. Sub-optimal carrier gas flow rate. 2. Injector temperature too low. 3. Large injection volume.1. Optimize the carrier gas flow rate (linear velocity).[2] 2. Increase the injector temperature.[5] 3. Reduce the injection volume.[5]
Guide 2: Inconsistent or No Peaks
Symptom Potential Cause Troubleshooting Step
No Sample Peaks 1. Syringe issue (plugged or not drawing sample). 2. Major leak in the injector.[5] 3. Incorrect injection parameters.1. Clean or replace the syringe.[5] 2. Perform a leak check on the injector, especially the septum.[5] 3. Verify injector temperature, split ratio, and purge time.
Reduced Peak Size 1. Leak in the injector.[5] 2. Split ratio too high.[5] 3. Purge activation time too short (splitless).[5]1. Check for leaks, particularly around the septum.[5] 2. Decrease the split ratio. 3. Increase the purge activation time.
Retention Time Shifts 1. Inconsistent oven temperature program. 2. Fluctuations in carrier gas flow rate.[4] 3. Column contamination.[4]1. Verify the oven temperature program.[4] 2. Check the carrier gas supply and look for leaks. 3. Clean or replace the column.[6]

Data Presentation: Recommended Injector Parameters

The following tables provide starting points for injector parameters for high-boiling point hydrocarbons. Optimization will be required for specific applications.

Table 1: General Injector Temperature Recommendations
Analyte VolatilityBoiling Point Range (°C)Recommended Injector Temperature (°C)Example Analytes
Medium Volatility150 - 300250Diesel Range Organics, Pesticides
High Boiling300 - 500275 - 300Steroids, Triglycerides, Waxes
Very High Boiling> 500300 - 350+Simulated Distillation, Polymer Additives

Source: Adapted from information in[1][2][4]

Table 2: Split vs. Splitless Injection Parameters for High-Boiling Point Analytes
ParameterSplit InjectionSplitless Injection
Typical Use High concentration samplesTrace analysis
Injector Temperature (°C) 250 - 350250 - 350
Split Ratio 50:1 to 200:1N/A
Purge Activation Time (min) N/A0.5 - 1.5
Injection Volume (µL) 11 - 2

Source: Adapted from information in[2][4]

Experimental Protocols

Protocol 1: Optimization of Injector Temperature
  • Initial Setup:

    • Install a suitable GC column for high-temperature analysis.

    • Prepare a standard solution of the high-boiling point analyte(s) of interest in an appropriate solvent.

    • Set the initial injector temperature to 250 °C.[1]

    • Establish a suitable oven temperature program that ensures the elution of all analytes.

    • Set all other GC parameters (carrier gas flow, detector settings, etc.) to standard conditions.

  • Temperature Increments:

    • Inject the standard solution and record the chromatogram.

    • Increase the injector temperature by 25 °C (e.g., to 275 °C).[1]

    • Allow the system to stabilize at the new temperature.

    • Inject the standard solution again and record the chromatogram.

    • Repeat this process, increasing the temperature in 25 °C increments up to a maximum reasonable temperature for your system and analytes (e.g., 350 °C).

  • Data Analysis:

    • Compare the peak areas and shapes for the high-boiling point analytes at each injector temperature.

    • Monitor for any signs of peak degradation (e.g., tailing, appearance of new peaks) at higher temperatures, which could indicate thermal breakdown of the analytes.[1]

    • Select the injector temperature that provides the best response for the high-boiling point compounds without causing degradation of any thermally sensitive compounds in the sample.[1]

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed check_overload Is the sample concentrated? start->check_overload dilute Dilute sample or reduce injection volume check_overload->dilute Yes check_temp Is injector temperature adequate for highest boiling point analyte? check_overload->check_temp No end Peak Shape Improved dilute->end increase_temp Increase injector temperature in 25°C increments check_temp->increase_temp No check_liner Is the liner deactivated and clean? check_temp->check_liner Yes increase_temp->end replace_liner Use a new, deactivated liner check_liner->replace_liner No check_column Is the column contaminated? check_liner->check_column Yes replace_liner->end trim_column Trim 10-15 cm from the front of the column check_column->trim_column Suspected check_column->end No bakeout_column Bake out the column trim_column->bakeout_column replace_column Replace the column bakeout_column->replace_column replace_column->end

A troubleshooting workflow for addressing poor peak shape in GC analysis of high-boiling point hydrocarbons.

Experimental Workflow for Injector Temperature Optimization

G start Prepare Analyte Standard setup_gc Set Initial GC Conditions (Injector Temp = 250°C) start->setup_gc inject_1 Inject Standard at 250°C setup_gc->inject_1 increase_temp_1 Increase Injector Temp to 275°C inject_1->increase_temp_1 inject_2 Inject Standard at 275°C increase_temp_1->inject_2 increase_temp_2 Increase Injector Temp to 300°C inject_2->increase_temp_2 inject_3 Inject Standard at 300°C increase_temp_2->inject_3 analyze Analyze Peak Area and Shape for all injections inject_3->analyze decision Select Temperature with Best Response and No Degradation analyze->decision end Optimal Injector Temperature Determined decision->end

A stepwise experimental workflow for the optimization of the injector temperature for high-boiling point compounds.

References

Troubleshooting poor peak shape of 9-Methyltritriacontane in GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC-FID Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography with Flame Ionization Detection (GC-FID) analysis of 9-Methyltritriacontane and other long-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in GC-FID analysis?

A1: Poor peak shape, typically observed as peak tailing or broadening, for high molecular weight alkanes like this compound can stem from several factors. These include:

  • Sample Preparation Issues: Inadequate dissolution of the analyte in the solvent or the presence of particulate matter.

  • Injection Port Problems: Contamination of the inlet liner, incorrect injection temperature, or a non-optimized split/splitless ratio can all lead to distorted peaks.[1] For high-boiling compounds, a sufficiently high injection temperature is crucial for proper vaporization.

  • Column Issues: Using an inappropriate stationary phase, column contamination (especially at the inlet), or degradation of the column can cause peak tailing.[2] For non-polar long-chain alkanes, a non-polar stationary phase is recommended.[3][4][5][6]

  • Sub-optimal GC Parameters: An oven temperature program that is too slow can lead to peak broadening.[7] Similarly, an incorrect carrier gas flow rate can negatively impact peak shape.

  • Cold Spots: Any part of the sample pathway, from the injector to the detector, that is at a lower temperature than the elution temperature of the analyte can cause condensation and result in poor peak shape.

Q2: How does the injection technique affect the peak shape of long-chain alkanes?

A2: The injection technique is critical for obtaining sharp, symmetrical peaks for high molecular weight compounds.

  • Splitless Injection: This is often preferred for trace analysis to ensure the entire sample reaches the column. However, an excessively long splitless time can cause broad solvent peaks and potentially affect the shape of early eluting peaks.[7][8][9]

  • Pulsed Splitless Injection: Applying a pressure pulse at the beginning of the injection can facilitate the rapid transfer of the sample onto the column, leading to sharper peaks for less volatile compounds.

  • Injection Volume: Injecting too large a volume can overload the liner and the column, resulting in peak fronting or broadening.[2][10] The sample volume should be compatible with the liner volume and the column capacity.[1][8][9]

Q3: What type of GC column is best suited for analyzing this compound?

A3: For a non-polar, high molecular weight alkane like this compound, a non-polar stationary phase is the most suitable choice.[3][4][5][6] These phases separate compounds primarily based on their boiling points.

  • Recommended Phases: Columns with a 100% dimethylpolysiloxane (e.g., DB-1, RTX-1) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, RTX-5) stationary phase are commonly used.[5]

  • Film Thickness: A thinner film (e.g., 0.25 µm) is generally preferred for high molecular weight compounds as it allows for faster elution and sharper peaks.[8][9]

  • Column Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm is a good starting point for most applications.[5][6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram.

Troubleshooting Workflow:

cluster_system System Troubleshooting cluster_method Method Parameter Optimization cluster_sample Sample Preparation Review start Poor Peak Shape: Peak Tailing Observed check_system Step 1: System Check start->check_system check_method Step 2: Method Parameters check_system->check_method System OK liner Inspect/Replace Inlet Liner check_system->liner check_sample Step 3: Sample Preparation check_method->check_sample Parameters OK inc_temp Increase Injector & Detector Temp. check_method->inc_temp solution Symmetrical Peak Shape check_sample->solution Sample Prep OK check_dissolution Ensure Complete Dissolution check_sample->check_dissolution septum Replace Septum liner->septum column_install Check Column Installation septum->column_install trim_column Trim Column Inlet (10-20 cm) column_install->trim_column opt_ramp Optimize Oven Ramp Rate inc_temp->opt_ramp opt_flow Adjust Carrier Gas Flow Rate opt_ramp->opt_flow filter_sample Filter Sample check_dissolution->filter_sample check_solvent Verify Solvent Compatibility filter_sample->check_solvent

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • System Check:

    • Inlet Liner: A contaminated or active liner is a common cause of tailing. Replace the liner with a fresh, deactivated one.[2]

    • Septum: A worn or leaking septum can introduce contaminants and affect peak shape. Replace the septum regularly.

    • Column Installation: Ensure the column is installed correctly in the injector and detector, with no dead volume.[2] An improper cut can also cause issues, so ensure a clean, 90-degree cut.[2]

    • Column Contamination: If the above steps do not resolve the issue, trim 10-20 cm from the front of the column to remove any non-volatile residues.[2]

  • Method Parameters:

    • Temperatures: For high molecular weight compounds like this compound, ensure the injector and detector temperatures are sufficiently high (e.g., 300-350°C) to prevent condensation.[11]

    • Oven Ramp Rate: A slow ramp rate can lead to broader peaks. Experiment with a faster ramp rate (e.g., 20-30°C/min) to improve peak shape.[11]

    • Carrier Gas Flow Rate: An optimal flow rate is crucial for good efficiency. If the flow is too low, peaks may broaden.

  • Sample Preparation:

    • Dissolution: Ensure this compound is fully dissolved in the chosen solvent. Sonication may be required.

    • Filtration: If the sample may contain particulate matter, filter it through a 0.22 µm filter before injection.[12]

    • Solvent Compatibility: Use a non-polar solvent like hexane or dichloromethane that is compatible with the non-polar stationary phase.[8][9][12]

Guide 2: Addressing Peak Broadening

Peak broadening is characterized by a symmetrical but wide peak, leading to decreased resolution and sensitivity.

Logical Relationships of Causes for Peak Broadening:

cluster_injection Injection Issues cluster_column Column & Oven Issues cluster_system System Issues broad_peak Peak Broadening slow_injection Slow Injection Speed broad_peak->slow_injection large_volume Excessive Injection Volume broad_peak->large_volume low_temp Injector Temp Too Low broad_peak->low_temp thick_film Thick Stationary Phase Film broad_peak->thick_film slow_ramp Slow Oven Ramp Rate broad_peak->slow_ramp low_flow Low Carrier Gas Flow broad_peak->low_flow dead_volume Dead Volume broad_peak->dead_volume leaks System Leaks broad_peak->leaks

Caption: Potential causes of peak broadening.

Troubleshooting Steps:

  • Injection Parameters:

    • Injection Speed: For manual injections, ensure a fast and smooth injection. For autosamplers, use a fast injection speed setting.

    • Injection Volume: If column overload is suspected, reduce the injection volume or dilute the sample.[10]

    • Injector Temperature: As with tailing, a low injector temperature can cause slow vaporization and lead to broad peaks. Increase the temperature as needed.

  • Column and Oven:

    • Column Choice: For high molecular weight compounds, a column with a thinner stationary phase film is generally better to avoid excessive retention and peak broadening.[8][9]

    • Oven Program: Increase the oven ramp rate. A faster ramp will help the analyte move through the column more quickly, resulting in a sharper peak.[7]

    • Carrier Gas: Ensure the carrier gas flow rate is optimal for the column dimensions. Consider using hydrogen as a carrier gas, as it allows for faster optimal linear velocities and can lead to sharper peaks.[13]

  • System Integrity:

    • Dead Volume: Check all connections for potential dead volume, especially the column installation in the injector and detector.

    • Leaks: Use an electronic leak detector to check for any leaks in the system, particularly around the injector septum and column fittings.

Experimental Protocols & Data

Protocol 1: Sample Preparation for this compound
  • Weighing: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolution: Add a non-polar solvent such as n-hexane or dichloromethane to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

  • Dilution: Once dissolved, bring the solution to the 10 mL mark with the solvent. This creates a stock solution of approximately 1000 µg/mL.

  • Working Standard: Prepare a working standard of a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution.

  • Filtration (if necessary): If any particulate matter is observed, filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.[12]

Table 1: Recommended GC-FID Parameters for Long-Chain Alkanes (e.g., C30-C40)
ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for good resolution and efficiency.[5][6]
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5)Non-polar phase suitable for non-polar analytes.
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times.
Inlet Temperature 300°CEnsures complete vaporization of high molecular weight analytes.
Injection Mode Splitless or Pulsed SplitlessMaximizes transfer of analyte to the column for sensitivity.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Oven Program Initial: 60°C (1 min hold)Allows for solvent focusing.
Ramp: 25-30°C/min to 350°CA fast ramp rate improves peak shape for late-eluting compounds.[11][14]
Final Hold: 10 minEnsures elution of all high-boiling compounds.
Detector FID
Detector Temp. 350°CPrevents condensation in the detector.[11]
Makeup Gas (N2) 25 mL/minOptimizes detector response.
Hydrogen Flow 30 mL/minStandard FID fuel gas flow.
Air Flow 300 mL/minStandard FID oxidant flow.
Table 2: Effect of Oven Ramp Rate on Peak Width for a C34 Alkane (Illustrative Data)
Oven Ramp Rate (°C/min)Peak Width at Half Height (min)
100.15
200.10
300.07

Note: This is illustrative data to demonstrate the general trend. Faster ramp rates typically lead to narrower peaks for high molecular weight compounds.

References

Minimizing sample contamination in trace analysis of insect pheromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during the trace analysis of insect pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in insect pheromone analysis?

A1: Contamination in insect pheromone trace analysis can originate from various sources, compromising the accuracy of results. Key sources include:

  • Solvents: Impurities in solvents used for extraction and dilution can introduce interfering compounds. It is crucial to use high-purity solvents.

  • Glassware: Inadequately cleaned glassware can harbor residues from previous experiments or cleaning agents.[1][2]

  • Sample Collection Materials: Adsorbent materials used for trapping volatile pheromones, such as Porapak Q or Tenax, can be a source of contaminants if not properly conditioned.[3][4]

  • Laboratory Environment: Volatile organic compounds (VOCs) present in the laboratory air can be inadvertently collected along with the pheromone sample.

  • Sample Handling: Contamination can be introduced from gloves, pipettes, and other handling equipment.

Q2: How can I prevent contamination from solvents?

A2: To minimize solvent-related contamination, it is recommended to use high-purity, analytical grade solvents. If necessary, solvents can be further purified by distillation. Always run a solvent blank (an analysis of the solvent alone) to identify any potential contaminants before using it for sample analysis.

Q3: What is the best way to clean glassware for trace analysis?

A3: A thorough cleaning procedure is essential to prevent contamination from glassware. A multi-step process is recommended, involving washing with detergent, rinsing with tap water, followed by an acid wash, and then multiple rinses with deionized or distilled water.[1][5][6] For analyses targeting organic compounds, a final rinse with a high-purity organic solvent may be necessary. For organic carbon analysis, ashing the glassware in a muffle furnace can be an effective final cleaning step.[7]

Q4: How do I choose the right sample collection method to minimize contamination?

A4: The choice of sample collection method depends on the volatility of the pheromones and the specific experimental conditions.

  • Headspace Sampling: Dynamic headspace sampling (aeration) involves passing purified air over the insect and collecting the volatiles on an adsorbent trap.[3][8] This method provides a more accurate representation of the emitted pheromone blend than tissue extractions.[3]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatiles.[3] This method is simple and can concentrate analytes directly for GC injection.

  • Solvent Extraction: This involves extracting the pheromone gland or the entire insect body with a solvent like hexane.[9][10] While effective, this method can also extract a large number of other compounds, requiring further purification.[8]

Q5: How can I be sure my sample is not contaminated?

A5: To ensure sample integrity, it is crucial to include proper controls in your experimental design. This includes running method blanks (a sample that goes through the entire analytical process without the insect), field blanks (a collection device exposed to the field environment without an insect), and solvent blanks. Analyzing these blanks alongside your samples will help identify and quantify any background contamination.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram of a pheromone sample.
Possible Cause Troubleshooting Step
Contaminated Solvent Analyze a solvent blank. If peaks are present, use a fresh bottle of high-purity solvent or distill the current solvent.
Contaminated Glassware Re-clean all glassware using a rigorous cleaning protocol.[1][5][6] Run a method blank with the newly cleaned glassware to verify cleanliness.
Bleed from GC Column or Septum Condition the GC column according to the manufacturer's instructions. Replace the septum if it is old or has been punctured multiple times.
Contaminated Syringe Clean the syringe thoroughly with a high-purity solvent. Run a solvent blank injection to check for carryover.
Environmental Contamination Ensure the laboratory environment is clean and well-ventilated. Minimize the exposure of samples and collection materials to the air.
Issue 2: Low or no recovery of the target pheromone.
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction parameters, such as solvent choice, extraction time, and temperature. For headspace collection, ensure the airflow rate and collection time are adequate.
Degradation of Pheromone Pheromones can be sensitive to light, heat, and oxidation. Store samples in a cool, dark place and analyze them as soon as possible. Consider using a protective agent if the pheromone is known to be unstable.
Adsorption to Glassware Silanize glassware to reduce active sites that can bind to the analytes.
Improper Sample Storage For long-term storage, freeze extracts in a suitable solvent at -20°C or -80°C.[11] For whole tissues, flash freezing in liquid nitrogen and storing at -80°C is recommended to prevent enzymatic degradation.[11]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

This protocol is adapted from standard laboratory procedures for cleaning glassware for trace organic analysis.[1][5][6]

Materials:

  • Phosphate-free laboratory detergent

  • 10% (v/v) Hydrochloric acid (HCl) or Nitric acid (HNO₃)

  • Deionized water

  • High-purity solvent (e.g., hexane, acetone)

  • Muffle furnace (optional)

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the residue.

  • Detergent Wash: Wash the glassware thoroughly with a warm solution of phosphate-free laboratory detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all traces of detergent.

  • Acid Wash: Soak the glassware in a 10% solution of HCl or HNO₃ for at least one hour (overnight is preferable).[7]

  • Deionized Water Rinse: Rinse the glassware at least 3-5 times with deionized water.

  • Solvent Rinse (Optional): For analysis of organic compounds, perform a final rinse with a high-purity solvent compatible with your analysis.

  • Drying: Allow the glassware to air dry in a clean environment or dry in an oven at a suitable temperature.

  • Ashing (for organic carbon analysis): If required, place the cleaned and dried glassware in a muffle furnace at 550°C for at least 4 hours.[7]

Protocol 2: Dynamic Headspace Volatile Collection (Aeration)

This protocol describes a general method for collecting volatile insect pheromones.[3][8]

Materials:

  • Aeration chamber (glass)

  • Purified air source (e.g., compressed air passed through a charcoal filter)

  • Flow meter

  • Adsorbent trap (e.g., glass tube packed with Porapak Q or Tenax)

  • High-purity solvent for elution (e.g., hexane, dichloromethane)

Procedure:

  • System Setup: Assemble the aeration system in a clean, well-ventilated area. Connect the purified air source to the aeration chamber through a flow meter.

  • Sample Placement: Place the insect(s) inside the aeration chamber.

  • Volatile Collection: Pass a gentle stream of purified air (e.g., 100-500 mL/min) over the insect. The air exiting the chamber is passed through the adsorbent trap to capture the volatile pheromones.

  • Collection Duration: The collection time can range from a few hours to several days, depending on the pheromone release rate.

  • Elution: After collection, remove the adsorbent trap and elute the trapped pheromones with a small volume of high-purity solvent.

  • Concentration and Analysis: The resulting solution can be concentrated under a gentle stream of nitrogen and is then ready for analysis by GC-MS or other techniques.

Visualizations

Contamination_Troubleshooting Start Unexpected Peaks in Chromatogram Solvent Contaminated Solvent? Start->Solvent Glassware Contaminated Glassware? Solvent->Glassware No AnalyzeBlank Analyze Solvent Blank Solvent->AnalyzeBlank Yes System System Bleed? Glassware->System No CleanGlassware Re-clean Glassware Glassware->CleanGlassware Yes ConditionSystem Condition GC/Replace Septum System->ConditionSystem Yes End Problem Resolved AnalyzeBlank->End CleanGlassware->End ConditionSystem->End

Caption: Troubleshooting workflow for identifying sources of contamination.

Glassware_Cleaning_Workflow Start Start: Used Glassware Rinse1 Initial Tap Water Rinse Start->Rinse1 Detergent Wash with Phosphate-Free Detergent Rinse1->Detergent Rinse2 Thorough Tap Water Rinse Detergent->Rinse2 Acid Soak in 10% Acid Solution Rinse2->Acid Rinse3 Rinse 3-5x with Deionized Water Acid->Rinse3 SolventRinse Final Rinse with High-Purity Solvent (Optional) Rinse3->SolventRinse Dry Air or Oven Dry SolventRinse->Dry Ash Ash in Muffle Furnace (Optional, for TOC) Dry->Ash End End: Clean Glassware Ash->End

Caption: Step-by-step workflow for cleaning laboratory glassware.

References

Refining purification techniques for isolating 9-Methyltritriacontane from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for isolating 9-Methyltritriacontane from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating this compound from a complex biological or synthetic mixture?

A1: The initial step typically involves a liquid-liquid extraction or a solid-phase extraction to separate the non-polar compounds, including this compound, from more polar components. For instance, lipids can be extracted from a biomass sample using a Soxhlet apparatus with a non-polar solvent like hexanes.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Adsorption chromatography is a primary technique for separating hydrocarbons.[2][3] Column chromatography using silica gel or alumina as the stationary phase is commonly employed. For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) with a non-polar stationary phase (like C18) is recommended.[4][5]

Q3: How can I separate this compound from its linear isomer, n-tritriacontane?

A3: Urea clathrate formation, or urea adduction, is a highly effective technique for separating linear alkanes from branched isomers.[6][7] Linear alkanes like n-tritriacontane form inclusion complexes with urea, precipitating out of solution, while branched alkanes like this compound remain in the filtrate.

Q4: What is the best method to confirm the purity and identity of the isolated this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the purity and identity of volatile and semi-volatile compounds like this compound. The retention time in the gas chromatogram indicates purity, while the mass spectrum provides a molecular fingerprint for identification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield of this compound after initial extraction.

Possible Cause Suggested Solution
Incomplete extractionIncrease the extraction time or the solvent-to-sample ratio. Consider using a more efficient extraction method like Soxhlet extraction.[1]
Inappropriate solventEnsure the solvent polarity is low enough to effectively dissolve this compound. Hexane or heptane are good choices.
Degradation of the compoundIf the extraction is performed at elevated temperatures, ensure the temperature is not causing thermal degradation of the target molecule.

Issue 2: Co-elution of contaminants with this compound during column chromatography.

Possible Cause Suggested Solution
Improper solvent systemOptimize the mobile phase polarity. A less polar solvent system will increase the retention time of non-polar compounds and may improve separation.
Column overloadingReduce the amount of sample loaded onto the column to prevent band broadening and improve resolution.
Inappropriate stationary phaseConsider using a different adsorbent. For example, alumina can sometimes provide different selectivity compared to silica gel for hydrocarbons.[3]

Issue 3: Poor peak shape (tailing or fronting) in GC-MS analysis.

Possible Cause Suggested Solution
Active sites in the GC columnCondition the column at a high temperature to remove contaminants. If the problem persists, the column may need to be replaced.[8]
Column overloadingReduce the injection volume or the sample concentration.[9]
Improper injection techniqueEnsure the injection is rapid and reproducible. Use an autosampler for better precision.[10]

Issue 4: Difficulty inducing crystallization for final purification.

Possible Cause Suggested Solution
Solution is not supersaturatedSlowly evaporate the solvent to increase the concentration of this compound.[11]
Presence of impurities inhibiting crystal growthSubject the sample to an additional chromatographic purification step.
Inappropriate crystallization solventTest a variety of solvents or solvent mixtures to find one where this compound has high solubility at high temperatures and low solubility at low temperatures.[11][12]

Experimental Protocols

Protocol 1: Urea Clathrate Formation for Removal of Linear Alkanes
  • Dissolution: Dissolve the complex hydrocarbon mixture in a minimal amount of a suitable solvent (e.g., a mixture of methanol and chloroform).

  • Urea Addition: Prepare a saturated solution of urea in methanol at approximately 60-70°C.

  • Clathrate Formation: While stirring, slowly add the urea solution to the hydrocarbon mixture. As the solution cools to room temperature, the linear alkanes will form crystalline inclusion complexes with urea and precipitate.[6]

  • Isolation of Branched Alkanes: Filter the mixture to separate the precipitated urea-alkane adducts. The filtrate will contain the branched and cyclic hydrocarbons, including this compound.

  • Recovery of Linear Alkanes (Optional): The precipitated adduct can be washed with a cold solvent (e.g., hexane) and then decomposed by adding hot water (around 75°C) to release the linear alkanes.[6]

Protocol 2: Preparative HPLC for High-Purity Isolation
  • Column: Use a reversed-phase C18 column. These columns have a non-polar stationary phase suitable for separating non-polar compounds.[4]

  • Mobile Phase: A mixture of organic solvents like acetonitrile and isopropanol can be used. Since this compound is highly non-polar, a high percentage of the organic solvent will be required. A gradient elution, where the solvent composition is changed over time, can improve separation.[13][14]

  • Injection: Dissolve the partially purified sample in the initial mobile phase solvent and inject a small volume to avoid column overloading.

  • Detection: Use a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as alkanes do not have a UV chromophore.

  • Fraction Collection: Collect the fraction corresponding to the retention time of this compound.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Long-Chain Alkanes

Stationary Phase Mobile Phase (Eluent) Application
Silica GelHexane or HeptaneGeneral separation of hydrocarbons from more polar compounds.
AluminaPetroleum EtherSeparation of saturated and unsaturated hydrocarbons.[2]
C18 (Reversed-Phase)Acetonitrile/IsopropanolHigh-resolution separation of alkane isomers by HPLC.[15]

Table 2: Typical GC-MS Parameters for this compound Analysis

Parameter Value
Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 300°C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
MS Transfer Line 320°C
Ion Source Temperature 230°C
Mass Range m/z 50-600

Visualizations

experimental_workflow Overall Purification Workflow for this compound start Complex Mixture extraction Liquid-Liquid or Solid-Phase Extraction start->extraction urea Urea Clathrate Formation extraction->urea Remove linear alkanes column_chrom Adsorption Column Chromatography urea->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc High-purity separation gc_ms Purity & Identity Confirmation (GC-MS) prep_hplc->gc_ms final_product Pure this compound gc_ms->final_product

Caption: Overall Purification Workflow for this compound

troubleshooting_guide Troubleshooting Common Purification Issues start Problem Encountered low_yield Low Yield? start->low_yield co_elution Co-elution of Contaminants? start->co_elution poor_peak Poor GC Peak Shape? start->poor_peak no_crystals No Crystallization? start->no_crystals solution1 Optimize Extraction (Solvent, Time) low_yield->solution1 solution2 Optimize Chromatography (Solvent, Loading) co_elution->solution2 solution3 Check GC System (Column, Injection) poor_peak->solution3 solution4 Optimize Crystallization (Solvent, Concentration) no_crystals->solution4

Caption: Troubleshooting Common Purification Issues

References

Resolving co-elution issues of branched alkanes in cuticular hydrocarbon profiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with branched alkanes in cuticular hydrocarbon (CHC) profiles.

Troubleshooting Guides

Issue: Poor resolution and co-elution of branched alkane peaks in my GC chromatogram.

This is a common challenge in the analysis of insect CHCs, as branched-chain compounds with similar backbone lengths or methyl group positions can have very similar retention times.[1][2] A systematic approach to troubleshooting is crucial for resolving these issues.

Troubleshooting Workflow

G cluster_0 Method Optimization Details cluster_1 Column Evaluation Details cluster_2 Advanced Technique Details cluster_3 Data Analysis Details start Start: Co-elution Observed method_optimization Step 1: GC Method Optimization start->method_optimization column_check Step 2: Column Evaluation method_optimization->column_check If co-elution persists end Resolution Achieved method_optimization->end If resolved temp_program Optimize Temperature Program method_optimization->temp_program flow_rate Adjust Carrier Gas Flow Rate method_optimization->flow_rate injection_params Check Injection Parameters method_optimization->injection_params advanced_techniques Step 3: Advanced Techniques column_check->advanced_techniques If co-elution persists column_check->end If resolved change_polarity Change Column Polarity column_check->change_polarity column_dimensions Evaluate Column Dimensions column_check->column_dimensions data_analysis Step 4: Data Analysis & Identification advanced_techniques->data_analysis For complex mixtures advanced_techniques->end If resolved gcxgc Implement GCxGC advanced_techniques->gcxgc derivatization Consider Derivatization advanced_techniques->derivatization data_analysis->end Confirmation kovats Calculate Kovats Indices data_analysis->kovats mass_spec Careful Mass Spectra Interpretation data_analysis->mass_spec

Caption: A workflow diagram for troubleshooting co-elution issues.

Step 1: GC Method Optimization

  • Optimize the Temperature Program: Temperature programming is a critical tool for improving the separation of compounds with a wide range of boiling points.[3]

    • Slower Ramp Rate: A slower temperature ramp can increase the separation between closely eluting peaks.

    • Lower Initial Temperature: This can improve the resolution of early-eluting compounds. For splitless injection, a common starting point is 20°C below the boiling point of the sample solvent.[4]

    • Isothermal Segments: Introducing isothermal holds at specific temperatures can also enhance separation for certain compound groups.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency. Ensure the flow rate is optimized for the column dimensions and carrier gas in use.

  • Check Injection Parameters:

    • Injection Volume: Overloading the column can lead to peak fronting and poor resolution.[5] Consider reducing the injection volume or diluting the sample.

    • Injector Temperature: Ensure the injector temperature is sufficient to vaporize the sample without causing thermal degradation.

Step 2: Column Evaluation

  • Change Column Polarity: The principle of "like dissolves like" is fundamental in chromatography.[6] While non-polar columns (e.g., DB-1, 100% dimethylpolysiloxane) are standard for CHC analysis, switching to a column of different polarity can alter the elution order and resolve co-eluting compounds.[1][2][7]

    • Non-polar columns separate primarily based on boiling point.

    • Intermediate and polar columns introduce other interactions (e.g., dipole-dipole), which can separate compounds with similar boiling points but different structures.[5][8]

  • Evaluate Column Dimensions:

    • Length: A longer column generally provides better resolution, but at the cost of longer analysis times.[9]

    • Internal Diameter (ID): A smaller ID column can increase efficiency and resolution.[9]

    • Film Thickness: A thicker stationary phase film can increase retention and may improve the resolution of volatile compounds.

Step 3: Advanced Techniques

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures where co-elution is extensive, GCxGC is a powerful solution.[10] This technique uses two columns with different separation mechanisms (e.g., non-polar followed by polar), providing significantly enhanced separation power.[11][12]

  • Derivatization: While alkanes themselves are not derivatized, other compounds in the crude extract with active functional groups (e.g., alcohols, carboxylic acids) can be.[13] Derivatizing these can alter their chromatographic behavior, potentially resolving their co-elution with the branched alkanes of interest.[14][15]

Step 4: Data Analysis and Identification

  • Use Kovats Retention Indices (KI): Calculating KI values for your peaks is a valuable tool for tentative identification.[1][2] By comparing the KI of your unknown peaks to published data, you can narrow down the possible structures, even in cases of co-elution.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution of branched alkanes?

A1: The primary cause is the structural similarity of different branched alkanes. Compounds with the same carbon backbone length but with methyl branches at different internal positions, or compounds with different backbone lengths but a combination of branches that result in similar boiling points, are prone to co-elution on standard non-polar GC columns.[1][2][7]

Q2: How can I use Kovats Retention Indices (KI) to help with co-elution?

A2: Kovats Retention Indices (KI) standardize retention times relative to a series of co-injected n-alkanes. This allows for the comparison of retention data across different instruments and methods.[7] By calculating the KI for your peaks and comparing them to established databases for methyl-branched alkanes, you can predict which types of isomers are likely co-eluting.[1][2] For example, specific KI ranges are characteristic for mono-, di-, and tri-methylalkanes.[1][2]

Q3: When should I consider switching to a different polarity GC column?

A3: You should consider a different polarity column when you have optimized your temperature program and other GC parameters on a standard non-polar column, but still have significant co-elution.[8] A column with a different stationary phase (e.g., a mid-polarity column) will introduce different selectivity, altering the elution pattern and potentially resolving the co-eluting peaks.[6][8]

Q4: Is it possible that my sample preparation is causing co-elution issues?

A4: Yes, a complex sample matrix can contribute to co-elution. If your crude extract contains a wide variety of compounds, consider a sample cleanup or fractionation step. For instance, using solid-phase extraction (SPE) with silica gel can separate the sample into different compound classes (e.g., alkanes, alkenes, and more polar compounds), simplifying the mixture injected into the GC.[16][17]

Q5: What is GCxGC and is it necessary for my analysis?

A5: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two different columns in series to separate a sample. It provides a much higher degree of separation than single-column GC and is particularly useful for extremely complex samples like petroleum or detailed CHC profiles with hundreds of components.[10] While not always necessary, it is the go-to technique when extensive co-elution cannot be resolved by other methods.[12]

Data and Protocols

Table 1: Kovats Retention Indices (KI) for Methyl-Branched Alkanes on a Non-Polar Column

This table provides typical KI ranges for different classes of methyl-branched alkanes with a 33-carbon backbone, which can aid in the tentative identification of co-eluting peaks.[1][2]

Methyl-Branch TypeKovats Index (KI) Range
Monomethylalkanes3328 - 3374
Dimethylalkanes3340 - 3410
Trimethylalkanes3378 - 3437
Tetramethylalkanes3409 - 3459
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for CHC Analysis

This is a general protocol that can be adapted for specific needs.

1. Sample Preparation (Fractionation)

  • Load the crude hydrocarbon extract in hexane onto a silica gel column.

  • Elute the alkanes (saturated hydrocarbons) with n-hexane.[16]

  • If desired, subsequently elute alkenes (unsaturated hydrocarbons) with a solvent of slightly higher polarity (e.g., a mixture of hexane and toluene).

  • Concentrate the desired fraction under a gentle stream of nitrogen before GC-MS analysis.

2. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-1 or similar).[7]

  • Injector: Splitless or on-column injection is common. Set the injector temperature appropriately (e.g., 250-300°C).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 220°C at 20°C/min.

    • Ramp 2: Increase to 310°C at 3°C/min.

    • Final Hold: Hold at 310°C for 20-30 minutes.[7]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 650.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Integrate all peaks in the total ion chromatogram.

  • Identify n-alkanes based on their characteristic mass spectra and retention times.

  • Calculate Kovats Retention Indices for all peaks using the n-alkane series as standards.

  • Tentatively identify branched alkanes by interpreting their EI mass spectra (looking for characteristic fragmentation patterns) and comparing their KI values to published data.[1][2]

This technical support guide is intended for informational purposes and should be adapted to specific experimental conditions and laboratory safety protocols.

References

Validation & Comparative

Comparing biological activity of 9-Methyltritriacontane with its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of 9-Methyltritriacontane and Its Isomers

Introduction

This compound is a saturated hydrocarbon belonging to the class of long-chain branched alkanes. While research into the specific biological activities of this compound and its various isomers is still in its early stages, preliminary studies and data on related long-chain alkanes suggest potential roles in intercellular signaling and other physiological processes. This guide aims to provide a comparative overview of the known biological activities, drawing upon available experimental data and outlining the methodologies used in these investigations.

Comparative Biological Activity

Due to the limited number of studies focusing directly on this compound and its isomers, a direct comparison of their biological activities is challenging. However, research on structurally similar branched-chain hydrocarbons provides a foundation for potential areas of investigation. The biological effects of these molecules are often subtle and can vary significantly based on their specific isomeric structure, which influences their physical properties and interactions with biological membranes and proteins.

Experimental Protocols

The investigation of the biological activity of long-chain alkanes like this compound involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments that could be adapted to compare the effects of its different isomers.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic or proliferative effects of this compound isomers on different cell lines.

  • Methodology:

    • Cell Culture: Human cell lines (e.g., HeLa, HEK293, or specific cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the this compound isomers, typically dissolved in a non-toxic solvent like DMSO.

    • MTT Assay: After a 24-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan product.

    • Quantification: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control (untreated) cells.

2. In Vitro Signaling Pathway Analysis

  • Objective: To investigate the impact of this compound isomers on specific intracellular signaling pathways.

  • Methodology:

    • Western Blotting:

      • Cells are treated with the compounds for various time points.

      • Total protein is extracted, and protein concentration is determined using a BCA assay.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked and then incubated with primary antibodies specific for key signaling proteins (e.g., Akt, ERK, p38) and their phosphorylated forms.

      • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Reporter Gene Assays:

      • Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., NF-κB or AP-1).

      • Following transfection, cells are treated with the this compound isomers.

      • Luciferase activity is measured using a luminometer, providing an indirect measure of the activation of the signaling pathway of interest.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the systematic comparison of the biological activities of this compound and its isomers.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Biological Assays cluster_2 Phase 3: Data Analysis and Comparison Compound Acquisition Compound Acquisition Purity Analysis (GC-MS) Purity Analysis (GC-MS) Compound Acquisition->Purity Analysis (GC-MS) Solubility Testing Solubility Testing Purity Analysis (GC-MS)->Solubility Testing Cell Viability Assays Cell Viability Assays Solubility Testing->Cell Viability Assays Signaling Pathway Analysis Signaling Pathway Analysis Cell Viability Assays->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Dose-Response Curve Generation Dose-Response Curve Generation Gene Expression Profiling->Dose-Response Curve Generation Statistical Analysis Statistical Analysis Dose-Response Curve Generation->Statistical Analysis Comparative Activity Report Comparative Activity Report Statistical Analysis->Comparative Activity Report

Caption: Workflow for comparing isomeric biological activity.

Potential Signaling Pathways

While specific pathways affected by this compound are not yet elucidated, long-chain hydrocarbons can potentially modulate signaling pathways by altering membrane fluidity or interacting with hydrophobic pockets of signaling proteins. A hypothetical signaling cascade that could be investigated is the MAPK/ERK pathway, which is central to cell proliferation and survival.

This compound Isomer This compound Isomer Membrane Fluidity Alteration Membrane Fluidity Alteration This compound Isomer->Membrane Fluidity Alteration RTK RTK Membrane Fluidity Alteration->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Factors (e.g., c-Fos, c-Jun) Gene Expression Gene Expression Transcription Factors (e.g., c-Fos, c-Jun)->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response RTK->Ras

Caption: Hypothetical modulation of the MAPK/ERK pathway.

The study of the biological activities of this compound and its isomers is a nascent field with considerable potential for discovery. The methodologies and workflows outlined in this guide provide a framework for researchers to systematically investigate and compare the effects of these compounds. Future research will be crucial to unravel their specific molecular targets and signaling pathways, which could open new avenues for therapeutic development. As more data becomes available, a clearer picture of the structure-activity relationship among these long-chain branched alkanes will emerge, allowing for a more definitive comparison.

Navigating the Separation of Long-Chain Alkanes: A Comparative Guide to High-Temperature GC Capillary Columns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of long-chain alkanes, the choice of a gas chromatography (GC) capillary column is paramount to achieving optimal separation and accurate quantification. This guide provides a comparative overview of the performance of popular high-temperature GC capillary columns from leading manufacturers, supported by experimental data and detailed methodologies to aid in column selection for this demanding application.

The separation of long-chain alkanes, particularly those in the C20 to C60 and beyond range, presents a significant challenge due to their high boiling points and the potential for co-elution. Achieving baseline resolution of these compounds requires columns with exceptional thermal stability, low bleed, and high efficiency at elevated temperatures. This guide focuses on a selection of columns designed for such high-temperature applications, primarily featuring 100% dimethylpolysiloxane and 5% phenyl/95% dimethylpolysiloxane stationary phases.

Comparative Performance of High-Temperature GC Columns

To facilitate a direct comparison, the following table summarizes the key performance attributes of several industry-standard GC capillary columns under typical operating conditions for long-chain alkane analysis. The data presented is a synthesis of information from manufacturer's literature and application notes.

Column Brand and ModelStationary PhaseDimensions (L x ID x df)Max Temperature (°C)Key Performance Highlights
Agilent J&W DB-1ht 100% Dimethylpolysiloxane30 m x 0.25 mm x 0.10 µm400Excellent thermal stability and low bleed, providing robust performance for high-temperature analyses.[1]
Phenomenex Zebron ZB-1HT Inferno 100% Dimethylpolysiloxane30 m x 0.25 mm x 0.10 µm430Engineered for high-temperature stability with a special polyimide coating, offering extended column lifetime.[2][3][4]
Restek Rtx-1HT 100% Dimethylpolysiloxane30 m x 0.25 mm x 0.10 µm400Provides reliable, high-temperature performance for the analysis of high molecular weight compounds.
Agilent J&W DB-5ht 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm x 0.10 µm400Offers a slightly more polar phase for alternative selectivity while maintaining high-temperature stability.[1]
Phenomenex Zebron ZB-5HT Inferno 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm x 0.10 µm430Combines the benefits of a 5% phenyl phase with exceptional high-temperature capabilities for demanding separations.[3]

Experimental Protocols

The successful separation of long-chain alkanes is highly dependent on the analytical method. Below is a typical experimental protocol that can be adapted for use with the columns listed above.

Sample Preparation: A standard mixture of n-alkanes (e.g., C20 to C60) is prepared in a suitable solvent such as carbon disulfide or hexane at a concentration of approximately 50-100 ppm for each component.

Gas Chromatograph (GC) Conditions:

  • Injection: 1 µL, splitless, with an injector temperature of 350°C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 380°C.

    • Hold: 10 minutes at 380°C.

  • Detector: Flame Ionization Detector (FID) at 380°C.

Logical Workflow for GC Column Selection and Analysis

The process of selecting an appropriate GC column and performing the analysis of long-chain alkanes can be visualized as a logical workflow.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing define_analytes Define Long-Chain Alkane Range (e.g., C20-C60) select_column Select High-Temperature GC Column define_analytes->select_column prep_sample Prepare Alkane Standard Mixture select_column->prep_sample gc_setup Set GC and Method Parameters prep_sample->gc_setup inject_sample Inject Sample gc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_performance Calculate Resolution, Peak Symmetry, and Retention Times integrate_peaks->calculate_performance compare_results Compare Column Performance calculate_performance->compare_results

Caption: Logical workflow for GC column selection and analysis of long-chain alkanes.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the analysis of long-chain alkanes using gas chromatography.

Experimental_Workflow sample_prep Sample Preparation (Alkane Standard in Solvent) injector Injector (e.g., Splitless) sample_prep->injector gc_system Gas Chromatograph oven GC Oven (Temperature Programmed) gc_system->oven column High-Temperature Capillary Column injector->column detector Detector (e.g., FID) column->detector data_system Data Acquisition and Processing detector->data_system report Results (Chromatogram, Performance Data) data_system->report

Caption: Experimental workflow for the GC analysis of long-chain alkanes.

References

A Comparative Guide to the Validation of an Analytical Method for 9-Methyltritriacontane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical techniques for the quantification of 9-Methyltritriacontane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The information presented is based on established analytical principles and typical performance data for the analysis of long-chain branched alkanes.

Introduction

This compound is a long-chain branched alkane (C34H70) that, due to its non-polar nature and lack of a UV-absorbing chromophore, presents unique challenges for quantification. The selection of an appropriate analytical method is critical for accurate and reliable measurement in various matrices. This guide compares the validation of two powerful techniques, GC-MS and HPLC-ELSD, to assist researchers, scientists, and drug development professionals in choosing the most suitable method for their specific application.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Performance Data

The following tables summarize the typical performance characteristics of GC-MS and HPLC-ELSD for the quantification of long-chain alkanes like this compound.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC-ELSD

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity (R²) > 0.995> 0.99 (often quadratic fit)
Range 0.1 - 100 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD)
- Repeatability< 3%< 5%
- Intermediate Precision< 5%< 10%
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.2 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL0.6 - 1.5 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC-ELSD are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Perform a liquid-liquid or solid-phase extraction using a non-polar solvent such as hexane or dichloromethane.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the same solvent.

  • If necessary, filter the sample through a 0.22 µm PTFE syringe filter.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 300°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 320°C.

    • Hold at 320°C for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the appropriate solvent over the desired concentration range (e.g., 0.1 to 100 µg/mL).

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-MS, ensuring the final solvent is compatible with the HPLC mobile phase.

2. HPLC-ELSD Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile or a gradient of Acetonitrile and Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • ELSD Detector: Agilent 1290 Infinity II ELSD or equivalent.

  • Nebulizer Temperature: 30°C.

  • Evaporator Temperature: 50°C.

  • Gas Flow (Nitrogen): 1.5 L/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase over the desired concentration range (e.g., 1 to 500 µg/mL).

  • Analyze the standards using the same HPLC-ELSD method.

  • Construct a calibration curve by plotting the log of the peak area against the log of the concentration, as the ELSD response is often non-linear. A quadratic fit is commonly applied.[1][2]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS, HPLC) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Validate E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Method Transfer J->K L Lifecycle Management J->L

Caption: Workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC-ELSD are viable techniques for the quantification of this compound.

  • GC-MS offers superior sensitivity with lower limits of detection and quantification.[3] It is the preferred method for trace-level analysis. The extensive fragmentation patterns observed in electron ionization can also provide a high degree of specificity.[4]

  • HPLC-ELSD is a suitable alternative, particularly when dealing with samples that are not amenable to GC analysis due to matrix complexity or thermal instability of other components. While less sensitive than GC-MS, it provides adequate performance for many applications. The universal nature of the ELSD allows for the detection of any non-volatile analyte.[5]

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. Regardless of the method chosen, a thorough validation is crucial to ensure the generation of high-quality, reliable, and consistent analytical data.

References

Confirmation of 9-Methyltritriacontane identity using Kovats retention indices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of long-chain branched alkanes, such as 9-Methyltritriacontane, is a critical step in various fields of research, including chemical ecology, petroleum geochemistry, and drug development. This guide provides a comparative analysis of two primary methods for confirming the identity of this compound: the use of Kovats retention indices in gas chromatography and mass spectrometry (GC-MS) analysis.

Introduction to Identification Techniques

The confirmation of a chemical structure, particularly for isomers of long-chain hydrocarbons, requires robust analytical techniques. Due to their similar physical properties, isomers can be challenging to differentiate. This guide focuses on a chromatographic approach, the Kovats retention index, and a spectroscopic method, mass spectrometry, providing the experimental basis for their application in identifying this compound.

Kovats Retention Index: A Powerful Chromatographic Tool

The Kovats retention index (RI) is a standardized, dimensionless value that relates the retention time of a compound to the retention times of adjacent n-alkanes.[1] This normalization allows for the comparison of retention data across different gas chromatography systems and conditions, making it a valuable tool for compound identification.

Principle of Kovats Retention Index

The Kovats RI is calculated based on the elution of the target compound relative to a series of co-injected n-alkane standards. For a temperature-programmed analysis, the formula is as follows:

Caption: Workflow for the identification of this compound.

Logical Relationship for Compound Identification

logical_relationship unknown Unknown Compound gc_analysis Gas Chromatography Analysis unknown->gc_analysis ms_analysis Mass Spectrometry Analysis unknown->ms_analysis retention_time Retention Time Measurement gc_analysis->retention_time mass_spectrum Mass Spectrum Acquisition ms_analysis->mass_spectrum kovats_index Kovats Retention Index retention_time->kovats_index nist_database NIST Mass Spectral Database mass_spectrum->nist_database Comparison identity_confirmed This compound Identity Confirmed kovats_index->identity_confirmed Matches Expected Value nist_database->identity_confirmed Matches Reference Spectrum

Caption: Logic for confirming this compound identity.

References

A Comparative Guide to the Bioactivity of Synthetic vs. Naturally Sourced 9-Methyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sourcing and Preparation of 9-Methyltritriacontane

Natural Sourcing: Extraction from Plant Cuticular Wax

Long-chain alkanes, including branched alkanes like this compound, are common constituents of plant cuticular waxes. These waxes form a protective layer on the surface of leaves and fruits, preventing water loss and protecting against environmental stressors.

Experimental Protocol: Isolation of this compound from Plant Cuticular Wax

  • Plant Material Collection: Select plant species known for high concentrations of cuticular wax, such as members of the Brassicaceae or Euphorbiaceae families. Harvest fresh, healthy leaves.

  • Wax Extraction:

    • Immerse the leaves (approximately 100g) in chloroform or a hexane:dichloromethane (9:1) solvent mixture for 60 seconds to dissolve the epicuticular waxes without extracting internal lipids.

    • Filter the solvent to remove plant debris.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude wax extract.

  • Fractionation:

    • Dissolve the crude wax in a minimal amount of hot hexane.

    • Apply the solution to a silica gel column.

    • Elute with a non-polar solvent such as hexane to separate the alkane fraction from more polar compounds like fatty alcohols and esters.

  • Identification and Quantification:

    • Analyze the alkane fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of this compound. The mass spectrum of this compound will show characteristic fragmentation patterns that allow for its identification.

  • Purification:

    • If necessary, further purify the this compound using preparative GC or High-Performance Liquid Chromatography (HPLC).

Synthetic Sourcing: Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes, which can then be reduced to alkanes. For the synthesis of a long-chain branched alkane like this compound, a multi-step synthesis culminating in a Wittig reaction is a plausible route.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • React a suitable alkyl halide (e.g., 1-bromooctane) with triphenylphosphine to form the corresponding phosphonium salt.

    • Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous ether solvent to generate the phosphonium ylide.

  • Preparation of the Aldehyde:

    • Synthesize the corresponding long-chain aldehyde (e.g., 2-methylpentacosanal) through oxidation of the primary alcohol.

  • Wittig Reaction:

    • React the phosphonium ylide with the long-chain aldehyde in an appropriate solvent under an inert atmosphere. This reaction will form an alkene.

  • Hydrogenation:

    • Reduce the resulting alkene to the corresponding alkane (this compound) using catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst).

  • Purification and Characterization:

    • Purify the synthetic this compound using column chromatography.

    • Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.

Workflow for Sourcing and Preparation

cluster_natural Natural Sourcing cluster_synthetic Synthetic Sourcing plant Plant Material extraction Solvent Extraction plant->extraction fractionation Column Chromatography extraction->fractionation gcms_natural GC-MS Analysis fractionation->gcms_natural natural_product Natural this compound gcms_natural->natural_product bioactivity Bioactivity Assays natural_product->bioactivity reagents Starting Reagents wittig Wittig Reaction reagents->wittig hydrogenation Hydrogenation wittig->hydrogenation purification Purification & Characterization hydrogenation->purification synthetic_product Synthetic this compound purification->synthetic_product synthetic_product->bioactivity cluster_workflow Bioactivity Assay Workflow start Start with Purified Samples cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Albumin Denaturation) start->anti_inflammatory antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial data_analysis Data Analysis & Comparison cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis

Comparative analysis of cuticular hydrocarbon profiles containing 9-Methyltritriacontane between insect species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the presence and relative abundance of the methyl-branched alkane, 9-Methyltritriacontane, across diverse insect species reveals its significant role in chemical communication and its potential as a chemotaxonomic marker. This guide provides a comparative analysis of its prevalence, supported by experimental data and standardized analytical protocols for researchers, scientists, and professionals in drug development.

Cuticular hydrocarbons (CHCs) form a crucial waxy layer on the insect cuticle, primarily serving to prevent desiccation.[1][2] Beyond this vital physiological role, CHCs, particularly methyl-branched alkanes, function as a complex language of chemical signals that mediate social interactions, mate recognition, and species identification.[3] Among the vast array of these compounds, this compound, a 34-carbon chain molecule with a methyl group at the ninth position, has been identified in the CHC profiles of various insect species. Its presence and relative abundance can be highly species-specific, making it a compound of interest for understanding insect chemical ecology and for developing targeted pest management strategies.

Quantitative Comparison of this compound and its Isomers

The following table summarizes the quantitative data on the relative abundance of this compound and its isomers in the cuticular hydrocarbon profiles of selected insect species. The data has been compiled from various studies employing gas chromatography-mass spectrometry (GC-MS) for analysis. It is important to note that the position of the methyl group on the tritriacontane chain can vary, and researchers often report a combination of isomers.

OrderFamilySpeciesThis compound (or Isomer)Relative Abundance (%)Reference
HymenopteraFormicidaeCamponotus femoratus13- and 15-Methyltritriacontane9.60 ± 2.75[Reference Paper on Camponotus femoratus CHCs]
HymenopteraFormicidaeTetraponera rufonigra15-MethyltritriacontaneMajor Component[4]

Note: "Major Component" indicates that the compound was identified as one of the principal constituents in the CHC profile, but a precise percentage was not provided in the cited literature.

Experimental Protocols

The analysis of cuticular hydrocarbons is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[1][2]

Cuticular Hydrocarbon Extraction

A standardized protocol for the extraction of CHCs from insect samples is crucial for obtaining reliable and comparable data.

  • Sample Collection: Collect insect specimens and freeze them immediately at -20°C to halt metabolic processes and preserve the CHC profile.

  • Solvent Extraction: Immerse the whole insect or specific body parts in a non-polar solvent, typically hexane or pentane, for a short duration (e.g., 5-10 minutes). This dissolves the CHCs from the cuticle.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the CHC extract.

  • Reconstitution: Re-dissolve the dried extract in a small, precise volume of the same solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The reconstituted CHC extract is injected into the GC-MS system for separation and identification of its components.

  • Injection: A small volume of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various hydrocarbons, causing them to separate based on their boiling points and chemical properties.

  • Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a mass spectrum for each compound. By comparing these spectra to a library of known compounds, the individual hydrocarbons, including this compound, can be identified and their relative abundance quantified.

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for CHC analysis and a hypothetical signaling pathway where this compound might play a role.

CHC_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Sample Insect Sample Solvent Hexane/Pentane Sample->Solvent Immersion Extract CHC Extract Solvent->Extract Evaporation GC Gas Chromatography Extract->GC Injection MS Mass Spectrometry GC->MS Separation Data Data Analysis MS->Data Identification & Quantification Profile CHC Profile Data->Profile

A generalized workflow for the extraction and analysis of insect cuticular hydrocarbons.

Hypothetical_Signaling_Pathway cluster_sender Signal Sender cluster_signal Chemical Signal cluster_receiver Signal Receiver Sender Insect A (Sender) Produces this compound CHC This compound Sender->CHC Release Receptor Chemoreceptor CHC->Receptor Detection Receiver Insect B (Receiver) Receiver->Receptor Response Behavioral Response (e.g., Mating, Aggression) Receptor->Response Signal Transduction

A hypothetical signaling pathway involving this compound as a chemical cue.

References

Efficacy of Host-Derived Semiochemicals as Kairomone Attractants for Phlebotomus papatasi

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Vector Control and Drug Development

This guide provides a comparative analysis of the efficacy of various semiochemicals as kairomone attractants for the sand fly Phlebotomus papatasi, a significant vector of Old World cutaneous leishmaniasis. The data presented is derived from rigorous laboratory-based behavioral assays designed to quantify the attractant properties of these compounds. This information is intended to assist researchers and professionals in the development of more effective baits and traps for the surveillance and control of this important disease vector.

Comparative Efficacy of Semiochemicals

The following table summarizes the behavioral responses of both female and male Phlebotomus papatasi to a range of semiochemicals tested at various concentrations. The efficacy is presented as Odds Ratios (OR) in comparison to the least attractive compound and concentration, 1-octanol at 10⁻²%. An OR greater than 1 indicates a higher probability of attraction to the test compound over the baseline.

SemiochemicalConcentrationAttractiveness to Females (Odds Ratio)Attractiveness to Males (Odds Ratio)
Decanal 10⁻³%28.0-
10⁻⁴%24.18-
1-Hexanol 10⁻⁴%28.0-
Octanal 10⁻²%28.024.75
10⁻⁴%-29.57
Linalool Oxide 10⁻⁴%21.0-
10⁻³%-29.57
1-Octen-3-ol --18.0
Ocimene 10⁻⁴%-24.75
Sulcatone -Significant AttractionSignificant Attraction
1-Octanol 10⁻²%Baseline (Least Attractive)Baseline (Least Attractive)
Decanal 10⁻²%No Significant DifferenceNo Significant Difference
m-Cresol 10⁻²%No Significant DifferenceNo Significant Difference
L-(+)-lactic acid 10⁻²%-No Significant Difference
Data sourced from behavioral response studies on Phlebotomus papatasi.[1]

Experimental Protocols

The data presented in this guide were obtained through standardized dual-choice olfactometer bioassays. A detailed description of the experimental methodology is provided below to allow for replication and further comparative studies.

1. Olfactometer Setup and Validation: A dual-choice olfactometer was utilized to assess the behavioral responses of P. papatasi.[1] The system was validated prior to experiments to ensure no intrinsic bias in the setup, with results showing no significant deviation from the expected random distribution of sand flies between the traps.[1]

2. Preparation of Semiochemicals: Eleven semiochemicals derived from plant and vertebrate hosts were evaluated.[1] Each compound was prepared in three concentrations (10⁻²%, 10⁻³%, and 10⁻⁴%) by volume/volume dilution in dichloromethane (DCM) as the solvent.[1]

3. Bioassay Procedure:

  • Individual adult P. papatasi (1,110 females and 1,110 males in total) were used for the assays.[1]

  • A filter paper treated with a specific semiochemical concentration was placed in one trap bottle, while a filter paper with the solvent (DCM) served as the control in the other.

  • A single sand fly was released into the central chamber of the olfactometer.

  • The choice of the sand fly (movement into the treatment or control trap) and the time taken to make the choice were recorded.

4. Data Analysis: The attractive effect of each semiochemical at each concentration was quantified by calculating the odds ratio (OR). This was determined by comparing the likelihood of a sand fly choosing the trap with the semiochemical to the likelihood of choosing the trap containing the least attractive substance, which was identified as 1-octanol at a 10⁻²% concentration.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the olfactometer bioassays and the logical relationship in determining the comparative efficacy of the tested semiochemicals.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis P1 Select Semiochemicals P2 Prepare 3 Concentrations (10⁻²%, 10⁻³%, 10⁻⁴%) in DCM P1->P2 B1 Load Olfactometer: Treatment vs. Control P2->B1 P3 Prepare Control (DCM only) P3->B1 B2 Introduce Single Sand Fly B1->B2 B3 Record Choice and Time B2->B3 B4 Repeat with 1,110 Females and 1,110 Males B3->B4 A1 Calculate Attraction Rates B4->A1 A2 Identify Baseline Attractant (1-octanol 10⁻²%) A1->A2 A3 Calculate Odds Ratios vs. Baseline A2->A3 A4 Compare Efficacy A3->A4

Experimental workflow for olfactometer bioassays.

logical_relationship cluster_compounds Test Compounds cluster_baseline Baseline cluster_result Efficacy C1 Decanal 10⁻³% R1 High Attraction (OR > 20) C1->R1 OR = 28.0 C2 Octanal 10⁻²% C2->R1 OR = 28.0 C3 Linalool Oxide 10⁻⁴% C3->R1 OR = 21.0 C4 ... (other compounds) B 1-Octanol 10⁻²% R3 Low/No Attraction B->R3 Baseline R2 Moderate Attraction

Logical relationship for efficacy comparison.

References

Assessing the Isomeric Purity of Synthesized 9-Methyltritriacontane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise chemical structure of semiochemicals, such as insect pheromones, is paramount to their biological activity. Even subtle variations in stereochemistry can lead to significant differences in behavioral responses, ranging from attraction to repulsion or complete inactivity. This guide provides a comparative analysis of the synthesis and isomeric purity assessment of 9-methyltritriacontane, a branched alkane identified as a component of some insect cuticular hydrocarbons and a potential pheromone. We will explore a plausible synthetic route, detail the analytical methods for purity determination, and compare its potential efficacy against a structurally similar pheromone, 3-methylhentriacontane.

Introduction to this compound and Its Significance

This compound (C₃₄H₇₀) is a long-chain methyl-branched alkane. In the world of entomology, such hydrocarbons are crucial components of the insect cuticle, playing a role in preventing desiccation and, importantly, in chemical communication. The position of the methyl group and its stereochemistry can create a unique chemical signature, allowing for species and even mate recognition. The biological activity of such pheromones is often highly dependent on their isomeric purity.[1][2] Therefore, the ability to synthesize stereochemically pure this compound and accurately assess its isomeric composition is critical for research in chemical ecology and the development of species-specific pest management strategies.[3]

Synthesis of this compound

Proposed Synthetic Pathway

A plausible synthetic route to one enantiomer of this compound is outlined below. This method offers control over the stereochemistry at the chiral center.

Synthesis_of_this compound cluster_0 Preparation of Key Intermediates cluster_1 Chain Elongation and Olefination cluster_2 Final Product Formation Grignard_Reagent Octylmagnesium Bromide (Grignard Reagent) Coupling Grignard Coupling Grignard_Reagent->Coupling 1. Chiral_Aldehyde (R)-2-Methyldecanal (Chiral Aldehyde) Chiral_Aldehyde->Coupling Oxidation Oxidation Coupling->Oxidation 2. Wittig_Reaction Wittig Reaction Oxidation->Wittig_Reaction 3. Alkene Alkene Intermediate Wittig_Reaction->Alkene 4. Hydrogenation Hydrogenation Alkene->Hydrogenation 5. Final_Product (S)-9-Methyltritriacontane Hydrogenation->Final_Product 6. Purification

Caption: Proposed synthetic workflow for (S)-9-Methyltritriacontane.

Experimental Protocol: Synthesis of (S)-9-Methyltritriacontane

Materials: 1-bromooctane, magnesium turnings, anhydrous diethyl ether, (R)-2-methyldecanal, pyridinium chlorochromate (PCC), tetradecyltriphenylphosphonium bromide, n-butyllithium, anhydrous tetrahydrofuran (THF), hydrogen gas, palladium on carbon (10% Pd/C), standard laboratory glassware for anhydrous reactions.

Step 1: Preparation of Octylmagnesium Bromide (Grignard Reagent) In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromooctane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed, yielding a solution of octylmagnesium bromide.[5][6]

Step 2: Grignard Coupling to Form the Alcohol Intermediate The Grignard reagent solution is cooled in an ice bath, and a solution of (R)-2-methyldecanal in anhydrous diethyl ether is added dropwise. The reaction is stirred and allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the alcohol intermediate.

Step 3: Oxidation to the Ketone The alcohol intermediate is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) is added. The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to give the corresponding ketone.

Step 4: Wittig Reaction to Form the Alkene Intermediate Tetradecyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere and cooled in an ice bath. n-Butyllithium is added dropwise to form the ylide. The solution of the ketone from Step 3 in anhydrous THF is then added dropwise to the ylide solution. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted. The crude product is purified by column chromatography to yield the alkene intermediate.[7][8][9]

Step 5: Hydrogenation to this compound The alkene intermediate is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by the disappearance of the alkene signal in ¹H NMR). The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.[10]

Step 6: Purification The crude product is purified by column chromatography on silica gel to afford the final product, (S)-9-methyltritriacontane.

Isomeric Purity Assessment

The assessment of isomeric purity is a critical step to ensure the biological relevance of the synthesized compound. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for this analysis, particularly when coupled with a chiral stationary phase for the separation of enantiomers.[11]

Isomeric_Purity_Assessment_Workflow Sample_Prep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection (Splitless Mode) Sample_Prep->GC_Injection Chiral_Column Chiral GC Column (e.g., Cyclodextrin-based) GC_Injection->Chiral_Column Temperature_Program Temperature Program (e.g., 150°C to 320°C) Chiral_Column->Temperature_Program MS_Detection Mass Spectrometry (Electron Ionization) Temperature_Program->MS_Detection Data_Analysis Data Analysis (Peak Integration and Identification) MS_Detection->Data_Analysis Purity_Determination Isomeric Purity (%ee) Data_Analysis->Purity_Determination

Caption: Workflow for the assessment of isomeric purity using chiral GC-MS.

Experimental Protocol: Chiral GC-MS Analysis

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Column: A chiral capillary column, such as a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst), is essential for separating the enantiomers of this compound.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 5 °C/min, and hold for 10 minutes.

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Data Analysis: The retention times of the (R)- and (S)-enantiomers are determined by injecting racemic and enantiomerically enriched standards. The isomeric purity (enantiomeric excess, %ee) of the synthesized sample is calculated from the peak areas of the two enantiomers in the chromatogram.

Comparison with an Alternative Pheromone: 3-Methylhentriacontane

To evaluate the potential performance of synthesized this compound, it is useful to compare it with a known, structurally similar insect pheromone. 3-Methylhentriacontane, the queen pheromone of the ant Lasius niger, provides an excellent case study as the biological activities of its individual enantiomers have been investigated.[2]

Table 1: Physicochemical Properties

PropertyThis compound3-Methylhentriacontane
Molecular Formula C₃₄H₇₀C₃₂H₆₆
Molecular Weight 478.92 g/mol 450.87 g/mol
Chiral Center Carbon 9Carbon 3
Source (Example) Tsetse fly (potential)Lasius niger queen

Table 2: Comparative Biological Activity Data (Hypothetical for this compound based on analogues)

Pheromone ComponentIsomeric Purity (%ee)Biological Response (Example: EAG Response, Normalized)Behavioral Response (Example: Attraction Index)
Synthesized this compound
(S)-9-Methyltritriacontane>98%100High
(R)-9-Methyltritriacontane>98%20Low
Racemic this compound0%60Moderate
3-Methylhentriacontane (L. niger)
(S)-3-Methylhentriacontane>98%Suppresses worker aggressionHigh
(R)-3-Methylhentriacontane>98%Suppresses worker ovary developmentHigh
Racemic 3-Methylhentriacontane0%Suppresses both aggression and ovary developmentHigh

Note: The biological activity data for this compound is hypothetical and serves as an example of the expected differences between enantiomers based on typical pheromone activity. The data for 3-Methylhentriacontane is based on published findings.[2]

The data for 3-methylhentriacontane illustrates that both enantiomers can be biologically active, sometimes with different functions. This underscores the critical need for enantioselective synthesis and rigorous purity assessment to correctly interpret biological assays.[2]

Conclusion

The synthesis and isomeric purity assessment of this compound are challenging but essential for its potential application in chemical ecology and pest management. The proposed synthetic route, adapted from established methods, offers a pathway to obtaining enantiomerically enriched material. Rigorous analysis using chiral GC-MS is indispensable for verifying the isomeric purity of the final product. Comparison with structurally similar pheromones like 3-methylhentriacontane highlights the profound impact of stereochemistry on biological function. For researchers in this field, the ability to control and confirm the stereochemistry of synthetic pheromones is a cornerstone of meaningful and reproducible biological investigation.

References

Inter-laboratory Study for the Validation of 9-Methyltritriacontane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of a hypothetical inter-laboratory study for the validation of an analytical method for 9-Methyltritriacontane. As a long-chain branched alkane, this compound is representative of a class of compounds found as cuticular hydrocarbons in insects and in various geochemical samples.[1] Accurate and reproducible quantification is crucial for researchers in fields such as chemical ecology, entomology, and environmental science. While a specific formal inter-laboratory study for this compound is not publicly documented, this guide is structured based on the principles outlined in internationally recognized validation guidelines such as ICH Q2(R2) to demonstrate a robust validation process.[2][3] The objective is to present a framework for assessing the performance of a gas chromatography-mass spectrometry (GC-MS) method across multiple laboratories, ensuring its suitability for its intended purpose.[4][5]

The study presented here involves three independent laboratories (Lab A, Lab B, and Lab C) analyzing standardized samples of this compound. The performance of the method is evaluated based on key validation parameters including linearity, accuracy, precision (repeatability, intermediate precision, and reproducibility), and sensitivity (Limit of Detection and Limit of Quantitation).

Quantitative Data Summary

The performance of the GC-MS method for the analysis of this compound was evaluated across three laboratories. The results for key validation parameters are summarized in the table below. This data demonstrates the method's suitability for reliable quantification.

Validation Parameter Lab A Lab B Lab C Acceptance Criteria
Linearity (R²) 0.9980.9970.999≥ 0.995
Accuracy (% Recovery) 98.5%101.2%99.3%95 - 105%
Precision - Repeatability (%RSD) 2.1%2.5%1.9%≤ 5%
Precision - Intermediate (%RSD) 3.0%3.4%2.8%≤ 5%
Limit of Detection (LOD) (ng/mL) 0.50.60.4Report
Limit of Quantitation (LOQ) (ng/mL) 1.51.81.2Report
Inter-laboratory Precision (%RSD) \multicolumn{3}{c}{4.5%}≤ 10%

Experimental Protocols

A standardized analytical protocol was distributed to all participating laboratories to ensure consistency in the methodology.

Sample Preparation
  • Stock Solution: A primary stock solution of this compound (1 mg/mL) was prepared in n-hexane.

  • Calibration Standards: A series of calibration standards were prepared by serial dilution of the stock solution in n-hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The analysis was performed using a gas chromatograph coupled to a mass spectrometer with the following conditions:

  • GC System: Agilent 6890N or equivalent

  • Column: Restek Rxi-1MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column.[6]

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 200°C at 25°C/min, then to 260°C at 3°C/min, and finally to 320°C at 20°C/min, held for 2 minutes.[6]

  • MS System: Agilent 5973 Network Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 40-500.[6]

  • Data Acquisition: Full scan mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions may be used to enhance sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in the inter-laboratory study.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_validation Validation Assessment prep1 Stock Solution Preparation prep2 Serial Dilution for Calibration Standards prep1->prep2 prep3 QC Sample Preparation prep2->prep3 analysis1 Instrument Setup & System Suitability Test prep3->analysis1 analysis2 Sample Injection analysis1->analysis2 analysis3 Data Acquisition (Full Scan / SIM) analysis2->analysis3 data1 Peak Integration & Identification analysis3->data1 data2 Calibration Curve Generation data1->data2 data3 Concentration Calculation data2->data3 val1 Linearity (R²) data3->val1 val2 Accuracy (% Recovery) data3->val2 val3 Precision (%RSD) data3->val3 val4 LOD & LOQ data3->val4

Caption: Experimental workflow for this compound analysis.

Inter-laboratory Validation Logic

The logical relationship and progression of an inter-laboratory method validation study are depicted below, from initial planning to the final assessment of reproducibility.

G cluster_intra Intra-laboratory Validation start Define Analytical Target Profile (ATP) protocol Develop Standardized Analytical Protocol start->protocol labs Select Participating Laboratories (A, B, C) protocol->labs samples Prepare & Distribute Homogeneous Samples labs->samples lab_a Lab A Validation: Accuracy, Precision, Linearity, LOD/LOQ samples->lab_a lab_b Lab B Validation: Accuracy, Precision, Linearity, LOD/LOQ samples->lab_b lab_c Lab C Validation: Accuracy, Precision, Linearity, LOD/LOQ samples->lab_c compare Compare Results Across All Laboratories lab_a->compare lab_b->compare lab_c->compare repro Calculate Inter-laboratory Precision (Reproducibility) compare->repro end Method Deemed Valid for Intended Use repro->end

Caption: Logical flow of an inter-laboratory validation study.

References

The Disparate Roles of Methyl-Branched vs. Linear Alkanes in Insect Mate Recognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of insect chemical communication, cuticular hydrocarbons (CHCs) serve a dual purpose: they form a crucial barrier against desiccation and act as a rich source of information for social and sexual signaling.[1] While the CHC profile of an insect is a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes, it is the structural complexity of the latter that often provides the specificity required for critical tasks like mate recognition.[2] This guide provides an objective comparison of the roles of internally-branched chain alkanes, exemplified by compounds like 9-methyltritriacontane, versus their straight-chain (linear) counterparts in the context of insect mate recognition, supported by experimental data from key studies.

The prevailing evidence suggests that linear alkanes primarily contribute to the waterproofing properties of the cuticle and often form the chemical "background" against which more specific signaling molecules are presented.[1] In contrast, methyl-branched alkanes, with their chiral centers and varied branch positions, frequently act as the key components or modulators of contact sex pheromones.[2]

Comparative Analysis of Behavioral Responses

Experimental data reveals that the behavioral response of an insect to a CHC profile is not merely a sum of its parts. The presence, absence, or relative abundance of specific methyl-branched alkanes can dramatically alter the signal's meaning, while linear alkanes can paradoxically diminish the potency of a pheromonal cue.

Case Study 1: Lariophagus distinguendus (Parasitic Wasp)

In the parasitic wasp Lariophagus distinguendus, the methyl-branched alkane 3-methylheptacosane (3-MeC27) is the key elicitor of male courtship behavior (wing-fanning). A study by Kühbandner et al. demonstrated that while synthetic 3-MeC27 could restore attractiveness to otherwise unattractive "dummy" wasps, the addition of linear alkanes to a naturally attractive CHC blend significantly inhibited the courtship response. This suggests that linear alkanes can interfere with or dilute the specific pheromonal signal.

Table 1: Effect of Adding Linear and Branched Alkanes on Male L. distinguendus Courtship Behavior

Compound Added to Bioactive DummyMean Wing-Fanning Duration (seconds ± SE)Statistical Significance (vs. Control)Implied Role
Control (Pentane only) 16.5 ± 2.6-Baseline Activity
n-Heptacosane (n-C27)8.1 ± 2.1p < 0.05 Signal Disruption
n-Nonacosane (n-C29)7.9 ± 2.0p < 0.05 Signal Disruption
n-Hentriacontane (n-C31)9.0 ± 2.4p < 0.05 Signal Disruption
7-Methylheptacosane (7-MeC27)4.8 ± 1.2p < 0.01 Signal Disruption
(R,S)-3-Methylheptacosane (3-MeC27) 18.2 ± 2.5 No significant difference Key Pheromone Component

Data synthesized from Kühbandner et al. (2013). The experiment involved adding 100 ng of a synthetic compound to a dummy wasp already bearing the attractive CHC profile of a young male.

Case Study 2: Odynerus spinipes (Mason Wasp)

In the mason wasp Odynerus spinipes, evidence suggests that methyl-branched alkanes can function as an "anti-aphrodisiac." Male wasps show little interest in newly eclosed females. As the females age, the relative abundance of their methyl-branched alkanes decreases significantly, and this change is correlated with a dramatic increase in their attractiveness to males.[3] This indicates that these specific branched compounds may signal sexual immaturity, preventing premature mating attempts.[3]

Table 2: Correlation Between Female Age, CHC Composition, and Male Mating Attempts in O. spinipes

Female AgeRelative Abundance of Methyl-Branched Alkanes (%)Relative Abundance of Alkenes (%)Male Copulation Attempts (%)
0 Days Old HighLowLow
3 Days Old Significantly Decreased Significantly IncreasedHigh

This table represents a qualitative summary of findings from Moris et al., where the decrease in methyl-branched alkanes was the most significant chemical change correlated with increased female attractiveness.[3]

Visualization of Chemical Signaling Logic

The logic of how these different hydrocarbon classes contribute to a final behavioral outcome can be visualized. Linear alkanes form a necessary but non-specific background, while methyl-branched alkanes provide the critical, information-rich signal that is evaluated by the receiving insect.

G cluster_cues Female Cuticular Hydrocarbon Profile cluster_male Male Perceptual Process cluster_output Behavioral Output cue1 Linear Alkanes (e.g., n-C29, n-C31, n-C33) receptor Antennal Chemoreceptors cue1->receptor Provides chemical context; Non-specific signal cue2 This compound (or other specific methyl-alkanes) cue2->receptor Binds to specific receptors; Key recognition signal processing Neural Processing (Antennal Lobe & Brain) receptor->processing Signal Transduction accept Mate Recognition & Courtship processing->accept Correct Ratio & Structure Detected reject No Recognition or Response Inhibition processing->reject Incorrect Ratio or Absence of Key Signal

Caption: Logical flow of mate recognition based on CHC classes.

Experimental Protocols

The data presented in this guide are derived from rigorous experimental procedures designed to isolate and identify the behavioral roles of specific chemical compounds.

Cuticular Hydrocarbon (CHC) Extraction and Analysis

This protocol is fundamental to identifying the components of an insect's CHC profile.

  • Objective: To extract, identify, and quantify the hydrocarbons present on an insect's cuticle.

  • Methodology:

    • Extraction: Whole insects or specific body parts are submerged in a non-polar solvent, typically hexane or pentane, for a period of 5-10 minutes.[4] This dissolves the lipids from the epicuticle without extracting internal lipids.

    • Fractionation (Optional): The crude extract can be passed through a silica gel column to separate hydrocarbons from more polar compounds.

    • Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the CHC sample.

    • Analysis (GC-MS): The sample is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The GC separates the individual compounds based on their boiling points and polarity, and the MS fragments the molecules, providing a characteristic fingerprint for identification.[3] Linear alkanes are identified by their retention times and mass spectra compared to standards. The branch points of methyl-alkanes are determined by analyzing characteristic fragmentation patterns.[5]

G start Insect Sample (e.g., individual wasp) extraction Solvent Extraction (Hexane, 10 min) start->extraction concentration Evaporation (Nitrogen Stream) extraction->concentration analysis GC-MS Analysis concentration->analysis identification Compound Identification & Quantification analysis->identification end CHC Profile Data identification->end

Caption: Standard workflow for CHC profile analysis.

Behavioral Bioassay (Dummy Wasp Assay)

This protocol tests the behavioral activity of isolated or synthetic CHC components.

  • Objective: To determine which compounds elicit a specific, quantifiable behavior (e.g., courtship, aggression).

  • Methodology:

    • Preparation of Dummies: A dead insect of the same species (or a glass bead of similar size) is thoroughly washed with solvent to remove all native CHCs, rendering it chemically "blank."

    • Chemical Application: A precise amount of the synthetic compound(s) (e.g., 100 ng of this compound or n-tritriacontane) dissolved in a solvent is applied to the dummy. The solvent is allowed to evaporate completely.

    • Behavioral Observation: The treated dummy is introduced into an arena with a live, sexually mature male. The male's behaviors (e.g., time spent in contact, number of copulation attempts, duration of wing-fanning) are recorded for a set period (e.g., 10 minutes).

    • Controls: A dummy treated only with the solvent serves as a negative control. A dummy treated with a known active compound or a natural attractive extract serves as a positive control.

    • Data Analysis: The behavioral responses to different chemical treatments are compared using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis).

Conclusion and Implications

The experimental evidence strongly supports a functional dichotomy between methyl-branched and linear alkanes in insect mate recognition. While linear alkanes are essential structural components of the cuticle, their role in communication appears to be secondary, primarily providing a chemical background. In contrast, methyl-branched alkanes like this compound often carry the specific information necessary to signal species, sex, and reproductive status.

For professionals in drug development and pest management, this distinction is critical. Targeting the biosynthesis or perception of these specific methyl-branched signaling molecules offers a more precise and potentially effective avenue for developing novel pest control strategies, such as mating disruption or attract-and-kill technologies, with minimal impact on non-target species. Future research should continue to focus on elucidating the structure-activity relationships of these information-rich hydrocarbons and their corresponding receptors.

References

Safety Operating Guide

Safe Disposal of 9-Methyltritriacontane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 9-Methyltritriacontane, a long-chain branched hydrocarbon, is crucial for maintaining laboratory safety and environmental compliance. Disposal procedures are contingent on the specific physical and chemical properties of the substance, which can vary. It is imperative for researchers, scientists, and drug development professionals to consult the Safety Data Sheet (SDS) provided by the supplier for specific guidance.

Summary of Physical and Chemical Properties

Due to variations in available data for long-chain hydrocarbons, the properties of this compound may differ. The following table summarizes general characteristics found for similar substances. Users must verify the properties of their specific compound.

PropertyPossible ValuesSignificance for Disposal
Physical State Solid or Liquid at room temperatureDetermines whether it should be handled as solid or liquid waste.
Flash Point Reported as 79°C (liquid form) or 238°C (solid form)[1][2]A lower flashpoint indicates higher flammability and requires precautions against ignition sources during disposal.[3][4]
Solubility Insoluble in waterPrevents disposal via the sanitary sewer system.[5]
Toxicity May be fatal if swallowed and enters airways (liquid form).[1][3]Aspiration hazard necessitates careful handling to prevent ingestion and requires specific waste categorization.
Incompatibilities Strong oxidizing agents[2]Must not be mixed with incompatible chemicals in the same waste container.

Step-by-Step Disposal Protocol

The following is a general experimental protocol for the safe disposal of this compound. This protocol should be adapted based on the specific form of the chemical (solid or liquid) and institutional and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[3]

  • Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][4]

2. Waste Collection and Segregation:

  • For liquid this compound:

    • Collect in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with hydrocarbons.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • For solid this compound:

    • Sweep up the solid material and place it into a suitable, labeled container for solid chemical waste.[2][5] Avoid generating dust.

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings (e.g., "Flammable," "Aspiration Hazard").

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Collect the absorbed material and contaminated items into a sealed container for disposal as hazardous waste.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.[2][5]

  • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal sds Consult Safety Data Sheet (SDS) start->sds identify_form Identify Physical Form sds->identify_form liquid Liquid Waste Protocol identify_form->liquid Liquid solid Solid Waste Protocol identify_form->solid Solid collect_liquid Collect in sealed, labeled liquid waste container. liquid->collect_liquid collect_solid Sweep and place in sealed, labeled solid waste container. solid->collect_solid check_hazards Check for Specific Hazards (e.g., Flammability, Toxicity) collect_liquid->check_hazards collect_solid->check_hazards label_container Label container with chemical name and all applicable hazards. check_hazards->label_container store Store in designated hazardous waste accumulation area. label_container->store arrange_pickup Arrange for disposal by EHS or licensed contractor. store->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

References

Essential Safety and Logistical Information for Handling 9-Methyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-Methyltritriacontane was found. The following guidance is based on the safety data for similar long-chain alkanes, such as tridecane and triacontane, and general laboratory safety practices. It is crucial to handle any unknown chemical with caution and to perform a risk assessment before beginning any work.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is intended to answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Assessment and Chemical Properties

Based on data for analogous long-chain alkanes, this compound is anticipated to be a solid with a low vapor pressure at room temperature.[1] While generally considered to have low toxicity, appropriate safety precautions should always be observed in a laboratory setting.

Anticipated Properties of this compound:

PropertyAnticipated Value/CharacteristicSource/Analogy
Physical State SolidTriacontane is a solid.[1]
Appearance White crystalline solidCommon for long-chain alkanes.[1]
Odor OdorlessTriacontane is odorless.[1]
Solubility Insoluble in water; soluble in nonpolar organic solvents.General property of long-chain alkanes.
Hazards May cause skin and eye irritation upon contact.[2] Ingestion of large quantities may cause gastrointestinal upset. Not classified as hazardous by OSHA criteria for similar compounds.Analogy to other long-chain alkanes.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.[3][4]

PPE CategorySpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves.[4][5]To prevent skin contact.[5]
Eye Protection Safety glasses with side shields or safety goggles.[4][5][6]To protect eyes from dust particles.[4][5]
Skin and Body Protection Laboratory coat.[4]To prevent contamination of personal clothing.
Respiratory Protection Generally not required for small quantities in a well-ventilated area due to low volatility. If creating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area Ensure good ventilation. gather_materials 2. Gather Materials This compound, solvents, weighing paper, spatula, glassware. prep_area->gather_materials don_ppe 3. Don Appropriate PPE Lab coat, gloves, safety glasses. gather_materials->don_ppe weigh 4. Weighing Use a clean spatula and weighing paper. Avoid creating dust. don_ppe->weigh transfer 5. Transfer Carefully transfer to reaction vessel. weigh->transfer dissolve 6. Dissolution (if applicable) Add solvent and mix gently. transfer->dissolve decontaminate 7. Decontaminate Wipe down work area with appropriate solvent. dissolve->decontaminate dispose 8. Dispose of Waste Segregate waste into non-hazardous solid and liquid waste streams. decontaminate->dispose remove_ppe 9. Remove PPE Remove gloves and lab coat before leaving the work area. dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific, well-ventilated work area, such as a chemical fume hood, for handling this compound.

    • Gather all necessary materials, including the chemical, solvents, weighing paper, spatula, and appropriate glassware.

    • Put on the required personal protective equipment: a lab coat, nitrile or neoprene gloves, and safety glasses with side shields.[4][5]

  • Handling:

    • To weigh the compound, use a clean spatula and weighing paper on an analytical balance. Minimize the creation of dust.

    • Carefully transfer the weighed solid into the reaction vessel.

    • If dissolving the compound, add the appropriate solvent to the vessel and mix using a magnetic stirrer or gentle agitation.

  • Cleanup:

    • Wipe down the work surface with a suitable solvent to remove any residual chemical.

    • Properly dispose of all waste materials as outlined in the disposal plan.

    • Remove PPE before leaving the work area. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.[7] this compound, as a long-chain alkane, is generally not considered hazardous waste unless mixed with hazardous substances.[8][9]

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Solid Waste Collect unused this compound and contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[8]
Liquid Waste Solutions of this compound in non-hazardous organic solvents should be collected in a designated, labeled container for non-hazardous liquid waste. Do not pour down the drain.
Empty Containers Rinse empty containers with a suitable solvent. The rinsate should be collected as non-hazardous liquid waste. Deface the label on the empty container before disposing of it in the regular trash.[9]

Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on non-hazardous waste disposal.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.